molecular formula C8H10FNO B114265 2-Amino-2-(4-fluorophenyl)ethanol CAS No. 140373-17-7

2-Amino-2-(4-fluorophenyl)ethanol

Cat. No.: B114265
CAS No.: 140373-17-7
M. Wt: 155.17 g/mol
InChI Key: SRQPEYLZIUEVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPEYLZIUEVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564732
Record name 2-Amino-2-(4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140373-17-7
Record name 2-Amino-2-(4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-(4-fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-2-(4-fluorophenyl)ethanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Amino-2-(4-fluorophenyl)ethanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details available physicochemical data, outlines experimental protocols for property determination, and includes visual workflows to illustrate these methodologies.

This compound is an amino alcohol derivative containing a fluorinated phenyl ring. The presence of the amino (-NH2), hydroxyl (-OH), and fluoro (-F) functional groups imparts specific chemical and physical characteristics that are significant in its application, particularly as a building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.

Structure:

  • Molecular Formula: C₈H₁₀FNO[1][2][3]

  • CAS Number: 140373-17-7[1][3]

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. This allows for a quick reference to its fundamental properties.

PropertyValueSource
Molecular Weight 155.17 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 287.4 ± 25.0 °C at 760 mmHg[1]
Melting Point Not available[1]
Flash Point 127.6 ± 23.2 °C[1]
Solubility A structurally similar compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water, moderately soluble in alcohols, and poorly soluble in non-polar solvents.[4] This suggests that this compound likely exhibits similar behavior due to its polar amino and hydroxyl groups.
pKa An experimentally determined pKa value is not readily available in the literature. The presence of a basic amino group and an acidic hydroxyl group makes it an amphoteric compound.

Experimental Protocols for Physical Property Determination

Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Method using a Melting Point Apparatus [5][6]

  • Sample Preparation: A small amount of the finely powdered, dry solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[7]

  • Heating: The sample is heated rapidly at first to determine an approximate melting temperature. The procedure is then repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]

  • Result: The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Crush solid to a fine powder B Pack powder into capillary tube (1-2 mm) A->B C Place capillary in apparatus D Heat rapidly for approximate M.P. C->D E Cool and repeat with slow heating (1-2°C/min) D->E F Observe and record T1 (first liquid) E->F G Record T2 (all liquid) F->G H Report melting range (T1 - T2) G->H

Melting Point Determination Workflow
Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] It is a key physical constant for liquid compounds.

Protocol: Capillary Method (Siwoloboff Method) [10][11][12]

  • Sample Preparation: A few milliliters of the liquid are placed into a small test tube (fusion tube).

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the liquid within the fusion tube. The fusion tube is then attached to a thermometer.[10][11]

  • Heating: The assembly is heated gently in a liquid bath (e.g., paraffin oil in a Thiele tube) or an aluminum block.[10][12]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped, and the bath is allowed to cool slowly.

  • Result: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure inside the capillary equals the atmospheric pressure.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Place liquid in fusion tube B Insert inverted, sealed capillary tube A->B C Attach tube to thermometer B->C D Heat assembly in a bath E Observe continuous stream of bubbles D->E F Remove heat and allow to cool E->F G Record temperature when liquid enters capillary F->G H Recorded temperature is the boiling point G->H

Boiling Point Determination Workflow
Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Protocol: Systematic Solubility Testing [14][15][16]

  • Water Solubility: Add approximately 0.1 g of the solid compound to 3 mL of water in a test tube. Shake vigorously.[14] If the compound dissolves, its polarity is high. Test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[16]

  • 5% NaOH Solubility: If the compound is insoluble in water, test its solubility in a 5% aqueous NaOH solution. Dissolution indicates the presence of an acidic functional group (e.g., phenol).[14]

  • 5% NaHCO₃ Solubility: If it dissolves in NaOH, test its solubility in 5% aqueous NaHCO₃. Dissolution indicates a strongly acidic group (e.g., carboxylic acid).[14]

  • 5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[14][15]

  • Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.

Solubility_Workflow Start Start with Unknown Compound Water Soluble in Water? Start->Water Litmus Test with Litmus/pH Water->Litmus Yes NaOH Soluble in 5% NaOH? Water->NaOH No Result1 Water-Soluble Acid, Base, or Neutral Litmus->Result1 HCl Soluble in 5% HCl? H2SO4 Soluble in conc. H2SO4? HCl->H2SO4 No Result2 Organic Base (e.g., Amine) HCl->Result2 Yes NaOH->HCl No NaHCO3 Soluble in 5% NaHCO3? NaOH->NaHCO3 Yes Result3 Strong Acid (e.g., Carboxylic Acid) NaHCO3->Result3 Yes Result4 Weak Acid (e.g., Phenol) NaHCO3->Result4 No Result5 Neutral Compound (N, O, S) H2SO4->Result5 Yes Result6 Inert Compound H2SO4->Result6 No

Systematic Solubility Determination Workflow
pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in a specific solvent.[17] Several methods exist for its determination.

Protocol: Potentiometric Titration [18]

  • Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often water or a water-organic mixture) to create a solution of known concentration.

  • Titration Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong acid (for a basic pKa) or a strong base (for an acidic pKa) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[19]

pKa_Titration_Workflow cluster_setup Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve known mass of compound in solvent B Calibrate pH meter and place electrode in solution A->B C Fill burette with standardized titrant B->C D Add titrant in small increments C->D E Record pH after each addition D->E E->D F Continue past equivalence point E->F G Plot pH vs. Volume of Titrant F->G H Identify inflection point of the curve G->H I pH at half-equivalence point = pKa H->I Result Determine pKa Value I->Result

pKa Determination via Potentiometric Titration

References

2-Amino-2-(4-fluorophenyl)ethanol chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Amino-2-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, a fluorinated analog of phenylethanolamine. As the strategic incorporation of fluorine continues to be a cornerstone of modern drug design, a deep understanding of the foundational structural and electronic properties of such molecules is paramount.[1][2] This document delineates the molecule's core structure, stereochemistry, and key physicochemical properties. It offers an in-depth examination of the covalent bonding, with a particular focus on the influence of the C-F bond, and explores the expected outcomes of standard spectroscopic characterization techniques, including NMR, IR, and mass spectrometry. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on phenylethanolamine scaffolds.

Molecular Identity and Core Physicochemical Properties

This compound belongs to the 1,2-aminoalcohol class of organic compounds, which are characterized by an amine group and an alcohol group on adjacent carbon atoms.[3] It is a structural analog of the endogenous trace amine phenylethanolamine.[4] The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the para (4-position) of the phenyl ring. This single atomic substitution has profound implications for the molecule's electronic properties, metabolic stability, and potential biological activity.[1][5]

The key identifiers and computed physicochemical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
Synonyms β-Amino-4-fluorobenzeneethanol[6][7]
CAS Number 140373-17-7 (Racemate)[6]
174770-74-2 ((R)-enantiomer)
Molecular Formula C₈H₁₀FNO[6]
Molecular Weight 155.17 g/mol [6]
Appearance Solid (White to Off-White)[8][9]
Density (Predicted) 1.2±0.1 g/cm³[6]
Boiling Point (Predicted) 287.4±25.0 °C at 760 mmHg[6]
Flash Point (Predicted) 127.6±23.2 °C[6]
pKa (Predicted) 12.48±0.10 (Strongest Acidic)[9]
XLogP (Predicted) 0.2 - 0.47[6][10]

Structural Elucidation and Bonding Analysis

The Chiral Center and Stereochemistry

The carbon atom bonded to the phenyl ring, the amino group, and the hydroxymethyl group (C2) is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-amino-2-(4-fluorophenyl)ethanol and (S)-2-amino-2-(4-fluorophenyl)ethanol.

G Figure 1: Representation of (R) and (S) enantiomers. cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer C_chiral_R N_R C_chiral_R->N_R NH₂ H_R C_chiral_R->H_R H C1_R C_chiral_R->C1_R CH₂OH Ring_R C_chiral_R->Ring_R 4-F-Ph C_chiral_S N_S C_chiral_S->N_S NH₂ H_S C_chiral_S->H_S H C1_S C_chiral_S->C1_S CH₂OH Ring_S C_chiral_S->Ring_S 4-F-Ph

Caption: 3D representation of the (R) and (S) enantiomers.

The specific stereoisomer is critically important in drug development, as biological systems, particularly receptors and enzymes, are chiral. Enantiomers of a drug molecule often exhibit significantly different potency, efficacy, and toxicity profiles. For instance, studies on related ring-fluorinated phenylephrines have shown that stereochemistry and the position of the fluorine atom markedly alter the selectivity for α- and β-adrenergic receptors.[5]

The 4-Fluorophenyl Moiety: Inductive and Resonance Effects

The fluorine atom at the para-position exerts a strong influence on the electronic character of the entire molecule. This is due to the interplay of two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density, primarily to the ortho and para positions.

For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the net impact of the 4-fluoro substituent is electron withdrawal, which can lower the pKa of the amine and influence the molecule's binding interactions and metabolic pathways.

The Carbon-Fluorine (C-F) Bond

The C-F bond is a defining feature of fluorinated pharmaceuticals. It is exceptionally strong (bond dissociation energy ~110 kcal/mol) and highly polarized. This strength imparts significant metabolic stability, as the C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s. This is a primary reason for incorporating fluorine into drug candidates—to block metabolic oxidation at that position and thereby increase the drug's half-life.[1]

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl (-OH) and amino (-NH₂) groups allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair, or between an amine proton and the oxygen lone pair. This can create a pseudo-five-membered ring, constraining the conformation of the ethanolamine side chain. Such conformational locking can have a significant impact on the molecule's ability to adopt the correct geometry for binding to a biological target.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data and provide standardized protocols for analysis.

G cluster_workflow Characterization Workflow Sample This compound (Solid Sample) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->NMR_Prep IR_Prep Prepare Sample (ATR or KBr Pellet) Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., MeOH, ACN) Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (e.g., ESI-MS) MS_Prep->MS Structure Confirm Structure & Bonding NMR->Structure IR->Structure MS->Structure

References

An In-Depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol that serves as a crucial building block in modern medicinal chemistry and drug development. Its structure, featuring a chiral center directly attached to a fluorinated phenyl ring, makes it a valuable synthon for creating complex, biologically active molecules with high specificity. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its chemical identity, stereoselective synthesis strategies, analytical methodologies for enantiomeric separation, and key applications for professionals in pharmaceutical research and organic synthesis.

Part 1: Chemical Identity and Physicochemical Properties

The correct identification of this compound is critical, as its properties and biological activity are intrinsically linked to its stereochemistry. The compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S).

Chemical Structure and Chirality

The key structural feature is the chiral carbon atom bonded to an amino group, a hydroxymethyl group, a hydrogen atom, and a 4-fluorophenyl group. This stereocenter is pivotal to its function as a chiral intermediate.

Caption: Structure of this compound with chiral center ().*

CAS Number Identification It is essential to use the correct CAS (Chemical Abstracts Service) number corresponding to the specific form of the substance.

Compound NameCAS Number
This compound (Racemate)140373-17-7[1]
(R)-2-Amino-2-(4-fluorophenyl)ethanol174770-74-2[2]
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride1269773-21-8[3]

Physicochemical Data Summary

PropertyValueReference
Molecular Formula C₈H₁₀FNO[2]
Molecular Weight 155.17 g/mol [2]
Appearance Off-white to light yellow solid/powderInferred from supplier data
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1][2]

Part 2: Synthesis of this compound

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, with a strong emphasis on controlling stereochemistry.[4][5] Traditional methods often involve multi-step processes, but modern approaches, particularly biocatalysis, offer more direct and efficient routes.[6][7]

Core Causality in Synthesis: The Need for Enantioselectivity In drug development, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the primary goal is not just to synthesize the molecule, but to do so in an enantiomerically pure form. This drives the choice of synthetic strategy towards asymmetric methods.

Generalized Synthetic Workflow: Asymmetric Reductive Amination

A highly effective and increasingly common strategy is the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. This approach can be achieved using chemical catalysts or, more sustainably, with engineered enzymes like amine dehydrogenases (AmDHs).[6][7]

Caption: Generalized workflow for stereoselective synthesis.

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

This protocol is a representative, generalized procedure based on established methods for synthesizing chiral amino alcohols using engineered amine dehydrogenases.[6][7]

  • Precursor Synthesis: Prepare the α-hydroxy ketone, 1-hydroxy-2-(4-fluorophenyl)ethan-1-one, from a suitable starting material like 4-fluorophenacyl bromide.

  • Enzyme and Cofactor Preparation: Prepare a buffered aqueous solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5-9.0). Add the engineered amine dehydrogenase (AmDH) specific for the desired (R) or (S) product. Include a cofactor recycling system, such as glucose and glucose dehydrogenase (GDH), to regenerate the required NADH or NADPH.

  • Biocatalytic Reaction:

    • Dissolve the α-hydroxy ketone precursor in the buffered enzyme solution to a final concentration of 50-100 mM.

    • Add the cofactor (e.g., NAD⁺) to a catalytic amount (e.g., 1 mM).

    • Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic activity and analyze the sample by chiral HPLC to monitor conversion and enantiomeric excess (ee).

  • Work-up and Purification:

    • Once the reaction reaches completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 to deprotonate the amino group.

    • Separate the organic layer. The aqueous layer can be extracted several more times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

Part 3: Analytical Methodologies for Chiral Separation

Verifying the enantiomeric purity of the final product is a mandatory step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[8][9]

Self-Validating Protocol: Chiral HPLC

A robust analytical method must reliably separate and quantify the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating amino alcohols.

Caption: Workflow for chiral purity analysis by HPLC.

Detailed Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable polysaccharide-based chiral column, such as one with a cellulose or amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like 2-propanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA. Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for basic analytes.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (isothermal)

    • Detection Wavelength: 220 nm or 254 nm (UV)

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. Subsequently, inject the synthesized sample to determine the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.

Part 4: Applications in Drug Development

This compound is not an active drug itself but a high-value intermediate. Its phenylethanolamine scaffold is a privileged structure found in numerous APIs, particularly those targeting the central nervous system (CNS).[10]

Role as a Versatile Building Block

The amino and hydroxyl groups provide reactive handles for further chemical elaboration, allowing for its incorporation into more complex molecular architectures.

Caption: Role as an intermediate in developing advanced molecules.

Expert Insights: The introduction of a fluorine atom on the phenyl ring is a strategic choice in drug design. It can block sites of metabolism, increase lipophilicity (aiding passage through the blood-brain barrier), and modulate the electronic properties of the molecule to enhance target binding. This makes fluorinated building blocks like this compound particularly sought after for developing next-generation therapeutics for neurological and psychiatric disorders.[10]

Part 5: Safety and Handling

Proper handling of all laboratory chemicals is paramount. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from closely related amino alcohols and fluorinated aromatics can guide safe practices.[11][12]

Hazard Identification and Precautionary Measures

  • Potential Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from ignition sources.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, following the recommended 2-8°C conditions.[1]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

Conclusion

This compound is a cornerstone chiral building block for the pharmaceutical industry. Its value is defined by the stereocenter and the strategic placement of a fluorine atom. A deep understanding of its stereoselective synthesis, robust analytical methods for chiral purity assessment, and safe handling practices are essential for any researcher or drug development professional. The methodologies and insights presented in this guide are intended to provide a solid technical foundation for leveraging this versatile intermediate in the pursuit of novel and effective therapeutics.

References

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). AZoM.com. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

An In-depth Technical Guide to (R)-2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a general synthetic approach and purification strategy, and discusses its potential pharmacological relevance based on related structures.

Physicochemical Properties

Table 1: Physicochemical Properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol

PropertyValueSource
Molecular Formula C8H10FNO
Molecular Weight 155.172 g/mol
CAS Number 174770-74-2
Physical Form White to Yellow Solid
Storage Conditions 2-8 °C

Table 2: Physicochemical Properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

PropertyValueSource
Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
Physical Form White to Yellow Solid
Storage Conditions 2-8 °C

Synthesis and Purification

The synthesis of chiral 2-amino-2-arylethanols like (R)-2-Amino-2-(4-fluorophenyl)ethanol typically involves asymmetric synthesis or resolution of a racemic mixture. A common strategy is the enantioselective reduction of a corresponding α-amino ketone precursor.

General Synthetic Approach: Asymmetric Reduction

A plausible synthetic route involves the asymmetric reduction of 2-amino-1-(4-fluorophenyl)ethanone. This can be achieved using a chiral reducing agent or a catalyst system that favors the formation of the (R)-enantiomer.

Asymmetric_Reduction_Synthesis 2-Amino-1-(4-fluorophenyl)ethanone 2-Amino-1-(4-fluorophenyl)ethanone Reaction Asymmetric Reduction 2-Amino-1-(4-fluorophenyl)ethanone->Reaction Chiral_Reducing_Agent Chiral_Reducing_Agent Chiral_Reducing_Agent->Reaction (R)-2-Amino-2-(4-fluorophenyl)ethanol (R)-2-Amino-2-(4-fluorophenyl)ethanol Reaction->(R)-2-Amino-2-(4-fluorophenyl)ethanol Purification_Workflow Crude_Product Crude Reaction Mixture Filtration Filtration Crude_Product->Filtration Crystallization Crystallization Filtration->Crystallization Chiral_HPLC Chiral HPLC Analysis Crystallization->Chiral_HPLC Pure_Product Purified (R)-enantiomer Chiral_HPLC->Pure_Product Signaling_Pathway Ligand (R)-2-Amino-2- (4-fluorophenyl)ethanol Receptor β2-Adrenergic Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

(S)-2-Amino-2-(4-fluorophenyl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. Due to its structural similarity to known pharmacophores, this compound serves as a valuable building block in the development of novel therapeutic agents. This document summarizes its known physicochemical properties, provides insights into its synthesis and characterization, and explores its potential, though currently underexplored, biological significance.

Core Physicochemical Properties

While specific experimental data for the (S)-enantiomer is limited in publicly accessible literature, the fundamental physicochemical properties can be summarized based on data for the racemic mixture, the corresponding (R)-enantiomer, and closely related analogs.

PropertyValueSource
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Physical Form SolidInferred from related compounds
Predicted Boiling Point 287.4 ± 25.0 °CPredicted for (R)-enantiomer
Predicted Density 1.208 ± 0.06 g/cm³Predicted for (R)-enantiomer
Predicted pKa 12.48 ± 0.10Predicted for (R)-enantiomer
Solubility Soluble in water, moderately soluble in alcohols, poorly soluble in non-polar solvents.Inferred from 2-amino-1-(4-fluorophenyl)ethanol

Note: The predicted values are for the (R)-enantiomer and should be considered as estimates for the (S)-enantiomer. Experimental verification is recommended.

Synthesis and Characterization

The synthesis of chiral amino alcohols such as (S)-2-Amino-2-(4-fluorophenyl)ethanol is a critical step in their application for drug discovery.

Experimental Protocols

Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol from (S)-4-Fluorophenylglycine

Reaction Scheme:

G cluster_0 Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol start (S)-4-Fluorophenylglycine product (S)-2-Amino-2-(4-fluorophenyl)ethanol start->product Reduction reagent 1. LiAlH4, THF 2. H2O quench

Caption: Synthetic route from (S)-4-Fluorophenylglycine.

Detailed Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.

  • Addition of Amino Acid: The flask is cooled in an ice bath, and (S)-4-fluorophenylglycine is added portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the carboxylic acid.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed with an organic solvent such as ethyl acetate or diethyl ether. The combined organic filtrates are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (S)-2-Amino-2-(4-fluorophenyl)ethanol can be purified by techniques such as distillation under reduced pressure or crystallization.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scale. The use of LAH requires strict anhydrous conditions and careful handling due to its high reactivity.

Characterization

The structural confirmation and purity assessment of (S)-2-Amino-2-(4-fluorophenyl)ethanol would be typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the fluorophenyl ring, the methine proton adjacent to the amino and hydroxyl groups, and the diastereotopic methylene protons of the ethanol backbone.

    • ¹³C NMR would provide signals for the distinct carbon atoms, including the two aromatic carbons directly bonded to fluorine, which would appear as doublets due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and the C-F stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

While specific spectra for the (S)-enantiomer are not publicly available, commercial suppliers of the hydrochloride salt of this compound indicate the availability of such data upon request[1].

Biological Activity and Signaling Pathways

The biological activity of (S)-2-Amino-2-(4-fluorophenyl)ethanol has not been extensively studied or reported in the scientific literature. However, the structural motif of a chiral 2-amino-2-phenylethanol is present in a number of biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and altered bioavailability[2][3].

Potential Areas of Biological Relevance:

  • Chiral Building Block in Drug Synthesis: The primary significance of (S)-2-Amino-2-(4-fluorophenyl)ethanol currently lies in its potential as a chiral intermediate for the synthesis of more complex, biologically active compounds[4]. Chiral amino alcohols are key components of many pharmaceuticals, including certain beta-blockers, antiviral agents, and central nervous system drugs.

  • Modulation of Receptor Binding: The phenyl group suggests potential interactions with aromatic binding pockets in various receptors and enzymes. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, could further influence these interactions.

  • Analogs of Biologically Active Amines: The core structure is an analog of biogenic amines and other synthetic amines with known pharmacological activities. Further investigation is required to determine if it interacts with monoamine transporters or receptors.

Signaling Pathways:

There is currently no direct evidence linking (S)-2-Amino-2-(4-fluorophenyl)ethanol to specific signaling pathways. Research into the biological effects of this compound would be necessary to elucidate any such connections. A hypothetical workflow for investigating its biological activity and identifying potential signaling pathway involvement is presented below.

G cluster_0 Biological Activity Screening Workflow start (S)-2-Amino-2- (4-fluorophenyl)ethanol phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation assays) start->phenotypic_screening target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Active pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_deconvolution->pathway_analysis in_vivo In Vivo Validation (Animal models) pathway_analysis->in_vivo

Caption: Workflow for investigating biological activity.

Conclusion

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral building block with significant potential for use in medicinal chemistry and drug development. While comprehensive data on its specific properties and biological activities are currently limited, its structural features suggest it as a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile and potential interactions with biological signaling pathways. This guide serves as a foundational resource for researchers and scientists interested in leveraging the properties of this intriguing molecule.

References

Solubility of 2-Amino-2-(4-fluorophenyl)ethanol in Organic Solvents: A Technical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Research

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent.[1] Poor solubility can impede formulation, limit bioavailability, and ultimately lead to the failure of otherwise promising drug candidates.[1] The subject of this guide, 2-Amino-2-(4-fluorophenyl)ethanol, is a chiral building block of significant interest in medicinal chemistry. A thorough understanding of its behavior in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This document provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, designed to empower researchers, scientists, and drug development professionals with the knowledge to harness its full potential.

Physicochemical Profile of this compound

To comprehend the solubility of a compound, we must first examine its intrinsic physicochemical properties. These characteristics govern its interactions with different solvent environments.

PropertyValue/InformationSource
Chemical Name (R)-2-Amino-2-(4-fluorophenyl)ethanol[2][3][]
CAS Number 174770-74-2[2][3][]
Molecular Formula C₈H₁₀FNO[2]
Molecular Weight 155.17 g/mol [2]
Appearance Solid, Off-white to light yellow[5]
Melting Point 68-79°C[3]
Predicted pKa 12.48 ± 0.10[5]
Predicted Boiling Point 287.4 ± 25.0 °C[5]
Predicted Density 1.208 ± 0.06 g/cm³[5]

The presence of an amino group (-NH₂), a hydroxyl group (-OH), and a fluorophenyl ring gives this compound a distinct polarity and the capacity for hydrogen bonding, which are key determinants of its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in solubility.[6] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The solubility of this compound is a nuanced interplay of its structural features and the properties of the solvent.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces at play for this compound are:

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are both excellent hydrogen bond donors and acceptors. This allows the molecule to form strong hydrogen bonds with protic solvents like alcohols (e.g., ethanol, methanol) and water.

  • Dipole-Dipole Interactions: The C-F and C-O bonds introduce significant dipole moments in the molecule, contributing to its overall polarity. Polar aprotic solvents (e.g., acetone, acetonitrile) can interact with these dipoles.

  • Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are the primary interactions with non-polar solvents (e.g., hexane, toluene).

Based on these interactions, a qualitative prediction of solubility can be made:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, where strong hydrogen bonding can be established.

  • Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene, where the polar functional groups have limited favorable interactions.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a polar protic solvent like ethanol.

Figure 1: Intermolecular Interactions Influencing Solubility cluster_solute This compound cluster_solvent Ethanol (Solvent) solute Fluorophenyl Ring (Van der Waals) nh2 -NH₂ (H-Bond Donor/Acceptor) oh -OH (H-Bond Donor/Acceptor) solvent_alkyl Ethyl Group (Van der Waals) solute->solvent_alkyl Van der Waals solvent_oh -OH (H-Bond Donor/Acceptor) nh2->solvent_oh H-Bonding oh->solvent_oh H-Bonding

Caption: Intermolecular forces between this compound and ethanol.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any fine, undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

The following diagram outlines the workflow for this experimental protocol.

Figure 2: Workflow for Isothermal Shake-Flask Solubility Measurement start Start step1 Add excess solid solute to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate on shaker (24-72h at constant T) step2->step3 step4 Allow excess solid to sediment step3->step4 step5 Withdraw supernatant step4->step5 step6 Filter through 0.45 µm syringe filter step5->step6 step7 Dilute sample accurately step6->step7 step8 Analyze concentration (HPLC/UV-Vis) step7->step8 end Calculate Solubility step8->end

Caption: Step-by-step workflow for determining solubility via the shake-flask method.

Concluding Remarks for the Practicing Scientist

While publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility in organic solvents. By leveraging the principles of intermolecular forces and employing standardized experimental protocols, researchers can generate the critical data needed to advance their work. The interplay of the amino, hydroxyl, and fluorophenyl moieties suggests a favorable solubility profile in polar protic solvents, a characteristic that is advantageous for many synthetic and formulation processes. The methodologies outlined herein are designed to be self-validating and provide a reliable path to obtaining the precise solubility data required for informed decision-making in a research and development setting.

References

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 174770-74-2 Name:. XiXisys. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7. Chemsrc. [Link]

  • Solubility of Organic Compounds. [Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

Sources

Stability and Storage of 2-Amino-2-(4-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-2-(4-fluorophenyl)ethanol based on available data for structurally analogous compounds. Specific stability-indicating studies on this compound are not extensively available in the public domain. Therefore, the information presented herein, particularly regarding degradation pathways and quantitative stability, is inferred and should be confirmed by dedicated experimental studies.

This technical guide is intended for researchers, scientists, and professionals in drug development. It consolidates known information and provides expert recommendations on the handling, storage, and stability assessment of this compound.

Chemical and Physical Properties

This compound is a chiral amino alcohol. The presence of a fluorine atom on the phenyl ring is known to enhance metabolic stability due to the strength of the carbon-fluorine bond[1].

PropertyValue
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Appearance Solid
Storage Temperature 2-8°C (recommended for long-term storage)[2]

Stability Profile and Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in published literature, analogous compounds such as 2-amino-2-phenylethanol are known to be stable under normal ambient conditions but are incompatible with strong oxidizing agents[3][4][5]. The primary amino and alcohol functional groups are potential sites for degradation.

Potential Degradation Pathways (Inferred):

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products. Elevated temperatures and the presence of oxidizing agents can accelerate this process.

  • Reactions with Incompatible Materials: As with other amino alcohols, this compound may react violently with strong oxidizers[3][4]. It is also advisable to avoid contact with acids, acid chlorides, and acid anhydrides[5].

Further research through forced degradation studies is necessary to definitively identify the degradation products and elucidate the precise degradation pathways under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

ConditionRecommendationRationale
Temperature Store long-term at 2-8°C[2].To minimize potential thermal degradation and maintain chemical stability.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To protect from atmospheric moisture and oxygen, which can promote hydrolytic and oxidative degradation.
Light Exposure Store in a light-resistant container.To prevent potential photodegradation.
Moisture Store in a dry place[3][4].To prevent hydrolysis.
Handling Handle in a well-ventilated area. Avoid dust formation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses[3][4].To ensure personnel safety and prevent contamination.

Experimental Protocol: Stability-Indicating HPLC Method (Representative)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound and separating it from potential degradation products. The following is a representative protocol that can be used as a starting point for method development and validation.

Objective: To develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A or a suitable mixture of water and acetonitrile.

  • Reference standard of this compound.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (e.g., 220 nm)
Injection Volume 10 µL
Column Temperature 30°C

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The sample should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The stressed samples should be analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate the logical relationships in stability testing and a general experimental workflow.

cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_compound Temperature Temperature Thermal Thermal Degradation Temperature->Thermal Light Light Photo Photodegradation Light->Photo Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH pH pH->Hydrolysis Incompatibles Incompatible Materials Reaction Chemical Reaction Incompatibles->Reaction Compound This compound Thermal->Compound Photo->Compound Hydrolysis->Compound Oxidation->Compound Reaction->Compound

Caption: Factors influencing the stability of this compound.

cluster_workflow Stability-Indicating Method Workflow start Start: Obtain Reference Standard method_dev HPLC Method Development start->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg method_val Method Validation (ICH Guidelines) forced_deg->method_val Demonstrate Specificity stability_study Long-Term and Accelerated Stability Studies method_val->stability_study end End: Establish Shelf-Life stability_study->end

Caption: Workflow for developing a stability-indicating analytical method.

References

Spectroscopic Analysis of 2-Amino-2-(4-fluorophenyl)ethanol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of scientific literature, spectroscopic databases, and patent filings reveals a significant gap in the publicly available experimental spectroscopic data for 2-Amino-2-(4-fluorophenyl)ethanol. Specifically, detailed experimental Infrared (IR) and Raman spectra, including peak assignments and intensities, are not readily accessible. This technical guide outlines the current landscape of available information and, in the absence of direct data, provides a summary for the closely related compound, 2-(4-fluorophenyl)ethanol, to serve as a provisional reference. Researchers requiring definitive spectroscopic data for this compound are advised to perform their own experimental characterization.

Data Unavailability for this compound

Despite extensive searches, no specific experimental or computational IR or Raman spectroscopic data for this compound could be located in the public domain. While the compound is commercially available, detailed analytical characterization data is not provided by suppliers. Similarly, academic and patent literature do not currently feature its vibrational spectroscopic properties.

This lack of data necessitates direct experimental analysis for any research or development activities where the vibrational signature of this molecule is required for identification, purity assessment, or structural elucidation.

Spectroscopic Data for the Related Compound: 2-(4-Fluorophenyl)ethanol

As a proxy, this guide presents the available spectroscopic data for the structurally related molecule, 2-(4-fluorophenyl)ethanol, which lacks the amino group at the benzylic position. It is crucial to emphasize that the presence of the amino group in the target compound will significantly alter the vibrational spectrum, particularly in the N-H stretching and bending regions, as well as influencing the electronic environment of the entire molecule.

Infrared (IR) and Raman Data Summary for 2-(4-Fluorophenyl)ethanol

The following tables summarize the characteristic vibrational frequencies for 2-(4-fluorophenyl)ethanol.

Table 1: Infrared (FTIR) Spectroscopic Data for 2-(4-Fluorophenyl)ethanol

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
~3350Strong, BroadO-H stretch
~3050MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1510StrongAromatic C=C stretch
~1220StrongC-F stretch
~1090StrongC-O stretch
~820Strongpara-disubstituted benzene C-H bend (out-of-plane)

Table 2: Raman Spectroscopic Data for 2-(4-Fluorophenyl)ethanol

Raman Shift (cm⁻¹)IntensityAssignment (Tentative)
~3070StrongAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~1610StrongAromatic C=C stretch
~1220MediumC-F stretch
~1000StrongAromatic ring breathing mode
~830Mediumpara-disubstituted benzene C-H bend (out-of-plane)

Note: The data presented above is compiled from typical values for the functional groups present and should be considered illustrative. For precise data, direct experimental measurement is necessary.

General Experimental Protocols for Spectroscopic Analysis

For researchers planning to acquire experimental data for this compound, the following general protocols for FTIR and Raman spectroscopy are provided.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact. This is often the simplest method for solid samples.

  • KBr Pellet: A few milligrams of the sample are ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The sample is placed in the beam path.

  • The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is typically collected in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a spectrograph, and a charge-coupled device (CCD) detector.

Sample Preparation: The solid sample can be placed directly on a microscope slide or in a sample vial.

Data Acquisition:

  • The laser is focused on the sample.

  • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

  • The Raman spectrum is recorded by the spectrograph and CCD detector.

  • Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum while avoiding sample degradation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Obtain pure sample of This compound Prep_IR Prepare for IR (e.g., ATR or KBr pellet) Sample->Prep_IR Prep_Raman Prepare for Raman (e.g., place on slide) Sample->Prep_Raman Acq_IR Acquire FTIR Spectrum Prep_IR->Acq_IR Acq_Raman Acquire Raman Spectrum Prep_Raman->Acq_Raman Process_Spectra Process Spectra (e.g., baseline correction, normalization) Acq_IR->Process_Spectra Acq_Raman->Process_Spectra Peak_Picking Identify Peak Frequencies and Intensities Process_Spectra->Peak_Picking Assign_Vibrations Assign Vibrational Modes (Functional Group Analysis) Peak_Picking->Assign_Vibrations Tabulate_Data Tabulate Spectroscopic Data Assign_Vibrations->Tabulate_Data Final_Report Generate Technical Report Tabulate_Data->Final_Report

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion and Recommendations

The absence of publicly available experimental IR and Raman spectroscopic data for this compound underscores the need for primary experimental work to characterize this compound fully. While data for the related molecule 2-(4-fluorophenyl)ethanol can provide some preliminary insights, it should not be used as a direct substitute. It is recommended that researchers and drug development professionals who require this data perform their own spectroscopic measurements following standard protocols to ensure accurate identification and characterization.

Crystallographic Insights into a Fluorinated Phenyl-Ethanolamine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystallographic data of a phenyl-ethanolamine derivative. Despite a comprehensive search for the crystal structure of 2-Amino-2-(4-fluorophenyl)ethanol, specific crystallographic data was not found in the available scientific literature and crystallographic databases.

Therefore, this report presents a detailed analysis of a closely related structure, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , to provide valuable insights into the crystallographic features of this class of compounds. The data presented is based on a published single-crystal X-ray diffraction study.

Crystallographic Data of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol

The following tables summarize the key crystallographic parameters and data collection details for the analogue compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₃H₁₂FNO
Formula Weight217.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.3664(15)
b (Å)8.343(2)
c (Å)25.056(6)
α (°)90
β (°)93.837(15)
γ (°)90
Volume (ų)1118.5(5)
Z4
Calculated Density (Mg/m³)1.289
Absorption Coefficient (mm⁻¹)0.093
F(000)456

Table 2: Data Collection and Refinement

ParameterValue
DiffractometerBruker SMART APEX CCD
Radiation SourceMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
θ range for data collection (°)2.11 to 25.00
Index ranges-6≤h≤6, -9≤k≤9, -29≤l≤29
Reflections collected5258
Independent reflections1957 [R(int) = 0.0461]
Completeness to θ = 25.00°99.4 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1957 / 0 / 146
Goodness-of-fit on F²1.033
Final R indices [I>2σ(I)]R1 = 0.0510, wR2 = 0.1228
R indices (all data)R1 = 0.0827, wR2 = 0.1413
Largest diff. peak and hole (e.Å⁻³)0.201 and -0.210

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol are detailed below.

Synthesis and Crystallization

The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was synthesized via a Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde. The product was purified by recrystallization from hexane. Single crystals suitable for X-ray diffraction were obtained by dissolving 30 mg of the purified compound in 20 ml of ethanol. The solution was kept at 4°C and allowed to slowly evaporate, yielding light brown crystals after 47 days.

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions of 0.30 × 0.20 × 0.06 mm was selected for X-ray diffraction analysis. Data were collected on a Bruker SMART APEX CCD diffractometer using MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow from chemical synthesis to the determination of the crystal structure.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials (2-methylpyridine, p-fluorobenzaldehyde) reaction Knoevenagel Condensation start->reaction purification Recrystallization (Hexane) reaction->purification dissolution Dissolution in Ethanol purification->dissolution evaporation Slow Evaporation at 4°C dissolution->evaporation crystals Single Crystal Formation evaporation->crystals xray X-ray Data Collection (Bruker SMART APEX CCD) crystals->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (Full-matrix least-squares) solve->refine data Crystallographic Data refine->data

Caption: Workflow from synthesis to crystallographic analysis.

The Pharmacological Potential of 2-Amino-2-(4-fluorophenyl)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Amino-2-(4-fluorophenyl)ethanol represent a promising class of compounds with significant potential for therapeutic applications. This technical guide consolidates the current understanding of their biological activities, drawing parallels from structurally related molecules to propose likely mechanisms of action and avenues for future research. Evidence suggests that these compounds may primarily act as potent monoamine oxidase (MAO) inhibitors and anticonvulsant agents. This document provides a comprehensive overview of the plausible biological targets, detailed hypothetical experimental protocols for their evaluation, and quantitative data from analogous compounds to guide structure-activity relationship (SAR) studies.

Introduction

The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 4-fluorophenyl moiety, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule. When incorporated into the 2-amino-2-phenylethanol scaffold, it is hypothesized to confer significant biological activity. Based on extensive literature analysis of structurally similar compounds, the primary biological activities of this compound derivatives are projected to be the inhibition of monoamine oxidases (MAO-A and MAO-B) and the modulation of neuronal excitability, leading to anticonvulsant effects.

Potential Biological Activities and Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

Numerous studies on fluorinated phenethylamines and related structures have demonstrated potent inhibitory activity against MAO-A and MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression, Parkinson's disease, and other neurological disorders. It is postulated that the 4-fluorophenyl group in the this compound scaffold can enhance the binding affinity to the active site of MAO enzymes.

Anticonvulsant Activity

The structural motif of amino alcohols and their derivatives has been explored for its potential in treating seizure disorders. The mechanism of action for anticonvulsant drugs is often multifaceted, involving the modulation of ion channels (e.g., sodium, potassium, calcium channels) or enhancement of inhibitory neurotransmission (e.g., GABAergic pathways). It is plausible that this compound derivatives could interact with these targets to reduce neuronal hyperexcitability.

Quantitative Data from Structurally Related Compounds

To guide the initial screening and SAR studies of novel this compound derivatives, the following tables summarize the biological activity of structurally analogous compounds.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Fluorinated Phenylalkylamine Analogs
Compound IDStructureTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)
D5 Chiral fluorinated pyrrolidine derivativeMAO-B0.0192440[1]
Safinamide Reference MAO-B inhibitorMAO-B0.163172[1]
FBZ13 (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-B0.0053>1886
FBZ6 (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMAO-B0.023>434
Acridine orange Dye compoundMAO-A0.017MAO-A specific
Oxazine 170 Dye compoundMAO-B0.0065MAO-B specific
Darrow red Dye compoundMAO-A / MAO-B0.059 / 0.065Non-specific

Note: The data presented is for structurally related compounds and should be used as a reference for designing and evaluating novel this compound derivatives.

Table 2: Anticonvulsant Activity of Amino Acid and Amide Derivatives in Animal Models
Compound IDAnimal ModelSeizure TypeED50 (mg/kg)Protective Index (PI)
Compound 15 MiceBicuculline-induced731.4
Compound 15 MicePTZ-induced472.2
Compound 15 MiceStrychnine-induced731.4
Compound 15 MiceKainic acid-induced392.6
Compound 15 MiceAMPA-induced1010.3
Compound 10 MiceMES29.053.77[2]
PNU-151774E Animal modelsVariousPotent activityOutstanding

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. The Protective Index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50).

Detailed Experimental Protocols

The following are detailed, representative protocols for assessing the key hypothesized biological activities of this compound derivatives, based on methodologies reported for analogous compounds.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Hydrogen peroxide, horseradish peroxidase, and Amplex Red (for detection of MAO-B activity)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compounds or reference inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A; benzylamine for MAO-B). For MAO-B, the reaction mixture should also contain horseradish peroxidase and Amplex Red.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for 4-hydroxyquinoline; Ex/Em = 545/590 nm for the Amplex Red product).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the in vivo anticonvulsant activity of test compounds against generalized tonic-clonic seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Phenytoin (positive control)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compounds or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses. Administer phenytoin as a positive control.

  • At the time of peak effect (determined from preliminary pharmacokinetic studies, typically 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

  • Record the number of protected animals in each group.

  • Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Rotarod Neurotoxicity Test in Mice

Objective: To assess the potential motor impairment and neurotoxicity of the test compounds.

Procedure:

  • Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

  • Administer the test compounds or vehicle i.p. to the trained mice at various doses.

  • At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance.

  • Neurotoxicity is defined as the inability of the mouse to remain on the rod for the predetermined time.

  • Calculate the TD50 (median toxic dose) value.

Visualizations of Experimental Workflows and Logical Relationships

Diagram 1: Proposed Screening Workflow for this compound Derivatives

G cluster_0 Initial Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization cluster_3 Mechanism of Action Studies Synthesis Synthesis of Derivatives InVitroMAO In Vitro MAO-A/B Inhibition Assay Synthesis->InVitroMAO MES_Test Maximal Electroshock (MES) Test InVitroMAO->MES_Test Rotarod Rotarod Neurotoxicity Test MES_Test->Rotarod SAR_Analysis Structure-Activity Relationship (SAR) Analysis Rotarod->SAR_Analysis SAR_Analysis->Synthesis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox MoA Further Mechanistic Studies ADME_Tox->MoA G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Synaptic_Monoamine Increased Synaptic Monoamine Levels Monoamine->Synaptic_Monoamine Release Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Monoamine->Postsynaptic_Receptor Binding Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Derivative This compound Derivative Derivative->MAO Inhibition

References

A Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol: A Key Intermediate in the Synthesis of Fluvoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-fluorophenyl)ethanol is a critical chiral building block in synthetic organic chemistry. While not a therapeutic agent in itself, its significance lies in its role as a key intermediate in the synthesis of various biologically active molecules. This technical guide focuses on its principal application: the synthesis of Fluvoxamine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder (OCD), depression, and anxiety disorders. This document details the synthetic pathways to and from this compound, the mechanism of action of its primary downstream product, Fluvoxamine, and relevant experimental protocols and pharmacological data.

Introduction

This compound is a phenylethanolamine derivative characterized by a fluorine-substituted phenyl group.[1] This structure serves as a valuable scaffold in medicinal chemistry. Its primary importance in the pharmaceutical industry is as a precursor to Fluvoxamine, an antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[2][3][4] Understanding the synthesis and handling of this intermediate is crucial for the efficient and scalable production of Fluvoxamine. This guide provides a comprehensive overview of its synthesis, its conversion to Fluvoxamine, and the pharmacological properties of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The synthesis of chiral amino alcohols like this compound is a key area of research, often employing methods of asymmetric synthesis to produce specific enantiomers, which are crucial for targeted biological activity. Biocatalytic methods, such as the enantioselective microbial reduction of corresponding ketones, are often employed to achieve high enantiomeric excess.[5]

Below is a generalized workflow for a potential biocatalytic synthesis route.

G start Starting Material (e.g., 2-Azido-4'-fluoroacetophenone) process1 Enantioselective Reduction (e.g., using a ketoreductase enzyme and a reducing agent like NADPH) start->process1 intermediate Chiral Azido Alcohol Intermediate process1->intermediate process2 Reduction of Azide Group (e.g., Catalytic Hydrogenation) intermediate->process2 product Final Product (this compound) process2->product

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

Application in the Synthesis of Fluvoxamine

Fluvoxamine is synthesized from 4-trifluoromethylbenzonitrile through a multi-step process that includes a Grignard reaction, hydrolysis, and oximation.[6] An alternative and practical synthetic method involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine, followed by the reaction of the resulting oxime with 2-chloroethylamine.[7][8]

A key method for preparing Fluvoxamine maleate involves the alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in a suitable solvent in the presence of a base.[9]

G start Starting Material (4-Trifluoromethylbenzonitrile) process1 1. Grignard Reaction (with 4-methoxybutylmagnesium bromide) 2. Hydrolysis start->process1 intermediate1 Intermediate Ketone (5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one) process1->intermediate1 process2 Oximation (with Hydroxylamine) intermediate1->process2 intermediate2 Oxime Intermediate process2->intermediate2 process3 O-Alkylation (with 2-chloroethylamine) intermediate2->process3 product_base Fluvoxamine (Free Base) process3->product_base process4 Salt Formation (with Maleic Acid) product_base->process4 product_salt Fluvoxamine Maleate process4->product_salt

Caption: General synthetic pathway for Fluvoxamine Maleate.[7]

Therapeutic Profile of Fluvoxamine

Mechanism of Action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).[2] Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) on the presynaptic neuronal membrane.[10] This blockage prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[2] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects.[[“]] Fluvoxamine has negligible affinity for other neurotransmitter transporters like those for norepinephrine and dopamine, and minimal affinity for adrenergic, muscarinic, or histaminergic receptors, which contributes to its favorable side-effect profile compared to older antidepressants.[10][[“]]

In addition to its SSRI activity, Fluvoxamine is a potent agonist at the sigma-1 receptor (S1R), with the highest affinity for this receptor among all SSRIs.[10][12] This agonism may contribute to its anxiolytic and cognitive-enhancing effects and is also thought to modulate inflammation.[10][13]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin (5-HT) Vesicles synaptic_cleft Synaptic 5-HT presynaptic_neuron->synaptic_cleft Release sert Serotonin Transporter (SERT) receptor 5-HT Receptor signal Signal Transduction (Therapeutic Effect) receptor->signal synaptic_cleft->sert Reuptake synaptic_cleft->receptor Binding fluvoxamine Fluvoxamine fluvoxamine->sert Inhibition

Caption: Mechanism of action of Fluvoxamine at the serotonergic synapse.

Pharmacological Data

Fluvoxamine's pharmacological profile is characterized by its high affinity for the serotonin transporter and the sigma-1 receptor. The following table summarizes key quantitative data.

ParameterValueSpeciesNotes
SERT Affinity (Ki) ~1 nMHumanHigh affinity indicates potent binding.
Sigma-1 Receptor Affinity (Ki) 36 nMHumanHighest affinity among SSRIs.[12]
Norepinephrine Transporter (NET) Affinity >1000 nMHumanDemonstrates high selectivity for SERT over NET.[12]
Dopamine Transporter (DAT) Affinity NegligibleHumanNo significant interaction with the dopamine system.[12]
Protein Binding ~80%Human[12]
Elimination Half-life 13-15 hours (single dose)HumanProlonged to ~22 hours with repeated dosing.[12][14]
Metabolism Hepatic (CYP2D6, CYP1A2)HumanPotent inhibitor of CYP1A2 and moderate inhibitor of others.[14][15]

Experimental Protocols

Synthesis of Fluvoxamine Maleate

This protocol is a generalized representation based on common synthetic routes.[6][9]

Objective: To synthesize Fluvoxamine maleate from 5-methoxy-4'-trifluoromethylvalerophenone oxime.

Materials:

  • 5-methoxy-4'-trifluoromethylvalerophenone oxime

  • 2-chloroethylamine hydrochloride

  • Potassium hydroxide (or other suitable base)

  • Toluene and Polyethylene glycol (PEG-400) (as solvent/facilitator)

  • Maleic acid

  • Water, Ether, Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Alkylation:

    • To a solution of 5-methoxy-4'-trifluoromethylvalerophenone oxime in toluene and PEG-400, add powdered potassium hydroxide.

    • Add 2-chloroethylamine hydrochloride portion-wise while stirring at a controlled temperature (e.g., 30-35°C).[9]

    • Continue stirring for several hours to days until the reaction is complete (monitor by TLC or HPLC).[9]

  • Work-up and Extraction:

    • After reaction completion, add water to the mixture. The Fluvoxamine base will be in the toluene layer.

    • Separate the organic (toluene) layer.

    • The crude base can be purified by acid-base extraction: acidify the residue, extract with ether to remove unreacted oxime, then basify the aqueous layer and extract the Fluvoxamine base into a fresh portion of ether.[9]

  • Salt Formation:

    • To the purified Fluvoxamine base in a suitable solvent (e.g., toluene or ethanol), add a solution of maleic acid in water or ethanol.[9]

    • Stir the mixture. Fluvoxamine maleate will precipitate out of the solution.

  • Purification:

    • Collect the precipitated solid by filtration and wash with the solvent (e.g., toluene).

    • The crude Fluvoxamine maleate can be recrystallized from a suitable solvent like water or acetonitrile to achieve high purity.[9]

    • Dry the final product under vacuum.

Serotonin Reuptake Inhibition Assay (Synaptosome-based)

This protocol outlines a common method to determine the potency of compounds like Fluvoxamine in inhibiting serotonin reuptake.[7][16]

Objective: To measure the IC50 value of Fluvoxamine for the inhibition of [³H]-Serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or striatum)

  • Krebs-Ringer-Henseleit (KRH) buffer

  • [³H]-Serotonin (Radioligand)

  • Fluvoxamine (or other test compounds) at various concentrations

  • Scintillation fluid and vials

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in fresh assay buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosome preparation with various concentrations of Fluvoxamine (or vehicle control) for 10-15 minutes at 37°C.[7]

    • Initiate the reuptake reaction by adding a fixed concentration of [³H]-Serotonin to each well.[7]

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[7]

  • Termination and Measurement:

    • Rapidly terminate the uptake by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized [³H]-Serotonin) from the buffer.[16]

    • Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[7]

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of serotonin reuptake for each concentration of Fluvoxamine compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Fluvoxamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound, while lacking direct therapeutic applications, is a cornerstone intermediate in pharmaceutical manufacturing. Its role in the synthesis of Fluvoxamine highlights the importance of chiral building blocks in creating complex and highly specific therapeutic agents. A thorough understanding of the synthesis of this intermediate and its subsequent conversion is essential for drug development professionals involved in the production of SSRIs and related compounds. The detailed pharmacological profile and established experimental protocols for Fluvoxamine underscore its well-characterized nature as a crucial medication for various psychiatric disorders.

References

The Versatile Chiral Synthon: A Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Chirality in Drug Discovery

In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, a specific enantiomer of a chiral drug often exhibits the desired therapeutic activity, while its mirror image may be inactive or, in some cases, elicit undesirable or toxic effects. This reality underscores the paramount importance of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

This guide focuses on one such pivotal chiral building block: 2-amino-2-(4-fluorophenyl)ethanol . The strategic placement of a fluorine atom on the phenyl ring, combined with the vicinal amino alcohol functionality, makes this molecule a highly valuable and versatile synthon. The fluorine atom can enhance metabolic stability and binding affinity, while the amino alcohol moiety provides a reactive handle for a variety of chemical transformations. This guide will provide an in-depth exploration of the synthesis, resolution, characterization, and applications of this compound, offering a technical resource for researchers and professionals in drug development and synthetic chemistry.

Physicochemical Properties and Characterization

This compound is a chiral molecule possessing a stereocenter at the carbon bearing the amino and phenyl groups.

PropertyValueReference
Molecular FormulaC₈H₁₀FNO--INVALID-LINK--
Molecular Weight155.17 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidGeneral knowledge
ChiralityExists as (R) and (S) enantiomersGeneral knowledge
CAS Number (Racemate)140373-17-7--INVALID-LINK--
CAS Number ((R)-enantiomer)174770-74-2--INVALID-LINK--
CAS Number ((S)-enantiomer HCl)1269773-21-8--INVALID-LINK--

Spectroscopic Characterization (Representative Data)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • δ 7.10-7.00 (m, 2H): Aromatic protons meta to the fluorine atom.

  • δ 4.10 (dd, J = 8.0, 4.0 Hz, 1H): Methine proton (CH-N).

  • δ 3.80 (dd, J = 11.0, 4.0 Hz, 1H): Methylene proton (CH₂-O).

  • δ 3.65 (dd, J = 11.0, 8.0 Hz, 1H): Methylene proton (CH₂-O).

  • δ 2.0-3.0 (br s, 3H): Amine and hydroxyl protons (exchangeable with D₂O).

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5 (d, J = 245 Hz): Carbon-fluorine bond (C-F).

  • δ 138.0 (d, J = 3.0 Hz): Aromatic quaternary carbon.

  • δ 128.0 (d, J = 8.0 Hz): Aromatic methine carbons ortho to the fluorine.

  • δ 115.5 (d, J = 21.0 Hz): Aromatic methine carbons meta to the fluorine.

  • δ 67.0: Methylene carbon (CH₂-O).

  • δ 58.0: Methine carbon (CH-N).

FTIR (KBr, cm⁻¹):

  • 3300-3400: O-H and N-H stretching (broad).

  • 3000-3100: Aromatic C-H stretching.

  • 2850-2950: Aliphatic C-H stretching.

  • 1600, 1510: Aromatic C=C stretching.

  • 1220: C-F stretching.

  • 1050: C-O stretching.

Mass Spectrometry (ESI+):

  • m/z 156.0819 [M+H]⁺: Calculated for C₈H₁₁FNO⁺.[1]

Synthetic Strategies: Accessing the Chiral Building Block

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. These include the synthesis of the racemate followed by chiral resolution, or direct enantioselective synthesis.

Racemic Synthesis

A common and practical approach to racemic this compound involves the reduction of a suitable precursor, such as an α-azido ketone.[2]

Racemic Synthesis start 4-Fluoroacetophenone intermediate1 2-Azido-1-(4-fluorophenyl)ethanone start->intermediate1 Azidation (e.g., NBS, NaN₃) product Racemic this compound intermediate1->product Reduction (e.g., H₂/Pd-C)

Figure 1: General workflow for the racemic synthesis of this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone

  • To a stirred solution of 4-fluoroacetophenone (1.0 equiv.) in acetonitrile, add p-toluenesulfonic acid (1.5 equiv.) and N-bromosuccinimide (1.4 equiv.).

  • Heat the mixture to reflux for 1-1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add sodium azide (3.0 equiv.).

  • Stir for an additional 2-3 hours at room temperature.

  • Quench the reaction by adding ice-cold water.

  • Extract the product with diethyl ether (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to afford 2-azido-1-(4-fluorophenyl)ethanone.

Step 2: Reduction to Racemic this compound [2]

  • Dissolve 2-azido-1-(4-fluorophenyl)ethanone (1.0 equiv.) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield racemic this compound.

Chiral Resolution

Once the racemic mixture is obtained, the individual enantiomers can be separated. Common methods include classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

a) Classical Resolution with Tartaric Acid Derivatives

This method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, such as a derivative of tartaric acid, to form diastereomeric salts.[3] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[3]

Classical Resolution racemate Racemic this compound diastereomers Diastereomeric Salts ((R)-Amine-(L)-Acid and (S)-Amine-(L)-Acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-(-)-Dibenzoyl-tartaric acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer separation->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 enantiomer1 Enantiomerically Pure (R)-Amine base_treatment1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine base_treatment2->enantiomer2

Figure 2: Workflow for classical chiral resolution.

Experimental Protocol: Chiral Resolution using L-(-)-Dibenzoyl-tartaric Acid (Representative)

  • Dissolve racemic this compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • In a separate flask, dissolve L-(-)-dibenzoyl-tartaric acid (0.5-1.0 equiv.) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Allow the mixture to cool to room temperature and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched amine.

  • The enantiomeric excess (ee) should be determined by chiral HPLC.

b) Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic amino alcohol. This results in an acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer, which can then be separated. Candida antarctica lipase B (CALB) is a widely used and highly effective enzyme for such transformations.[4]

Enzymatic Resolution racemate Racemic this compound products Mixture of: (R)-Acylated Amine and (S)-Amine (unreacted) racemate->products enzyme Lipase (e.g., CALB) + Acyl Donor enzyme->products separation Chromatographic Separation products->separation enantiomer1 (R)-Acylated Amine separation->enantiomer1 enantiomer2 (S)-Amine separation->enantiomer2

Figure 3: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Representative)

  • To a solution of racemic this compound (1.0 equiv.) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as isopropenyl acetate or ethyl acetate (1.0-2.0 equiv.).

  • Add immobilized Candida antarctica lipase B (Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • Concentrate the filtrate and separate the acylated amine from the unreacted amino alcohol by column chromatography.

  • The acylated amine can be deprotected if the free amino alcohol is desired.

Enantioselective Synthesis

Directly synthesizing the desired enantiomer is often the most efficient approach, avoiding the loss of 50% of the material inherent in resolution methods. Asymmetric reduction of a prochiral ketone precursor using a chiral catalyst is a powerful strategy.

Asymmetric Transfer Hydrogenation of 2-Azido-1-(4-fluorophenyl)ethanone

This method involves the reduction of the azido ketone using a chiral catalyst, such as a Noyori-type ruthenium catalyst, which transfers hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone in a stereoselective manner.[5]

Asymmetric Synthesis precursor 2-Azido-1-(4-fluorophenyl)ethanone product (R)-2-Amino-2-(4-fluorophenyl)ethanol precursor->product catalyst Chiral Catalyst (e.g., (R,R)-Noyori catalyst) + H-donor catalyst->product

Figure 4: General scheme for asymmetric synthesis.

Experimental Protocol: Asymmetric Transfer Hydrogenation (Representative)

  • In an inert atmosphere, dissolve 2-azido-1-(4-fluorophenyl)ethanone (1.0 equiv.) in a mixture of formic acid and triethylamine (as the hydrogen source).

  • Add a catalytic amount of a chiral ruthenium catalyst, for example, RuCl--INVALID-LINK--.

  • Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction and work up by extracting the product into an organic solvent.

  • Purify the product by column chromatography to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of (R)-2-amino-2-(4-fluorophenyl)ethanol is as a crucial chiral intermediate in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Synthesis of Aprepitant

In the synthesis of Aprepitant, (R)-2-amino-2-(4-fluorophenyl)ethanol is a key component for constructing the chiral morpholine core of the final drug molecule. The synthesis involves the reaction of this chiral amino alcohol with other fragments to build the complex heterocyclic structure. Several synthetic routes to Aprepitant have been published, many of which utilize this key building block.[3][6][7]

Beyond Aprepitant, the structural motif of 2-amino-2-(aryl)ethanol is found in other NK₁ receptor antagonists and various other biologically active molecules. The versatility of the amino and hydroxyl groups allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists. For instance, it can be a precursor for the synthesis of other chiral morpholine derivatives or used in the construction of ligands for other G-protein coupled receptors. The fluorophenyl moiety is also a common feature in modern drug candidates due to its favorable effects on metabolic stability and binding interactions.

Conclusion: A Cornerstone for Chiral Drug Synthesis

This compound stands out as a chiral building block of significant value in the pharmaceutical industry. Its utility is firmly established through its role in the synthesis of the blockbuster antiemetic drug, Aprepitant. The accessibility of both enantiomers through either chiral resolution of the racemate or direct asymmetric synthesis provides chemists with the flexibility to construct complex chiral molecules with high stereochemical fidelity.

The synthetic routes outlined in this guide—from racemic synthesis and subsequent resolution to direct enantioselective approaches—offer a toolkit for researchers to access this important synthon. The choice of a particular route will depend on factors such as scale, cost, and available resources. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and readily accessible chiral building blocks like this compound will only increase, solidifying its place as a cornerstone in the edifice of modern medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-Amino-2-(4-fluorophenyl)ethanol, a valuable chiral building block in pharmaceutical development. The methods described herein focus on achieving high enantiomeric purity through catalytic asymmetric reduction and the use of chiral auxiliaries.

Introduction

Chiral 1,2-amino alcohols are critical structural motifs found in numerous biologically active compounds and pharmaceutical agents. The precise stereochemical control during their synthesis is paramount to ensure the desired therapeutic efficacy and to minimize potential off-target effects. This compound, with its fluorine-substituted phenyl ring, is of particular interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by fluorine atoms. This document outlines two primary strategies for the enantioselective synthesis of this compound: Catalytic Asymmetric Reduction of the corresponding α-amino ketone and a Chiral Auxiliary-Mediated approach.

Synthetic Strategies

The enantioselective synthesis of this compound can be effectively achieved by the stereocontrolled reduction of the prochiral ketone, 2-amino-1-(4-fluorophenyl)ethanone. The two main strategies detailed are:

  • Catalytic Asymmetric Reduction: This approach utilizes a chiral catalyst to direct the reduction of the carbonyl group, leading to the formation of one enantiomer of the amino alcohol in excess. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this strategy.

  • Biocatalytic Reduction: This method employs enzymes, such as ketoreductases or alcohol dehydrogenases, to perform the enantioselective reduction of the ketone. Biocatalysis offers high selectivity under mild reaction conditions.

  • Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is temporarily attached to the starting material to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Below is a logical workflow for the synthesis and analysis of this compound.

cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start 2-Amino-1-(4-fluorophenyl)ethanone method1 Catalytic Asymmetric Reduction (e.g., CBS Reduction) start->method1 method2 Biocatalytic Reduction (e.g., KRED) start->method2 method3 Chiral Auxiliary (e.g., Evans Auxiliary) start->method3 product Crude Enantiomerically Enriched This compound method1->product method2->product method3->product purification Purification (e.g., Column Chromatography) product->purification analysis Analysis purification->analysis hplc Chiral HPLC for e.e. determination analysis->hplc nmr_ms NMR & MS for structural confirmation analysis->nmr_ms final_product Pure Enantiomer of This compound analysis->final_product cluster_cbs CBS Reduction Workflow start 2-Amino-1-(4-fluorophenyl)ethanone (free amine) reaction Asymmetric Reduction start->reaction catalyst (R)-Me-CBS-oxazaborolidine catalyst->reaction reductant BH3.SMe2 reductant->reaction solvent Anhydrous THF solvent->reaction temp1 -30 °C temp1->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup quench->workup purification Column Chromatography workup->purification product (S)-2-Amino-2-(4-fluorophenyl)ethanol purification->product cluster_induction Chiral Induction Pathway catalyst Chiral Catalyst ((R)-Me-CBS) complex Diastereomeric Transition State Complex catalyst->complex Coordination ketone Prochiral Ketone (2-Amino-1-(4-fluorophenyl)ethanone) ketone->complex hydride Hydride Delivery (from BH3) complex->hydride Stereodirecting Interaction product_S (S)-2-Amino-2-(4-fluorophenyl)ethanol hydride->product_S Favored Pathway product_R (R)-2-Amino-2-(4-fluorophenyl)ethanol hydride->product_R Disfavored Pathway

Application Notes and Protocols for the Stereoselective Synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereoselective preparation is of paramount importance as the biological activity of enantiomers can differ significantly. This document provides detailed protocols for two primary synthetic routes for obtaining (R)-2-Amino-2-(4-fluorophenyl)ethanol with high enantiomeric purity: Asymmetric Transfer Hydrogenation of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride and a Biocatalytic approach starting from 2-azido-1-(4-fluorophenyl)ethanone. The protocols are based on established methodologies for analogous substrates and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often-observed differential therapeutic effects and toxicities of stereoisomers. (R)-2-Amino-2-(4-fluorophenyl)ethanol serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The presence of a chiral amino alcohol moiety makes its stereocontrolled synthesis a critical step. This application note details two effective and distinct methods for its preparation: a chemical catalytic approach and a biocatalytic route, providing researchers with options depending on available resources and expertise.

Method 1: Asymmetric Transfer Hydrogenation

This method relies on the asymmetric transfer hydrogenation of a prochiral α-amino ketone using a well-defined chiral ruthenium catalyst. This approach is highly efficient and provides the target molecule with excellent enantioselectivity.

Logical Workflow

cluster_0 Synthesis of Starting Material cluster_1 Asymmetric Transfer Hydrogenation start 2-Bromo-1-(4-fluorophenyl)ethanone ketone 2-Amino-1-(4-fluorophenyl)ethanone HCl start->ketone  Hexamine, EtOH/HCl   product (R)-2-Amino-2-(4-fluorophenyl)ethanol ketone->product  RuCl[(R,R)-TsDPEN], HCOOH/TEA, 60°C  

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol

Part A: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and hexamethylenetetramine (HMTA, 1.1 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (2.0 eq). Heat the mixture to reflux for an additional 1 hour.

  • Work-up: Cool the mixture in an ice bath. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-1-(4-fluorophenyl)ethanone hydrochloride.

Part B: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl[(R,R)-TsDPEN] (0.001 eq).

  • Reaction Mixture: To the flask, add 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.0 eq) and degassed methanol.

  • Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA) as the hydrogen source.

  • Reaction: Heat the mixture to 60 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and adjust the pH to >10 with a 2M NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Data Presentation
EntrySubstrateCatalystTemp (°C)Time (h)Yield (%)e.e. (%)
12-Amino-1-(4-fluorophenyl)ethanone HClRuCl[(R,R)-TsDPEN]6020>95>99

Table 1: Expected results for the asymmetric transfer hydrogenation based on analogous reactions.[1]

Method 2: Biocatalytic Asymmetric Reduction

This green chemistry approach utilizes an alcohol dehydrogenase (ADH) for the stereoselective reduction of a ketone. The synthesis starts with the preparation of an azido ketone, which is then stereoselectively reduced, followed by the reduction of the azide to an amine.

Logical Workflow

cluster_0 Synthesis of Azido Ketone cluster_1 Biocatalytic Reduction cluster_2 Azide Reduction start 2-Bromo-1-(4-fluorophenyl)ethanone azido_ketone 2-Azido-1-(4-fluorophenyl)ethanone start->azido_ketone  NaN₃, Acetone/H₂O   azido_alcohol (R)-2-Azido-1-(4-fluorophenyl)ethanol azido_ketone->azido_alcohol  ADH, NAD(P)H, Isopropanol   product (R)-2-Amino-2-(4-fluorophenyl)ethanol azido_alcohol->product  H₂, Pd/C, MeOH  

Caption: Workflow for the Biocatalytic Synthesis Route.

Experimental Protocol

Part A: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone [2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a mixture of acetone and water.

  • Azide Addition: Add sodium azide (NaN₃, 1.2 eq) portion-wise while stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-azido-1-(4-fluorophenyl)ethanone.

Part B: Biocatalytic Reduction of 2-Azido-1-(4-fluorophenyl)ethanone

  • Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel, add the buffer, NAD(P)H (0.1 eq), and isopropanol (as a co-solvent and for cofactor regeneration).

  • Enzyme Addition: Add a suitable alcohol dehydrogenase (ADH) that exhibits (R)-selectivity for this substrate class.

  • Substrate Addition: Add 2-azido-1-(4-fluorophenyl)ethanone (1.0 eq).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Work-up: After reaching the desired conversion, extract the product with ethyl acetate.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to obtain (R)-2-azido-1-(4-fluorophenyl)ethanol.

Part C: Reduction of (R)-2-Azido-1-(4-fluorophenyl)ethanol

  • Reaction Setup: Dissolve (R)-2-azido-1-(4-fluorophenyl)ethanol (1.0 eq) in methanol in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).

  • Reaction: Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Data Presentation
StepSubstrateReagent/CatalystTemp (°C)Time (h)Yield (%)e.e. (%)
A2-Bromo-1-(4-fluorophenyl)ethanoneNaN₃RT5~90-
B2-Azido-1-(4-fluorophenyl)ethanoneADH3036>85>99
C(R)-2-Azido-1-(4-fluorophenyl)ethanolH₂, Pd/CRT4>95-

Table 2: Representative data for the biocatalytic synthesis route based on similar transformations.[2][3]

Analytical Methods

The enantiomeric excess (e.e.) of the final product, (R)-2-Amino-2-(4-fluorophenyl)ethanol, should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method (Example)

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

The retention times for the (R) and (S) enantiomers will need to be determined using a racemic standard.

Conclusion

This document outlines two robust and stereoselective methods for the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol. The asymmetric transfer hydrogenation offers a rapid and highly selective chemical route, while the biocatalytic method provides a green and sustainable alternative. The choice of method will depend on the specific requirements of the research, including scale, cost, and available equipment. Both protocols provide a solid foundation for the successful laboratory-scale synthesis of this important chiral intermediate.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is present in various biologically active molecules. The stereoselective synthesis of this compound is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. These application notes provide detailed protocols for two prominent and effective methods for the stereoselective synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol: a biocatalytic approach using a ketoreductase (KRED) and a chemical approach utilizing the Corey-Bakshi-Shibata (CBS) reduction. Both methods are designed to achieve high enantiomeric excess (e.e.).

Synthetic Strategies Overview

The synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol initiates from the precursor 2-amino-4'-fluoroacetophenone. A key challenge in the direct reduction of this precursor is the potential for the free amino group to interfere with the catalyst. Therefore, a common strategy involves the protection of the amino group, followed by the asymmetric reduction of the ketone, and subsequent deprotection to yield the final product. A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

Logical Workflow for the Synthesis

cluster_protection Step 1: Protection cluster_reduction Step 2: Asymmetric Reduction cluster_deprotection Step 3: Deprotection A 2-Amino-4'-fluoroacetophenone B N-Boc-2-amino-4'-fluoroacetophenone A->B Boc Anhydride C (S)-N-Boc-2-amino-2-(4-fluorophenyl)ethanol B->C Biocatalytic (KRED) or Chemical (CBS) Reduction D (S)-2-Amino-2-(4-fluorophenyl)ethanol C->D Acidic Deprotection (e.g., TFA)

Caption: General workflow for the synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol.

Method 1: Biocatalytic Asymmetric Reduction

Biocatalytic reductions using ketoreductases (KREDs) offer a green and highly selective route to chiral alcohols. These enzymes operate under mild reaction conditions and can provide excellent enantioselectivity. The selection of an appropriate KRED is critical for achieving the desired (S)-enantiomer.

Experimental Protocol

Step 1: Protection of 2-Amino-4'-fluoroacetophenone

  • Materials: 2-Amino-4'-fluoroacetophenone, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-4'-fluoroacetophenone (1 equivalent) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-4'-fluoroacetophenone.

Step 2: Asymmetric Reduction using a Ketoreductase (KRED)

  • Materials: N-Boc-2-amino-4'-fluoroacetophenone, Ketoreductase (e.g., a KRED with anti-Prelog selectivity), NAD(P)H cofactor, Cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol and a suitable dehydrogenase), Buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add the KRED to the desired concentration.

    • Add the NAD(P)H cofactor and the components of the cofactor regeneration system.

    • Add the N-Boc-2-amino-4'-fluoroacetophenone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the progress of the reduction by HPLC or GC.

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (S)-N-Boc-2-amino-2-(4-fluorophenyl)ethanol.

Step 3: Deprotection of the Boc Group

  • Materials: Crude (S)-N-Boc-2-amino-2-(4-fluorophenyl)ethanol, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude product from the previous step in DCM.

    • Add TFA (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the crude (S)-2-Amino-2-(4-fluorophenyl)ethanol.

    • Purify by an appropriate method (e.g., crystallization or column chromatography).

Data Presentation
ParameterExpected Value
Yield (Overall) 70-90%
Enantiomeric Excess (e.e.) >99%
Reaction Time (Reduction) 12-24 hours

Note: These values are based on typical results for similar substrates and may vary depending on the specific enzyme and reaction conditions used.

Biocatalytic Reduction Workflow

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up A Prepare Buffer Solution B Add KRED, Cofactor, and Regeneration System A->B C Add N-Boc-protected Substrate B->C D Incubate at Controlled Temperature C->D E Monitor Progress (HPLC/GC) D->E F Extract with Organic Solvent E->F Upon Completion G Dry and Concentrate F->G

Caption: Workflow for the biocatalytic reduction step.

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[1] It employs a chiral oxazaborolidine catalyst in the presence of a borane source. The stereochemical outcome is highly predictable based on the chirality of the catalyst used.[1][2]

Experimental Protocol

Step 1: Protection of 2-Amino-4'-fluoroacetophenone

Follow the same procedure as described in Method 1, Step 1.

Step 2: CBS Reduction

  • Materials: N-Boc-2-amino-4'-fluoroacetophenone, (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene), Borane-dimethyl sulfide complex (BH₃·SMe₂), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 equivalents).

    • Add anhydrous THF and cool the solution to 0 °C.

    • Slowly add the borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution.

    • Stir for 10-15 minutes at 0 °C.

    • In a separate flask, dissolve N-Boc-2-amino-4'-fluoroacetophenone (1 equivalent) in anhydrous THF.

    • Slowly add the substrate solution to the catalyst-borane mixture at 0 °C over 30 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Upon completion, slowly quench the reaction by the dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvents under reduced pressure.

    • Add 1 M HCl to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (S)-N-Boc-2-amino-2-(4-fluorophenyl)ethanol.

Step 3: Deprotection of the Boc Group

Follow the same procedure as described in Method 1, Step 3.

Data Presentation
ParameterExpected Value
Yield (Overall) 80-95%
Enantiomeric Excess (e.e.) 95-99%
Reaction Time (Reduction) 1-4 hours

Note: These values are based on typical results for similar substrates and may vary depending on the specific reaction conditions.[3]

CBS Reduction Signaling Pathway

cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_product Product Release A CBS Catalyst C Active Catalyst-Borane Complex A->C B Borane B->C E Transition State C->E D N-Boc-protected Ketone D->E F Product-Borane Complex E->F Hydride Transfer F->A Catalyst Regeneration G (S)-N-Boc-2-amino-2- (4-fluorophenyl)ethanol F->G Work-up

Caption: Simplified mechanism of the CBS reduction.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product, (S)-2-Amino-2-(4-fluorophenyl)ethanol, can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method
  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino alcohols. Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10) with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the racemic 2-Amino-2-(4-fluorophenyl)ethanol to determine the retention times of both enantiomers.

    • Prepare a solution of the synthesized product.

    • Inject the samples onto the HPLC system.

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • Borane-dimethyl sulfide complex is flammable and has a strong odor. Handle with caution.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care.

Conclusion

Both the biocatalytic and the Corey-Bakshi-Shibata reduction methods provide effective and highly stereoselective pathways to (S)-2-Amino-2-(4-fluorophenyl)ethanol. The choice of method may depend on factors such as the availability of a suitable ketoreductase, scalability requirements, and cost considerations. The biocatalytic route offers the advantages of mild reaction conditions and exceptional enantioselectivity, while the CBS reduction is a robust and well-established chemical method with predictable outcomes. Proper analytical techniques, such as chiral HPLC, are essential for verifying the enantiomeric purity of the final product.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol Using a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)ethanol is a valuable chiral building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The stereochemistry of the amino alcohol moiety is often crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation.[3][4] This document details a robust method for the asymmetric synthesis of this compound utilizing an Evans oxazolidinone chiral auxiliary.[3][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis, including the acylation of the chiral auxiliary, diastereoselective reduction of the resulting ketone, and the final cleavage of the auxiliary to yield the target amino alcohol.

Overall Reaction Scheme

The asymmetric synthesis of this compound is accomplished in a three-step sequence starting from 4-fluorophenylglyoxylic acid and the (S)-4-benzyl-2-oxazolidinone chiral auxiliary.

Overall Reaction Scheme cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage 4-fluorophenylglyoxylic_acid 4-Fluorophenylglyoxylic Acid N-acyl_oxazolidinone N-(4-Fluorophenylglyoxylyl)-(S)-4-benzyl-2-oxazolidinone 4-fluorophenylglyoxylic_acid->N-acyl_oxazolidinone Pivaloyl Chloride, Et3N chiral_auxiliary_1 (S)-4-benzyl-2-oxazolidinone chiral_auxiliary_1->N-acyl_oxazolidinone N-acyl_oxazolidinone_2 N-(4-Fluorophenylglyoxylyl)-... reduced_intermediate N-((R)-2-Hydroxy-2-(4-fluorophenyl)acetyl)-... N-acyl_oxazolidinone_2->reduced_intermediate NaBH4, THF/H2O reduced_intermediate_2 N-((R)-2-Hydroxy-2-(4-fluorophenyl)acetyl)-... final_product (R)-2-Amino-2-(4-fluorophenyl)ethanol reduced_intermediate_2->final_product LiBH4, THF chiral_auxiliary_2 Recovered Auxiliary reduced_intermediate_2->chiral_auxiliary_2

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. All reactions were carried out under an inert atmosphere of nitrogen or argon. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-(2-(4-fluorophenyl)-2-oxoacetyl)-(S)-4-benzyl-2-oxazolidinone

This protocol describes the acylation of the (S)-4-benzyl-2-oxazolidinone chiral auxiliary with 4-fluorophenylglyoxylic acid.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • 4-fluorophenylglyoxylic acid

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-fluorophenylglyoxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).

  • Stir the resulting mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • To the oxazolidinone solution, add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Cannulate the mixed anhydride solution prepared in step 2 into the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 85-95%

Protocol 2: Diastereoselective Reduction of N-(2-(4-fluorophenyl)-2-oxoacetyl)-(S)-4-benzyl-2-oxazolidinone

This protocol details the diastereoselective reduction of the ketone to the corresponding alcohol.

Materials:

  • N-(2-(4-fluorophenyl)-2-oxoacetyl)-(S)-4-benzyl-2-oxazolidinone

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (4:1) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Expected Diastereomeric Ratio (d.r.): >95:5

Protocol 3: Cleavage of the Chiral Auxiliary to Yield this compound

This protocol describes the reductive cleavage of the chiral auxiliary to afford the final product.[8]

Materials:

  • Crude product from Protocol 2

  • Lithium borohydride (LiBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude N-acylated alcohol (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

  • Add lithium borohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Wash the aqueous layer with DCM to remove the recovered chiral auxiliary.

  • Basify the aqueous layer with 1 M NaOH to pH ~10.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Enantiomeric Excess (e.e.): >98%

Data Presentation

Table 1: Summary of Yields and Stereoselectivity

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1N-(2-(4-fluorophenyl)-2-oxoacetyl)-(S)-4-benzyl-2-oxazolidinone90--
2N-((R)-2-hydroxy-2-(4-fluorophenyl)acetyl)-(S)-4-benzyl-2-oxazolidinone>95 (crude)>95:5-
3(R)-2-Amino-2-(4-fluorophenyl)ethanol85->98

Experimental Workflow Diagram

G start Start: 4-Fluorophenylglyoxylic Acid + (S)-4-benzyl-2-oxazolidinone acylation Step 1: Acylation (Pivaloyl Chloride, Et3N, DCM) start->acylation intermediate1 Intermediate 1: N-(2-(4-fluorophenyl)-2-oxoacetyl)- (S)-4-benzyl-2-oxazolidinone acylation->intermediate1 purification1 Purification: Flash Chromatography intermediate1->purification1 reduction Step 2: Diastereoselective Reduction (NaBH4, THF/H2O) intermediate2 Intermediate 2: N-((R)-2-hydroxy-2-(4-fluorophenyl)acetyl)- (S)-4-benzyl-2-oxazolidinone reduction->intermediate2 cleavage Step 3: Auxiliary Cleavage (LiBH4, THF) intermediate2->cleavage product Final Product: (R)-2-Amino-2-(4-fluorophenyl)ethanol cleavage->product auxiliary_recovery Auxiliary Recovery: (S)-4-benzyl-2-oxazolidinone cleavage->auxiliary_recovery purification2 Purification: Acid-Base Extraction product->purification2 purification1->reduction G prochiral_substrate Prochiral Substrate (4-Fluorophenylglyoxylic Acid Derivative) chiral_intermediate Chiral Intermediate (N-Acyl Oxazolidinone) prochiral_substrate->chiral_intermediate chiral_auxiliary Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) chiral_auxiliary->chiral_intermediate Attachment diastereoselective_reaction Diastereoselective Transformation (Reduction) chiral_intermediate->diastereoselective_reaction diastereomerically_enriched_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomerically_enriched_product auxiliary_cleavage Auxiliary Cleavage diastereomerically_enriched_product->auxiliary_cleavage enantiomerically_pure_product Enantiomerically Pure Product (this compound) auxiliary_cleavage->enantiomerically_pure_product recovered_auxiliary Recovered Auxiliary auxiliary_cleavage->recovered_auxiliary

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral 2-amino-2-(4-fluorophenyl)ethanol, a valuable building block in pharmaceutical development. The protocols leverage the high selectivity and mild reaction conditions of biocatalysis, offering a green and efficient alternative to traditional chemical synthesis. Two primary enzymatic strategies are presented: the kinetic resolution of racemic this compound using a lipase and the asymmetric reduction of a prochiral ketone precursor by a ketoreductase.

Introduction

Chiral this compound is a key structural motif in various pharmaceutically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in drug design. Stereochemistry is critical for pharmacological activity, necessitating methods for the efficient production of single enantiomers. Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in this context, including high enantioselectivity, regioselectivity, and mild reaction conditions, which minimize waste and side reactions.[1] This document outlines two effective biocatalytic approaches to obtain enantiomerically enriched (R)- and (S)-2-amino-2-(4-fluorophenyl)ethanol.

Biocatalytic Strategies

Two robust enzymatic methods are detailed below. The first is a lipase-mediated kinetic resolution, a widely used industrial method for separating enantiomers. The second is an asymmetric synthesis using a ketoreductase (KRED), which can theoretically achieve a 100% yield of the desired enantiomer.

Strategy 1: Lipase-Catalyzed Kinetic Resolution

This method involves the enantioselective acylation of racemic this compound. A lipase selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Strategy 2: Ketoreductase-Catalyzed Asymmetric Reduction

This approach utilizes a ketoreductase to asymmetrically reduce the prochiral ketone, 2-amino-1-(4-fluorophenyl)ethanone, to the corresponding chiral amino alcohol. This method is highly efficient as it can convert the entire substrate into a single enantiomeric product.

Data Presentation

The following tables summarize the expected quantitative data for the two biocatalytic strategies.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Amino-2-(4-fluorophenyl)ethanol

EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Unreacted Amine (ee_S, %)Enantiomeric Excess of Acylated Amine (ee_P, %)
1Candida antarctica Lipase B (CAL-B)Vinyl acetateToluene24~50>99>95
2Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether36~50>98>96

Table 2: Ketoreductase-Catalyzed Asymmetric Reduction of 2-Amino-1-(4-fluorophenyl)ethanone

EntryKetoreductase (Source)Cofactor Regeneration SystemSubstrate Conc. (mM)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1KRED-NADH-110 (Codexis)Glucose/Glucose Dehydrogenase (GDH)5024>95>99 (S)
2KRED-P1-H08 (Codexis)Isopropanol/Alcohol Dehydrogenase (ADH)5024>95>99 (R)

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Amino-2-(4-fluorophenyl)ethanol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • HPLC with a chiral column for analysis

Procedure:

  • To a 50 mL round-bottom flask, add racemic this compound (1.0 g, 6.44 mmol) and 20 mL of anhydrous toluene.

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Add immobilized Candida antarctica Lipase B (100 mg).

  • Add vinyl acetate (0.7 mL, 7.73 mmol, 1.2 equivalents).

  • Seal the flask and stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Once approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh toluene and combine the filtrates.

  • The filtrate contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These can be separated by column chromatography.

  • The acylated enantiomer can be deprotected by hydrolysis to obtain the pure (R)-enantiomer.

Protocol 2: Ketoreductase-Catalyzed Asymmetric Reduction of 2-Amino-1-(4-fluorophenyl)ethanone

Materials:

  • 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride[2][3][4]

  • Ketoreductase (e.g., KRED-NADH-110 for the (S)-enantiomer or KRED-P1-H08 for the (R)-enantiomer)

  • NADH or NADPH cofactor

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Magnetic stirrer

  • Reaction vessel

  • HPLC with a chiral column for analysis

Procedure:

  • In a 50 mL reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose (1.5 equivalents).

  • Add the NAD(P)H cofactor (0.1 mM).

  • Add Glucose Dehydrogenase (GDH) (5 U/mL).

  • Add the ketoreductase (KRED) (2 mg/mL).

  • Stir the mixture gently for 10 minutes to ensure all components are dissolved.

  • Prepare a stock solution of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride in the phosphate buffer and adjust the pH to 7.0 with NaOH.

  • Add the substrate solution to the enzyme mixture to a final concentration of 50 mM.

  • Seal the vessel and stir the reaction at 30 °C.

  • Monitor the reaction for the disappearance of the ketone and the formation of the amino alcohol product by HPLC.

  • After completion (typically 12-24 hours), quench the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet the enzymes.

  • Analyze the supernatant for yield and enantiomeric excess by chiral HPLC.

  • The product can be purified from the reaction mixture by extraction or chromatography.

Visualizations

Logical Workflow for Biocatalytic Synthesis of Chiral this compound

Biocatalytic_Synthesis_Workflow cluster_start Starting Materials cluster_process Biocatalytic Process cluster_products Products Racemic Amine Racemic This compound Lipase Resolution Lipase-Catalyzed Kinetic Resolution Racemic Amine->Lipase Resolution Prochiral Ketone 2-Amino-1-(4-fluorophenyl)ethanone KRED Reduction Ketoreductase-Catalyzed Asymmetric Reduction Prochiral Ketone->KRED Reduction S_Amine (S)-Amino Alcohol Lipase Resolution->S_Amine Unreacted Acylated_Amine Acylated (R)-Amine Lipase Resolution->Acylated_Amine Acylated R_Amine (R)-Amino Alcohol KRED Reduction->R_Amine (R)-selective KRED KRED Reduction->S_Amine (S)-selective KRED Acylated_Amine->R_Amine Deprotection

Caption: Workflow for biocatalytic synthesis of chiral amino alcohols.

Experimental Workflow for Ketoreductase-Catalyzed Reduction

KRED_Workflow Start Start Prepare_Buffer Prepare Phosphate Buffer (pH 7.0) Start->Prepare_Buffer Add_Reagents Add Cofactor, Glucose, GDH, and KRED Prepare_Buffer->Add_Reagents Incubate Incubate reaction at 30°C with stirring Add_Reagents->Incubate Dissolve_Substrate Dissolve 2-Amino-1-(4-fluorophenyl)ethanone in buffer and adjust pH Dissolve_Substrate->Incubate Monitor Monitor progress by HPLC Incubate->Monitor Monitor->Incubate Incomplete Quench Quench reaction with Acetonitrile Monitor->Quench Complete Separate Centrifuge to remove enzyme Quench->Separate Analyze Analyze supernatant for yield and ee Separate->Analyze End End Analyze->End

Caption: Experimental workflow for the ketoreductase-catalyzed reduction.

References

Application Note and Protocol for the Purification of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol derivative. Fluorinated intermediates are of significant interest in medicinal chemistry due to the favorable properties fluorine can impart to a molecule, such as increased metabolic stability and binding affinity. The purity of such intermediates is critical for their use in the synthesis of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the purification of this compound from a crude reaction mixture to achieve high purity (>99%). The protocol employs a combination of liquid-liquid extraction, crystallization, and column chromatography.

Data Presentation

The following table summarizes the expected quantitative data from the purification process of a 50 g batch of crude this compound.

Purification StepStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Liquid-Liquid Extraction ~80%~90%~95%pH adjustment to >10 for free amine extraction into organic solvent.
Crystallization ~90%~98%~85%Solvent system: Ethanol/Hexane. Recrystallization from a hot ethanol solution followed by the addition of hexane as an anti-solvent.
Column Chromatography ~98%>99.5%~90%Stationary phase: Silica gel (230-400 mesh). Mobile phase: Dichloromethane/Methanol gradient.
Overall Process ~80%>99.5%~73%

Experimental Protocols

1. Materials and Equipment

  • Crude this compound

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (absolute)

  • n-Hexane

  • Silica gel (230-400 mesh)

  • Methanol (MeOH)

  • Rotary evaporator

  • Separatory funnel

  • Crystallization dish

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment

2. Liquid-Liquid Extraction

This step aims to separate the basic amino alcohol from acidic and neutral impurities.

  • Dissolve the crude this compound in dichloromethane (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Add 2M NaOH solution to the separatory funnel until the aqueous layer has a pH > 10.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower organic layer.

  • Extract the aqueous layer with two additional portions of dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the extracted product.

3. Crystallization

This step further purifies the product by leveraging differences in solubility. A common technique for similar compounds is recrystallization from an ethanol solution.[1][2]

  • Dissolve the extracted product in a minimal amount of hot absolute ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form readily, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • To further decrease the solubility and improve the yield, slowly add n-hexane as an anti-solvent until the solution becomes slightly turbid.

  • Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/hexane (1:1) mixture.

  • Dry the crystals under vacuum to a constant weight.

4. Column Chromatography

For achieving the highest purity, silica gel column chromatography is employed.

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Equilibrate the column with a solvent mixture of dichloromethane and methanol (e.g., 98:2).

  • Dissolve a small amount of the crystallized product in a minimal volume of the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of dichloromethane/methanol, starting with a low concentration of methanol and gradually increasing it.

  • Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the final purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (Purity: ~80%) Extraction Liquid-Liquid Extraction (DCM, NaOH) Crude->Extraction Step 1 Drying Drying and Concentration Extraction->Drying Extracted_Product Extracted Product (Purity: ~90%) Drying->Extracted_Product Crystallization Crystallization (Ethanol/Hexane) Extracted_Product->Crystallization Step 2 Crystallized_Product Crystallized Product (Purity: ~98%) Crystallization->Crystallized_Product Chromatography Column Chromatography (Silica Gel, DCM/MeOH) Crystallized_Product->Chromatography Step 3 Pure_Product Pure this compound (Purity: >99.5%) Chromatography->Pure_Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: Use of 2-Amino-2-(4-fluorophenyl)ethanol in Multicomponent Reactions for the Synthesis of Novel Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. This document details the application of 2-Amino-2-(4-fluorophenyl)ethanol in a palladium-catalyzed three-component reaction for the synthesis of a library of 2,4-disubstituted-4-(4-fluorophenyl)oxazolines. The fluorophenyl and oxazoline moieties are important pharmacophores, and their combination in a single scaffold is of significant interest for the development of new therapeutic agents.

Reaction Scheme:

A plausible three-component reaction for the synthesis of 2,4-disubstituted-4-(4-fluorophenyl)oxazolines involves the palladium-catalyzed coupling of an aryl halide, this compound, and an isocyanide. This reaction proceeds via a cascade of C-N and C-O bond formations to yield the desired heterocyclic products.

Quantitative Data Summary

The following table summarizes the results of a representative library synthesis of 2,4-disubstituted-4-(4-fluorophenyl)oxazolines using the described multicomponent protocol. The reaction conditions were standardized to allow for a comparative analysis of the effects of different aryl bromides and isocyanides on the reaction outcome.

EntryAryl Bromide (R¹)Isocyanide (R²)ProductReaction Time (h)Yield (%)
14-Bromotoluenetert-Butyl isocyanide2-(tert-Butyl)-4-(4-fluorophenyl)-4-p-tolyloxazoline1285
24-Bromoanisoletert-Butyl isocyanide2-(tert-Butyl)-4-(4-fluorophenyl)-4-(4-methoxyphenyl)oxazoline1478
31-Bromo-4-nitrobenzenetert-Butyl isocyanide2-(tert-Butyl)-4-(4-fluorophenyl)-4-(4-nitrophenyl)oxazoline1092
44-BromotolueneCyclohexyl isocyanide2-(Cyclohexyl)-4-(4-fluorophenyl)-4-p-tolyloxazoline1282
54-BromoanisoleCyclohexyl isocyanide2-(Cyclohexyl)-4-(4-fluorophenyl)-4-(4-methoxyphenyl)oxazoline1475
61-Bromo-4-nitrobenzeneCyclohexyl isocyanide2-(Cyclohexyl)-4-(4-fluorophenyl)-4-(4-nitrophenyl)oxazoline1089

Experimental Protocols

General Protocol for the Three-Component Synthesis of 2,4-Disubstituted-4-(4-fluorophenyl)oxazolines:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol).

  • Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL) to the Schlenk tube.

  • Finally, add the isocyanide (1.1 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring for the time indicated in the data table (typically 10-14 hours), or until TLC analysis indicates complete consumption of the starting materials.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,4-disubstituted-4-(4-fluorophenyl)oxazoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Add Pd(OAc)₂, PPh₃, Cs₂CO₃ to a dry Schlenk tube under inert atmosphere start->setup add_reactants Add Aryl Bromide, This compound, and Toluene setup->add_reactants add_isocyanide Add Isocyanide add_reactants->add_isocyanide heat Heat at 110°C with stirring (10-14 h) add_isocyanide->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete filter Dilute with Ethyl Acetate and filter through Celite cool->filter extract Wash with Brine, Dry, and Concentrate filter->extract purify Purify by Flash Column Chromatography extract->purify end Characterized Product purify->end

Caption: Experimental workflow for the one-pot, three-component synthesis of 2,4-disubstituted-4-(4-fluorophenyl)oxazolines.

Hypothetical Signaling Pathway Diagram:

The synthesized fluorinated oxazoline derivatives may exhibit anticancer activity by targeting key cellular pathways involved in cancer cell proliferation and survival. One plausible mechanism of action is the inhibition of histone deacetylases (HDACs), which are known to be dysregulated in many cancers.

G cluster_cell Cancer Cell Oxazoline Fluorinated Oxazoline Derivative HDAC Histone Deacetylase (HDAC) Oxazoline->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical mechanism of action of fluorinated oxazolines as HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Application Notes and Protocols for the GC Analysis of 2-Amino-2-(4-fluorophenyl)ethanol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 2-amino-2-(4-fluorophenyl)ethanol to facilitate its analysis by gas chromatography (GC). Due to its polar nature, containing both a primary amine and a secondary alcohol functional group, direct GC analysis of this compound is challenging. Derivatization is essential to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection.[1][2] Two primary derivatization strategies, silylation and acylation, are presented, offering robust methods for researchers in pharmaceutical analysis and drug development.

Introduction

This compound is a key chemical intermediate and a structural motif found in various pharmaceutical compounds. Accurate and sensitive quantification by gas chromatography is often required for quality control, pharmacokinetic studies, and metabolic profiling. The inherent polarity and potential for hydrogen bonding of the amino and hydroxyl groups necessitate a derivatization step to achieve optimal GC performance. This note details two effective derivatization protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acylation using trifluoroacetic anhydride (TFAA).

Derivatization Strategies

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the available detector.

  • Silylation: This is a versatile and widely used method for derivatizing compounds with active hydrogens, such as those found in alcohols, amines, and carboxylic acids.[3][4] Silylating reagents replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, which reduces the compound's boiling point and increases its volatility.[2] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst can enhance the derivatization of sterically hindered groups and amines.[2][4]

  • Acylation: This method involves the introduction of an acyl group into a molecule. Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), are commonly used to derivatize alcohols and amines.[1] The resulting fluoroacyl derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD), making this method suitable for trace analysis.[5]

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of the bis-trimethylsilyl derivative of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Evaporation: Transfer 100 µL of the stock solution to a 2 mL reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylating reagents are sensitive to moisture.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC system.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol outlines the formation of the bis-trifluoroacetyl derivative.

Materials:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Dichloromethane (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Evaporation: Transfer 100 µL of the stock solution to a 2 mL reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous ethyl acetate to the dried sample.

    • Add 100 µL of TFAA. TFAA is the most reactive of the perfluorinated anhydrides.[1][5]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60°C for 20 minutes.

  • Evaporation of Excess Reagent: After cooling, uncap the vial and evaporate the contents to dryness under a gentle stream of nitrogen to remove excess TFAA and the trifluoroacetic acid byproduct. This step is important to prevent damage to the GC column.[5]

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired final volume for GC analysis.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the derivatization and suggested GC conditions for the analysis of the derivatized this compound.

Table 1: Derivatization Reaction Parameters

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Reagent BSTFA + 1% TMCSTrifluoroacetic Anhydride (TFAA)
Solvent Anhydrous Pyridine or AcetonitrileAnhydrous Ethyl Acetate
Reagent Volume 100 µL100 µL
Solvent Volume 100 µL200 µL
Temperature 70°C60°C
Time 30 minutes20 minutes

Table 2: Suggested GC-MS Operating Conditions

ParameterSilylation DerivativeAcylation Derivative
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C250°C
Injection Mode Splitless (1 µL)Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min80°C (hold 2 min), ramp to 250°C at 20°C/min, hold 3 min
MS Transfer Line 280°C250°C
MS Ion Source 230°C230°C
Ionization Mode Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
Scan Range m/z 50-550m/z 50-500

Visualized Workflows

The following diagrams illustrate the logical flow of the derivatization and analysis process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis start Start with this compound Sample dissolve Dissolve in Solvent start->dissolve evaporate Evaporate Solvent to Dryness dissolve->evaporate add_reagent Add Derivatization Reagent & Solvent evaporate->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at Specified Temperature and Time vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect end Data Analysis detect->end

Caption: General experimental workflow for derivatization and GC analysis.

Derivatization_Chemistry cluster_analyte Analyte cluster_reagents Derivatization Reagents cluster_products Derivatized Products cluster_gc GC Amenable analyte This compound (Polar, Non-volatile) silylation Silylation (e.g., BSTFA + TMCS) analyte->silylation Reacts with -OH and -NH2 acylation Acylation (e.g., TFAA) analyte->acylation Reacts with -OH and -NH2 tms_deriv TMS-Derivative (Non-polar, Volatile) silylation->tms_deriv tfa_deriv TFA-Derivative (Non-polar, Volatile) acylation->tfa_deriv gc_analysis GC Analysis tms_deriv->gc_analysis tfa_deriv->gc_analysis

References

Application Notes and Protocols: 2-Amino-2-(4-fluorophenyl)ethanol as a Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol scaffold that holds significant potential as a precursor for the synthesis of novel anticancer agents. Its structural features, including a fluorinated phenyl ring and a primary amino alcohol group, provide a versatile platform for chemical modification to generate derivatives with enhanced potency and selectivity against various cancer cell lines. The fluorine substitution can improve metabolic stability and binding affinity, while the amino and hydroxyl groups offer reactive sites for the introduction of diverse pharmacophores.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of anticancer drug candidates. While direct anticancer agents synthesized from this specific precursor are not extensively documented in publicly available literature, we will use a representative analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole , to illustrate the experimental workflows, data presentation, and potential mechanisms of action. This analogue shares the key 4-fluorophenyl moiety and provides a relevant case study for the evaluation of anticancer properties.

Hypothetical Synthesis of a Novel Anticancer Agent

To illustrate the potential of this compound as a precursor, a hypothetical synthetic scheme for a novel anticancer agent is presented below. This scheme is for illustrative purposes and would require laboratory validation.

Synthetic_Workflow Precursor This compound Intermediate1 Intermediate A (e.g., Isothiocyanate derivative) Precursor->Intermediate1 Step 1: Reagent X, Solvent Y Intermediate2 Intermediate B (e.g., Thiazine ring formation) Intermediate1->Intermediate2 Step 2: Reagent Z, Catalyst Final_Compound Hypothetical Anticancer Agent (e.g., Benzimidazole conjugate) Intermediate2->Final_Compound Step 3: Cyclization, Purification

Caption: Hypothetical workflow for synthesizing a novel anticancer agent.

Data Presentation: Cytotoxicity Profile

The in vitro cytotoxicity of a synthesized derivative, here represented by 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole, was evaluated against pancreatic (PaCa-2) and melanoma (A375) cancer cell lines, as well as a non-cancerous cell line (HEK-293). The half-maximal inhibitory concentration (IC50) values were determined using the Alamar blue assay.[1]

Cell LineCancer TypeIC50 (µg/mL)Cytotoxicity Level
PaCa-2Pancreatic Cancer85.7Moderate
A375Melanoma98.6Moderate
HEK-293Non-cancerous>100Low
Table 1: In Vitro Cytotoxicity of a 4-fluorophenyl containing anticancer agent.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole (Representative Compound)

This protocol is based on general synthetic methods for similar heterocyclic compounds and serves as an example.

Materials:

  • Precursor derivatives (e.g., substituted benzimidazoles and fluorophenyl-containing chalcones)

  • Appropriate solvents (e.g., ethanol, DMF)

  • Catalysts (e.g., piperidine)

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • A mixture of the benzimidazole precursor and the 4-fluorophenyl chalcone is dissolved in a suitable solvent like ethanol.

  • A catalytic amount of piperidine is added to the reaction mixture.

  • The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the final compound.

Protocol 2: Cell Viability Assay (Alamar Blue Assay)

Materials:

  • Cancer cell lines (e.g., PaCa-2, A375) and a non-cancerous cell line (e.g., HEK-293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Alamar Blue reagent

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Treat the cells with various concentrations of the compound (e.g., 3.125 to 100 µg/mL) and a vehicle control (DMSO) for 24 hours.[1]

  • Add Alamar Blue reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the IC50 concentration of the test compound for 24 hours. Include a positive control (e.g., Taxol) and a negative control (vehicle).[1]

  • Lyse the cells and add the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the protein concentration of each sample.

Mechanism of Action: Induction of Apoptosis

Derivatives containing the 4-fluorophenyl moiety have been shown to induce apoptosis in cancer cells. The representative compound, 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole, was found to upregulate caspase-3/7 activity in PaCa-2 cells, suggesting a caspase-dependent apoptotic pathway.[1] Furthermore, it led to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in both PaCa-2 and A375 cell lines.[2]

Apoptosis_Pathway Drug 4-Fluorophenyl Derivative p53 p53 (Upregulation) Drug->p53 Bax Bax (Upregulation) p53->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase_Cascade Caspase-3/7 Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., Alamar Blue) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (e.g., Caspase-Glo) Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism Migration Cell Migration Assays (e.g., Wound Healing) Migration->Mechanism IC50->Apoptosis IC50->Migration

References

Application Notes & Protocols: Synthesis of Novel Ligands from 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a library of novel ligands derived from the versatile building block, 2-Amino-2-(4-fluorophenyl)ethanol. This starting material is a valuable scaffold in medicinal chemistry, often utilized in the development of therapeutics targeting the central nervous system.[1] The synthetic strategy outlined herein involves a three-step process: protection of the primary amine, diversification via etherification of the primary alcohol, and subsequent deprotection to yield the final ligands.

Synthetic Strategy Overview

The overall synthetic scheme for the generation of novel ligands from this compound is depicted below. This strategy allows for the introduction of a wide variety of substituents (R-groups) at the hydroxyl position, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

G A This compound B Step 1: Amine Protection (Boc Anhydride, TEA, DCM) A->B C N-Boc-2-amino-2-(4-fluorophenyl)ethanol B->C D Step 2: O-Alkylation (NaH, R-X, DMF) C->D E N-Boc-O-alkyl-2-amino-2-(4-fluorophenyl)ethanol D->E F Step 3: Deprotection (TFA, DCM) E->F G Final Ligand Library (O-alkyl-2-amino-2-(4-fluorophenyl)ethanol) F->G

Figure 1: Overall synthetic workflow for the generation of a ligand library.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate (Amine Protection)

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in a small amount of DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected intermediate.

Step 2: Synthesis of tert-butyl (2-(4-fluorophenyl)-2-(alkoxy)ethyl)carbamate (O-Alkylation)

This protocol outlines the etherification of the hydroxyl group of the N-Boc protected intermediate. This step can be parallelized to generate a library of compounds with different R-groups.

Materials:

  • tert-butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (R-X) (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of tert-butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (R-X) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired O-alkylated product.

Step 3: Synthesis of 2-(4-fluorophenyl)-2-(alkoxy)ethan-1-amine (Deprotection)

This final step involves the removal of the Boc protecting group to yield the free amine of the target ligand.

Materials:

  • tert-butyl (2-(4-fluorophenyl)-2-(alkoxy)ethyl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tert-butyl (2-(4-fluorophenyl)-2-(alkoxy)ethyl)carbamate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude final ligand can be further purified if necessary, for example, by recrystallization or preparative HPLC.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for a small library of synthesized ligands.

Ligand IDR-GroupStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Purity (%) (by HPLC)
LIG-001Methyl92859574.3>98
LIG-002Ethyl92829672.0>99
LIG-003Benzyl92789467.4>98
LIG-004Propyl92809569.9>97

Potential Applications and Signaling Pathways

Ligands based on the phenylethanolamine scaffold are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) such as adrenergic and dopaminergic receptors. The synthesized ligands could be screened for their activity at these receptors. A generalized GPCR signaling pathway that could be modulated by these novel ligands is illustrated below.

G cluster_0 Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Initiation

Figure 2: Generalized GPCR signaling cascade.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and screening of the novel ligand library.

G Start Start: This compound Protection Amine Protection (Boc) Start->Protection Alkylation Parallel O-Alkylation (Library Generation) Protection->Alkylation Deprotection Boc Deprotection Alkylation->Deprotection Purification Purification & Characterization Deprotection->Purification Screening Biological Screening (e.g., Receptor Binding Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR End Lead Compound Identification SAR->End

Figure 3: Workflow from synthesis to lead identification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(4-fluorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies for this compound, a chiral amino alcohol, primarily include:

  • Reduction of α-amino ketones: A prevalent method involves the asymmetric reduction of 2-amino-1-(4-fluorophenyl)ethanone or its hydrochloride salt. This can be achieved using various reducing agents, with chiral catalysts or auxiliaries to control stereochemistry.

  • Reduction of amino acids and their derivatives: The corresponding amino acid, 4-fluorophenylglycine, or its ester derivatives can be reduced to the target amino alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes.[1]

  • Ring-opening of epoxides: The reaction of 2-(4-fluorophenyl)oxirane with an amine source, such as ammonia, can yield the desired amino alcohol. Regioselectivity can be a challenge with this method.

  • Asymmetric transfer hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a modern and efficient method for producing chiral 1,2-amino alcohols.

Q2: How can I purify the final product, this compound?

A2: Amino alcohols like this compound are often polar and can be challenging to purify by standard silica gel chromatography. Here are some effective purification strategies:

  • Modified Eluent System: To minimize tailing on silica gel, add a basic modifier such as triethylamine (0.1-1%) or ammonia to your eluent system (e.g., dichloromethane/methanol).[1]

  • Alternative Stationary Phases: Consider using basic or neutral alumina, or reverse-phase silica (C18) for chromatography.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For the hydrochloride salt, solvents like ethanol or methanol-ether mixtures are often used.

  • Acid-Base Extraction: Utilize the basic nature of the amine to perform an acid-base extraction to remove non-basic impurities.

Q3: What are the key safety precautions to consider during the synthesis?

A3: When working with the reagents and reactions for this synthesis, it is crucial to adhere to the following safety measures:

  • Use of a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reducing Agents: Reagents like lithium aluminum hydride and sodium borohydride are moisture-sensitive and can react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching of Reactions: Quenching reactions involving hydrides should be done carefully and at low temperatures to control the evolution of hydrogen gas.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the reduction of 2-amino-1-(4-fluorophenyl)ethanone.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude product shows a large amount of unreacted starting material or multiple side products.

Potential Cause Recommended Solution
Incomplete Reduction - Increase the equivalents of the reducing agent: Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used. - Extend the reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Increase the reaction temperature: If the reaction is sluggish at room temperature, gentle heating may be required, but be cautious of side reactions.
Side Reactions - Over-reduction: Using a very strong reducing agent might lead to undesired side products. Consider a milder reducing agent. - Racemization: If performing an asymmetric reduction, the choice of catalyst and reaction conditions is critical to prevent loss of enantiomeric purity.
Work-up and Isolation Issues - Product loss during extraction: Amino alcohols can have some water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. - Inefficient precipitation: If isolating the product by precipitation, ensure the anti-solvent is added slowly and at a low temperature to maximize recovery.
Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of unexpected signals.

  • The melting point of the product is broad and lower than the literature value.

Potential Impurity Source and Recommended Solution
Unreacted Starting Material (2-amino-1-(4-fluorophenyl)ethanone) - Cause: Incomplete reaction. - Solution: Optimize reaction conditions as described in "Problem 1". For purification, careful column chromatography with a modified eluent can separate the more polar amino alcohol from the less polar ketone.
Diol Side Product - Cause: In some cases, over-reduction or side reactions can lead to the formation of diols. - Solution: Use a more selective reducing agent and carefully control the reaction stoichiometry and temperature. Purification can be achieved by chromatography.
Solvent Adducts - Cause: Reactive intermediates may form adducts with the solvent. - Solution: Choose an inert solvent for the reaction. Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of the corresponding α-amino ketone.

Protocol: Reduction of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water and basify the solution with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to a pH of >10.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a dichloromethane/methanol/triethylamine eluent system or by recrystallization.

Visualizations

Reaction_Pathway start 2-Amino-1-(4-fluorophenyl)ethanone (Starting Material) product This compound (Target Product) start->product Reduction reagent Sodium Borohydride (NaBH4) in Methanol reagent->product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Cooling (0 °C) Cooling (0 °C) Reaction Setup->Cooling (0 °C) Add NaBH4 Add NaBH4 Cooling (0 °C)->Add NaBH4 Stir at RT Stir at RT Add NaBH4->Stir at RT Monitor (TLC/LC-MS) Monitor (TLC/LC-MS) Stir at RT->Monitor (TLC/LC-MS) Quench Reaction Quench Reaction Monitor (TLC/LC-MS)->Quench Reaction Remove Methanol Remove Methanol Quench Reaction->Remove Methanol Basify Basify Remove Methanol->Basify Extract with Organic Solvent Extract with Organic Solvent Basify->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Recrystallization Recrystallization Dry and Concentrate->Recrystallization Troubleshooting_Tree start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Reactant/Time/Temp incomplete->troubleshoot_reaction check_workup Review Work-up Procedure complete->check_workup workup_issue Product Loss During Work-up? check_workup->workup_issue purification_issue Review Purification Method workup_issue->purification_issue No adjust_workup Saturate Aqueous Layer/Adjust pH workup_issue->adjust_workup Yes adjust_purification Modify Eluent/Change Stationary Phase purification_issue->adjust_purification

References

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the asymmetric reduction of a corresponding ketone precursor. Key routes include:

  • Asymmetric reduction of 2-amino-4'-fluoroacetophenone: This is a direct approach where the aminoketone is stereoselectively reduced to the desired amino alcohol.

  • Reduction of α-azido-4-fluoroacetophenone followed by reduction of the azide: This two-step process involves the reduction of the ketone to a hydroxyl group and the subsequent reduction of the azide to an amine.

  • Biocatalytic reduction of 4'-fluoroacetophenone: This method utilizes enzymes or whole-cell systems to achieve high enantioselectivity and yield under mild reaction conditions.

Q2: How can I improve the enantioselectivity of the reduction?

A2: Achieving high enantioselectivity is critical. Consider the following factors:

  • Catalyst Choice: The selection of a suitable chiral catalyst is paramount. For chemical reductions, oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction) or chiral ruthenium complexes for transfer hydrogenation are effective. For biocatalysis, specific ketoreductases (KREDs) can offer excellent enantioselectivity.

  • Temperature: Lowering the reaction temperature, often to -30°C or even -78°C, generally enhances enantiomeric excess by favoring a more ordered transition state.[1]

  • Solvent: The choice of solvent can influence the catalyst's effectiveness. Non-coordinating solvents like THF or toluene are commonly used for chemical reductions.

Q3: What are the typical yields I can expect?

A3: Yields can vary significantly based on the chosen method and optimization of reaction conditions. With proper optimization, yields for asymmetric reductions can be quite high. For instance, biocatalytic reductions have been reported to achieve yields of over 90% with excellent enantiomeric excess (>99%).[2] Chemical methods, when optimized, can also provide high yields.

Q4: How do I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After quenching the reaction, an extractive work-up is usually performed to remove inorganic salts and the catalyst. This often involves washing with aqueous solutions of acid, base, and brine.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product. A gradient elution system, for example, with hexanes and ethyl acetate, can be used to separate the desired product from impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure the reducing agent is active and added in the correct stoichiometry.- Check for catalyst deactivation; use a fresh batch if necessary.[3]
Side reactions.- Lower the reaction temperature to minimize the formation of byproducts.- Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of reagents or catalyst.[3]
Poor work-up and purification.- Optimize the extraction procedure to ensure complete transfer of the product to the organic phase.- Use an appropriate solvent system for column chromatography to achieve good separation.
Low Enantioselectivity Inactive or poor-quality catalyst.- Use a fresh, high-purity chiral catalyst or ligand.- For biocatalysis, ensure the enzyme is active and the cells are viable.
Incorrect reaction temperature.- Lowering the reaction temperature often improves enantioselectivity.[1]
Inappropriate solvent.- Screen different solvents to find the optimal one for your specific catalyst system.
Formation of Byproducts Over-reduction or side reactions.- Use a milder reducing agent or control the stoichiometry carefully.- The presence of impurities in the starting material can lead to side reactions. Ensure the purity of your ketone precursor.
Difficulty in Purification Product is highly polar and water-soluble.- During work-up, saturate the aqueous phase with NaCl to reduce the solubility of the product and improve extraction efficiency.- Consider using a more polar eluent system for column chromatography.
Product co-elutes with impurities.- Optimize the mobile phase for column chromatography by trying different solvent mixtures and gradients.- Consider derivatization of the amino or alcohol group to alter polarity for easier separation, followed by deprotection.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Asymmetric Ketone Reduction

Catalyst SystemSubstrateReducing AgentSolventTemperature (°C)Yield (%)e.e. (%)Reference
(R)-2-Methyl-CBS-oxazaborolidine4'-FluoroacetophenoneBorane-dimethyl sulfideTHF-30>90>95[4]
RuCl[(S,S)-TsDPEN]4-ChloroacetophenoneHCOOH/NEt₃-28>9598[5]
Ketoreductase (whole cell)4-ChloroacetophenoneGlucose (cofactor regen.)Aqueous buffer30>95>99[5]
TeSADH mutants2-chloro-4′-fluoroacetophenoneIsopropanolTris-HCl buffer50High>99[6]

Experimental Protocols

Method 1: Asymmetric Reduction using a CBS Catalyst

This protocol is adapted from the Corey-Bakshi-Shibata (CBS) reduction of 4'-fluoroacetophenone.[4]

Materials:

  • 2-Amino-4'-fluoroacetophenone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-Amino-4'-fluoroacetophenone hydrochloride. Neutralize with a suitable base (e.g., triethylamine) and extract the free aminoketone. Dry the organic layer, evaporate the solvent, and place the residue under high vacuum.

  • Catalyst and Reducing Agent: In a separate flame-dried flask under argon, add (R)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%). Cool the flask to 0°C. Slowly add borane-dimethyl sulfide complex dropwise. Stir for 15 minutes at 0°C.

  • Reaction: Dissolve the 2-amino-4'-fluoroacetophenone in anhydrous THF and cool the solution to -30°C. Slowly add the ketone solution to the catalyst-borane mixture dropwise over 30 minutes, maintaining the internal temperature below -25°C.

  • Monitoring: Stir the reaction mixture at -30°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once complete, slowly quench the reaction by the dropwise addition of methanol at -30°C. Allow the mixture to warm to room temperature and stir for another 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. Add dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Method 2: Biocatalytic Reduction using a Ketoreductase

This protocol provides a general workflow for a whole-cell biocatalytic reduction.[5]

Materials:

  • 2-Amino-4'-fluoroacetophenone

  • Ketoreductase-expressing whole cells (e.g., E. coli)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

  • Glucose (for cofactor regeneration)

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cell Suspension: Prepare a suspension of the ketoreductase-expressing cells in the aqueous buffer.

  • Reaction Setup: To the cell suspension, add glucose as a co-substrate for cofactor regeneration. Then, add the 2-amino-4'-fluoroacetophenone substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl to facilitate product extraction. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow_CBS cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_ketone Prepare free 2-amino-4'-fluoroacetophenone start->prep_ketone reaction Add ketone solution at -30°C and stir for 1-2h prep_ketone->reaction catalyst_prep Prepare CBS catalyst and BMS complex at 0°C catalyst_prep->reaction quench Quench with Methanol reaction->quench extraction Extractive Work-up quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the CBS reduction method.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_workup Poor Work-up/ Purification low_yield->poor_workup solution1 Extend reaction time Check reagent activity Check catalyst incomplete_reaction->solution1 solution2 Lower temperature Ensure inert atmosphere side_reactions->solution2 solution3 Optimize extraction Optimize chromatography poor_workup->solution3

Caption: Troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reducing 2-amino-4'-fluoroacetophenone with sodium borohydride (NaBH₄).

Frequently Asked Questions:

Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: An incomplete reaction can be due to several factors:

  • Inactive Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄.

  • Insufficient Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, it is common practice to use a larger excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion, as some of the reagent may react with the solvent.

  • Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is too slow, consider gradually increasing the temperature, for instance from 0°C to room temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used and can accelerate the reduction.

Q2: I am observing a significant amount of an unknown byproduct. What could it be?

A2: Several side reactions can lead to the formation of byproducts:

  • Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), over-reduction of the aromatic ring or the benzylic alcohol is a theoretical possibility under harsh conditions.

  • Dimerization: α-amino aldehydes, which can be in equilibrium with the amino ketone starting material, have been known to dimerize. This could potentially lead to pyrazine-type byproducts.[1]

  • Formation of Borate Esters: During the reduction, the newly formed hydroxyl group can react with borane intermediates to form borate esters. These esters need to be hydrolyzed during the workup step to release the final product. Incomplete hydrolysis will result in the borate ester as a byproduct.

  • Defluorination: Although not widely reported for this specific reduction, defluorination of fluorinated aromatic compounds can occur under certain reductive conditions, potentially leading to the formation of 2-amino-2-phenylethanol. Enzymatic defluorination of similar compounds has been observed.[2][3]

Q3: How can I effectively remove the borate byproducts during workup?

A3: The removal of borate salts and esters is a critical step in the purification process.

  • Acidic Workup: A common method is to quench the reaction with an acid, such as dilute hydrochloric acid (HCl). This hydrolyzes the borate esters and neutralizes any remaining reducing agent.

  • Extraction: After acidification, the product can be extracted into an organic solvent. The borate salts will remain in the aqueous layer.

  • Solvent Evaporation and Filtration: In some cases, after quenching and neutralization, the inorganic boron salts can be precipitated and removed by filtration.

Q4: My product purity is low after initial workup. What purification strategies can I employ?

A4: Low purity can be addressed through various purification techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective method for purification.

  • Column Chromatography: For both solid and liquid products, column chromatography on silica gel or alumina can be used to separate the desired product from impurities. The choice of eluent will depend on the polarity of the product and the byproducts.

  • Chiral HPLC: To determine the enantiomeric purity of the product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This is crucial if an asymmetric synthesis was performed. Various chiral stationary phases are available for the separation of amino alcohol enantiomers.[4][5][6][7][8]

Q5: I am performing a chiral synthesis. How can I control the stereoselectivity of the reduction?

A5: Achieving high stereoselectivity in the reduction of α-amino ketones is a common challenge. The stereochemical outcome is influenced by the directing effect of the amino group. The formation of both syn and anti diastereomers is possible. Strategies to control stereoselectivity include:

  • Chiral Reducing Agents: Employing chiral borohydride reagents or using a chiral catalyst in conjunction with a reducing agent can induce enantioselectivity.

  • Protecting Groups: The nature of the protecting group on the amine can influence the steric hindrance and thus the direction of hydride attack.

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity.

Data Presentation

Table 1: Effect of Reducing Agent on the Reduction of α-Amino Ketones (Illustrative Data)

Reducing AgentTypical Solvent(s)Temperature (°C)Common Side Reactions/IssuesExpected Diastereoselectivity
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 25Formation of borate esters, incomplete reaction.Moderate to good, depends on substrate and conditions.
Lithium Borohydride (LiBH₄) Tetrahydrofuran (THF)0 to 25More reactive than NaBH₄, potential for over-reduction.Can differ from NaBH₄.
Zinc Borohydride (Zn(BH₄)₂) THF, Diethyl ether-20 to 25Can offer different chelation control and thus different selectivity.Often provides good diastereoselectivity.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol0 to 25Less reactive, often used for reductive amination.Generally lower reactivity for simple ketone reduction.

Note: This table provides a general overview. The optimal conditions and outcomes will be specific to the substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 2-amino-4'-fluoroacetophenone with Sodium Borohydride

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4'-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Monitor the reaction for any excessive gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) at 0°C until the gas evolution ceases and the pH is acidic. This step hydrolyzes the intermediate borate esters.

  • Workup:

    • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway start 2-amino-4'-fluoroacetophenone product This compound start->product NaBH4, MeOH side_product2 Defluorinated Byproduct start->side_product2 Reductive Defluorination side_product3 Dimerized Impurity start->side_product3 Dimerization side_product1 Borate Ester Intermediate product->side_product1 Incomplete Hydrolysis

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Incomplete Reaction Incomplete Reaction Inactive NaBH4 Inactive NaBH4 Incomplete Reaction->Inactive NaBH4 Insufficient Reagent Insufficient Reagent Incomplete Reaction->Insufficient Reagent Low Temperature Low Temperature Incomplete Reaction->Low Temperature Low Purity Low Purity Side Reactions Side Reactions Low Purity->Side Reactions Incomplete Workup Incomplete Workup Low Purity->Incomplete Workup Use Fresh NaBH4 Use Fresh NaBH4 Inactive NaBH4->Use Fresh NaBH4 Increase Equivalents Increase Equivalents Insufficient Reagent->Increase Equivalents Increase Temperature Increase Temperature Low Temperature->Increase Temperature Purification Purification Side Reactions->Purification Optimize Workup Optimize Workup Incomplete Workup->Optimize Workup

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Enantioselective Synthesis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during the enantioselective synthesis of amino alcohols. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the enantioselective synthesis of amino alcohols?

A1: Byproduct formation is highly dependent on the synthetic method employed.

  • In Sharpless Asymmetric Aminohydroxylation (AA) of alkenes, common byproducts include the regioisomeric amino alcohol, diols from competing dihydroxylation, and an osmium(VI) bis(azaglycolate) species which can reduce enantioselectivity.[1]

  • In the asymmetric reduction of α-amino ketones , byproducts can arise from racemization of the starting material or product, over-reduction to other functional groups, or incomplete conversion.

  • In syntheses involving ring-opening of epoxides , the formation of regioisomers is a common issue, particularly with unsymmetrical epoxides.

Q2: How can I minimize racemization during the synthesis of amino alcohols from α-amino acids or α-amino ketones?

A2: Racemization often occurs via the formation of an oxazolone intermediate, which is facilitated by heat and certain reagents. To minimize racemization:

  • Temperature Control: Perform reactions at lower temperatures whenever possible.

  • Reagent Selection: When activating a carboxylic acid, use coupling reagents known to suppress racemization, such as HBTU or HATU, often in combination with additives like HOBt or HOAt.[2] Avoid strong, non-sterically hindered bases.

  • Protecting Groups: Utilize bulky N-protecting groups on the amino acid, such as Boc (tert-butoxycarbonyl), to sterically hinder the formation of the oxazolone intermediate.

Q3: What is the role of the ligand in Sharpless Asymmetric Aminohydroxylation, and how does it affect byproduct formation?

A3: The chiral ligand (typically a cinchona alkaloid derivative) is crucial for inducing enantioselectivity. It also plays a significant role in determining the regioselectivity of the reaction, which can lead to the formation of an undesired regioisomeric amino alcohol byproduct. The choice of the ligand's core structure, such as phthalazine (PHAL) or anthraquinone (AQN), can dramatically influence which regioisomer is favored.[1][3][4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Formation of Regioisomeric Byproduct in Sharpless Asymmetric Aminohydroxylation

Symptoms: You observe a mixture of two amino alcohol isomers in your product, where the amino and hydroxyl groups are attached to different carbons of the original double bond.

Troubleshooting Workflow:

G cluster_start Problem: Regioisomeric Byproduct cluster_cause Potential Causes cluster_solution Solutions start Mixture of regioisomers observed cause1 Ligand choice favors undesired regioisomer start->cause1 cause2 Substrate electronics influence regioselectivity start->cause2 cause3 Reaction conditions (solvent, pH) are suboptimal start->cause3 solution1 Switch ligand core (e.g., PHAL to AQN or vice versa) to favor the desired regioisomer. cause1->solution1 solution2 Modify substrate if possible; electron-withdrawing or -donating groups can alter selectivity. cause2->solution2 solution3 Screen different solvents. For styrenes, using a buffered system (e.g., phosphate buffer) can control pH and improve regioselectivity for one isomer. cause3->solution3

Caption: Troubleshooting workflow for regioisomer formation.

Quantitative Data on Ligand Effect on Regioselectivity:

The choice of ligand can dramatically reverse the regioselectivity in the asymmetric aminohydroxylation of cinnamates.[4]

Substrate (Cinnamate)Ligand CoreRegioisomer Ratio (Phenyl Serine : Isoserine)ee (%) of Major Isomer
Methyl CinnamatePHAL1 : 10>99
Methyl CinnamateAQN19 : 197
tert-Butyl CinnamatePHAL1 : 19>99
tert-Butyl CinnamateAQN>30 : 198

Experimental Protocol to Enhance Regioselectivity:

Methodology based on the pH-controlled aminohydroxylation of styrenes.[5]

  • Buffer Preparation: Prepare a phosphate buffer solution with the desired pH (e.g., 7.5-7.7).

  • Reaction Setup: In a reaction vessel, combine the alkene substrate, the nitrogen source (e.g., CbzNClNa), the chiral ligand (e.g., (DHQ)₂AQN), and potassium osmate(VI) dihydrate in a 1:1 mixture of an organic solvent (e.g., acetonitrile) and the prepared buffer.

  • Reaction Execution: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 4 °C) until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Quench the reaction with sodium sulfite, separate the aqueous and organic layers, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry, and concentrate to obtain the crude product for purification.

Problem 2: Significant Formation of Diol Byproduct in Sharpless Asymmetric Aminohydroxylation

Symptoms: A significant amount of a diol, corresponding to the dihydroxylation of the starting alkene, is observed alongside the desired amino alcohol.

Troubleshooting Workflow:

G cluster_start Problem: Diol Byproduct cluster_cause Potential Causes cluster_solution Solutions start Significant diol formation observed cause1 Hydrolysis of the osmium(VI) azaglycolate intermediate before reoxidation and release of the amino alcohol. start->cause1 cause2 High substrate concentration favoring the dihydroxylation pathway. start->cause2 solution1 Ensure the nitrogen source is active and in sufficient quantity. cause1->solution1 solution2 Decrease the initial concentration of the alkene substrate. cause2->solution2 solution3 Conduct the reaction in a well-buffered aqueous medium under more dilute conditions to favor hydrolysis of the desired intermediate. cause2->solution3

Caption: Troubleshooting workflow for diol byproduct formation.

Quantitative Data on Substrate Concentration:

For the buffered asymmetric aminohydroxylation of p-acetoxystyrene, substrate concentrations greater than 80 mM led to significant diol formation, reaching up to 30% at 160 mM.[5]

Substrate Concentration (mM)Diol Formation (%)
< 80Minimal
160up to 30

Experimental Protocol to Minimize Diol Formation:

Methodology based on general principles of Sharpless Asymmetric Aminohydroxylation.

  • Reagent Preparation: Use freshly prepared or properly stored nitrogen sources (e.g., chloramine-T or carbamate derivatives). Ensure the osmium catalyst is of high purity.

  • Reaction Setup: In a suitable solvent system (e.g., t-BuOH/water), dissolve the chiral ligand, potassium osmate(VI) dihydrate, and the nitrogen source.

  • Substrate Addition: Add the alkene substrate slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). Ensure the substrate concentration remains low (e.g., below 80 mM).

  • Monitoring: Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times that might lead to byproduct formation.

  • Workup: Once the starting material is consumed, quench the reaction promptly with a reducing agent like sodium sulfite. Proceed with standard extraction and purification procedures.

Problem 3: Low Enantioselectivity and Formation of Achiral Byproducts

Symptoms: The desired amino alcohol is obtained with low enantiomeric excess (ee), and/or achiral byproducts are observed.

Troubleshooting Workflow:

G cluster_start Problem: Low Enantioselectivity cluster_cause Potential Causes cluster_solution Solutions start Low ee and/or achiral byproducts cause1 Formation of osmium(VI) bis(azaglycolate) which is less selective. start->cause1 cause2 Racemization of starting material or product (in reductions). start->cause2 cause3 Impure reagents or catalyst. start->cause3 cause4 Suboptimal temperature. start->cause4 solution1 Use more dilute reaction conditions and an aqueous medium to favor hydrolysis of the azaglycolate intermediate. cause1->solution1 solution2 For reductions, use milder conditions, sterically hindered bases, and lower temperatures. Consider racemization inhibitors like HOBt. cause2->solution2 solution3 Ensure purity of chiral ligand, catalyst, and starting materials. Recrystallize if necessary. cause3->solution3 solution4 Optimize reaction temperature; lower temperatures often lead to higher enantioselectivity. cause4->solution4

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocol for Minimizing Racemization in the Reduction of N-Boc-Amino Acids:

This protocol utilizes a two-step, one-pot procedure that is known to minimize racemization.

  • Activation: Dissolve the N-Boc-amino acid in anhydrous THF. Add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for 30 minutes to form the acylimidazole.

  • Reduction: Cool the reaction mixture to 0 °C. Add a solution of sodium borohydride (2-3 equivalents) in water dropwise.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, carefully acidify the reaction with 1M HCl to quench excess borohydride.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Purify the crude amino alcohol by column chromatography.

References

Technical Support Center: Chiral HPLC Separation of 2-Amino-2-(4-fluorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 2-Amino-2-(4-fluorophenyl)ethanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of this compound?

A1: The most critical factor is the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are widely recognized for their versatility and high chiral recognition ability for a broad range of compounds, including chiral amines and amino alcohols.[1] A screening of different CSPs is often the most effective initial step in method development.

Q2: Why is a mobile phase additive necessary for separating this compound?

A2: this compound is a basic compound due to its primary amine group. For basic analytes, it is often necessary to add a basic modifier to the mobile phase, such as diethylamine (DEA), to improve peak shape and resolution.[2][3] The additive helps to minimize undesirable interactions between the basic analyte and any acidic sites on the silica support of the column, which can cause peak tailing.[4]

Q3: Can I use reversed-phase chromatography for this separation?

A3: While normal-phase chromatography (e.g., hexane/alcohol mixtures) is very common for polysaccharide CSPs, reversed-phase conditions can also be effective, especially for polar and ionic samples.[5] However, the chiral recognition mechanism can differ significantly between normal-phase and reversed-phase modes, potentially leading to different selectivity or even a reversal of elution order.

Q4: Is isocratic or gradient elution better for chiral separations?

A4: Isocratic elution (a constant mobile phase composition) is much more common and generally recommended for chiral separations. The separation of enantiomers relies on specific, stable interactions with the CSP, which can be disrupted by a changing mobile phase composition during a gradient run.

Q5: My column performance is degrading quickly. What are the likely causes?

A5: Rapid column degradation, especially with coated polysaccharide CSPs (like Chiralpak AD-H), can be caused by the use of incompatible solvents in your sample or mobile phase. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetone can dissolve the chiral polymer coating, leading to a swift decline in performance.[5] Always ensure your sample is dissolved in the mobile phase or a weaker solvent and that the entire HPLC system is free of "forbidden" solvents before connecting the column. Using a guard column is also highly recommended to protect the analytical column from contaminants.[4]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Question: I am injecting my sample of this compound, but I see only one peak or two poorly resolved peaks. What should I do?

Answer: This is a common issue indicating that the chosen CSP and mobile phase are not creating sufficient diastereomeric interactions for separation.

Troubleshooting Workflow:

G start Start: Poor Resolution csp_check Is this the first attempt with this CSP? start->csp_check screen_csp Action: Screen different CSPs (e.g., Amylose vs. Cellulose based) csp_check->screen_csp Yes optimize_mp Action: Optimize Mobile Phase csp_check->optimize_mp No screen_csp->optimize_mp Best CSP identified solvent_ratio Adjust Organic Modifier Ratio (e.g., increase/decrease alcohol %) optimize_mp->solvent_ratio change_alcohol Change Alcohol Type (e.g., Isopropanol to Ethanol) solvent_ratio->change_alcohol adjust_additive Adjust Additive Concentration (e.g., 0.1% to 0.2% DEA) change_alcohol->adjust_additive check_temp Action: Change Column Temperature (e.g., decrease from 25°C to 15°C) adjust_additive->check_temp success Success: Resolution Achieved check_temp->success If resolved fail Problem Persists: Consider Derivatization check_temp->fail If not resolved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is paramount. If one CSP (e.g., an amylose-based column like Chiralpak IA) is not providing separation, a cellulose-based equivalent (like Chiralcel OD) may offer different selectivity.[1]

  • Optimize the Mobile Phase Composition:

    • Organic Modifier Ratio: Systematically vary the percentage of the alcohol (e.g., isopropanol or ethanol) in the hexane mobile phase. Try compositions from 5% to 20% alcohol.

    • Type of Alcohol: The choice of alcohol can significantly impact selectivity. If isopropanol is not working, try ethanol or n-butanol.

    • Additive Concentration: For a basic analyte like this, ensure a basic additive is present. Vary the concentration of DEA from 0.05% to 0.2%. Insufficient additive can lead to poor peak shape and resolution.[2]

  • Adjust Column Temperature: Lowering the temperature often enhances chiral recognition and can improve resolution, although it may increase analysis time and backpressure. Try reducing the temperature in 5-10°C increments.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for the this compound enantiomers are tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds is typically caused by secondary ionic interactions with acidic silanol groups on the column's silica support.[4] Fronting is less common but can indicate column overload or a void in the column packing.

Troubleshooting Logic:

G start Start: Poor Peak Shape identify_shape Identify Shape: Tailing or Fronting? start->identify_shape tailing Tailing Peak identify_shape->tailing Tailing fronting Fronting Peak identify_shape->fronting Fronting check_additive Action: Increase Basic Additive (e.g., DEA from 0.1% to 0.2%) tailing->check_additive check_overload_fronting Action: Reduce Sample Concentration or Injection Volume fronting->check_overload_fronting check_ph Is mobile phase pH appropriate? check_additive->check_ph check_overload_tailing Action: Reduce Sample Concentration or Injection Volume check_ph->check_overload_tailing success Success: Symmetric Peak check_overload_tailing->success check_column_void Action: Check for column void. Replace column if necessary. check_overload_fronting->check_column_void check_column_void->success

Caption: Logic diagram for troubleshooting peak shape issues.

Detailed Steps for Tailing Peaks:

  • Increase Additive Concentration: This is the most effective solution for tailing of basic compounds. Increase the concentration of DEA in the mobile phase incrementally (e.g., from 0.1% to 0.2%).[2]

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to tailing.[6] Try reducing the injection volume or diluting the sample.

  • Column Contamination: If the tailing develops over time, the column inlet frit may be partially blocked or the column head contaminated. Try flushing the column or, if the problem persists, replacing the guard column or the analytical column.[6]

Issue 3: Unstable or Drifting Retention Times

Question: The retention times for my enantiomers are shifting between injections or drifting over a sequence. Why is this happening?

Answer: Unstable retention times in normal-phase chromatography are often related to changes in the mobile phase composition or column equilibration.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure the system has been running with the mobile phase for at least 30-60 minutes before the first injection.

  • Check Mobile Phase Composition: In normal-phase mode, trace amounts of water can significantly affect retention times.[7] Ensure your solvents are fresh and of high purity. Premixing the mobile phase in a single bottle rather than using an online mixer can improve consistency.

  • Verify System Stability: Check for leaks in the pump, injector, or fittings. A fluctuating flow rate due to a leak or faulty check valve will cause retention times to drift.

  • Monitor Temperature: Ensure the column compartment temperature is stable and consistent. Fluctuations in ambient temperature can affect retention if a column heater is not used.

Experimental Protocols & Data

Protocol 1: Chiral Screening Method

This protocol is a starting point for determining the best CSP and mobile phase for the separation.

  • Analyte: this compound

  • Columns for Screening:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

  • Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL in mobile phase

Data Presentation: Example Screening Results

The following table summarizes hypothetical results from a screening experiment to guide optimization.

ColumnMobile PhaseEnantiomer 1 (t_R, min)Enantiomer 2 (t_R, min)Selectivity (α)Resolution (R_s)
Chiralpak IAHex/IPA/DEA (90:10:0.1)8.510.21.252.1
Chiralpak IAHex/EtOH/DEA (90:10:0.1)9.811.11.151.6
Chiralcel OD-HHex/IPA/DEA (90:10:0.1)12.112.91.071.1
Chiralcel OD-HHex/EtOH/DEA (90:10:0.1)14.316.51.181.9

Based on this data, Chiralpak IA with Isopropanol provides the best initial separation.

Protocol 2: Optimized Separation Method

This protocol represents a refined method after initial screening and optimization.

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL in mobile phase

Data Presentation: Effect of Mobile Phase Additive

This table demonstrates the critical impact of the basic additive on peak shape and resolution for a basic analyte on a chiral column.

DEA Conc. (%)Peak Shape (Enantiomer 2)Resolution (R_s)
0.0Severe Tailing (T_f > 2.5)< 0.5 (co-elution)
0.05Moderate Tailing (T_f ≈ 1.8)1.4
0.10Symmetrical (T_f ≈ 1.2)2.5
0.20Symmetrical (T_f ≈ 1.1)2.6

T_f = Tailing Factor

References

Technical Support Center: Stereochemical Stability of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 2-Amino-2-(4-fluorophenyl)ethanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining a specific stereoisomer (e.g., the (R)- or (S)-enantiomer) is often critical for its biological activity and therapeutic efficacy. Racemization leads to a loss of optical purity, which can result in a significant decrease or complete loss of the desired pharmacological effect, and in some cases, the undesired enantiomer may even have adverse effects.

Q2: What are the primary factors that can induce racemization of this compound?

A2: The primary factors that can lead to the racemization of this compound include:

  • pH: Both strongly acidic and strongly basic conditions can catalyze racemization.

  • Temperature: Elevated temperatures provide the necessary activation energy for the interconversion of enantiomers.

  • Solvent: Polar protic solvents can facilitate racemization by stabilizing charged intermediates.

  • Reagents: Certain reagents, particularly those used for activating the amino or hydroxyl group, can promote racemization.

Q3: How can I minimize racemization when performing a reaction with this compound?

A3: To minimize racemization, consider the following general strategies:

  • Reaction Temperature: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • pH Control: Maintain a pH as close to neutral as possible. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Solvent Selection: Prefer non-polar, aprotic solvents over polar, protic ones.

  • Protecting Groups: Utilize protecting groups for the amino and/or hydroxyl functionalities to increase the stereochemical stability of the chiral center.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity After N-Acylation

Symptom: You start with enantiomerically pure (e.g., >99% ee) this compound, but after N-acylation, the enantiomeric excess (ee) of the product has significantly decreased.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Harsh Reaction Conditions High temperatures and prolonged reaction times can promote racemization.Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to minimize the reaction time.
Inappropriate Base Strong bases can deprotonate the benzylic proton, leading to racemization.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like triethylamine (TEA).
Unsuitable Solvent Polar protic solvents can stabilize intermediates that are prone to racemization.Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Detailed Experimental Protocol: N-Acylation with Minimized Racemization

Objective: To perform the N-acylation of (R)-2-Amino-2-(4-fluorophenyl)ethanol with acetic anhydride while preserving its stereochemical integrity.

Materials:

  • (R)-2-Amino-2-(4-fluorophenyl)ethanol

  • Acetic anhydride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (R)-2-Amino-2-(4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Visualization of Key Concepts

Workflow for Preventing Racemization

G Workflow for Preventing Racemization cluster_conditions Reaction Conditions cluster_reagents Reagents temp Low Temperature product Enantiomerically Pure Product temp->product ph Neutral pH ph->product solvent Aprotic Solvent solvent->product base Sterically Hindered Base base->product pg Protecting Groups pg->product start Chiral this compound start->temp start->ph start->solvent start->base start->pg racemate Racemic Mixture start->racemate High Temp, Extreme pH, Protic Solvent

Caption: A logical workflow illustrating key considerations to prevent racemization.

Decision Tree for Troubleshooting Racemization

G Troubleshooting Racemization cluster_check_temp Temperature Check cluster_check_ph pH/Base Check cluster_check_solvent Solvent Check start Racemization Observed? temp_high Was Temp > RT? start->temp_high Yes base_strong Strong Base Used? start->base_strong No lower_temp Lower Reaction Temperature temp_high->lower_temp Yes temp_high->base_strong No end_ok Problem Solved lower_temp->end_ok use_hindered_base Use Sterically Hindered Base base_strong->use_hindered_base Yes solvent_protic Protic Solvent Used? base_strong->solvent_protic No use_hindered_base->end_ok use_aprotic_solvent Switch to Aprotic Solvent solvent_protic->use_aprotic_solvent Yes end_pg Consider Protecting Groups solvent_protic->end_pg No use_aprotic_solvent->end_ok

Caption: A decision tree to guide troubleshooting efforts when racemization is detected.

Technical Support Center: Scale-up Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol. This crucial chiral building block is a cornerstone in the development of various pharmaceutical agents. However, transitioning its synthesis from the laboratory bench to a pilot or industrial scale introduces a unique set of challenges that can impact yield, purity, and stereochemical integrity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the complexities of scale-up with confidence. Our approach is built on explaining the "why" behind each recommendation, grounding our advice in established chemical principles and field-proven practices.

Troubleshooting Guide: From Bench to Bulk

Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible at the milligram scale can become critical at the kilogram scale.[1][2][3] This section addresses the most common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Q: My lab-scale synthesis (1-10 g) consistently provides an 85% yield, but on a 1 kg scale, the yield has dropped to below 50%. What are the likely causes and how can I troubleshoot this?

A: This is a classic scale-up challenge, often rooted in physical and chemical factors that change with reactor size and volume.[1][3] The primary culprits are typically related to mass and heat transfer.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic reactions, such as reductions with metal hydrides (e.g., LiAlH₄) or certain hydrogenation steps, generate significant heat. In a large reactor, the surface-area-to-volume ratio is much lower than in lab glassware, making heat dissipation difficult. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and decomposition of the desired product.[1][3]

    • Solution: Implement a more controlled addition of reagents. For instance, add the reducing agent solution slowly subsurface while rigorously monitoring the internal temperature. Ensure the reactor's cooling system is adequate and responsive. For highly exothermic steps, consider a semi-batch process where reactants are fed continuously at a controlled rate.

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to a heterogeneous reaction mixture. This means concentrations of reactants are not uniform, leading to incomplete reactions in some areas and side-product formation in others where reactant concentration is too high.

    • Solution: Evaluate the reactor's agitation system. The stirrer's design (e.g., turbine, pitched blade) and speed (RPM) must be optimized for the viscosity and volume of the reaction mass. Installing baffles within the reactor can significantly improve mixing efficiency and prevent vortex formation.[1]

  • Starting Material Quality: The impact of minor impurities in starting materials is magnified at scale. An impurity at 0.5% in a 10g batch is only 50mg, but in a 1kg batch, it's 5g, which can catalytically or stoichiometrically interfere with the main reaction.

    • Solution: Implement stringent quality control on all raw materials. Perform analytical tests (e.g., HPLC, NMR) on incoming batches of starting materials to ensure they meet the required specifications before committing them to the large-scale run.

Below is a logical workflow for diagnosing the root cause of low yield during scale-up.

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Unexpected Impurities

Q: My scaled-up batch shows a significant impurity at ~5% by HPLC that was not present or was negligible (<0.1%) in the lab. How do I identify and control this?

A: The appearance of new impurities often points to reaction pathways that only become significant under the conditions of a large-scale reaction, such as longer reaction times or higher temperatures.[4][5]

Step-by-Step Mitigation Plan:

  • Identify the Impurity: Isolate the impurity using preparative chromatography (HPLC or column chromatography) and characterize its structure using spectroscopic methods (MS, NMR). Knowing the structure is critical for hypothesizing its formation mechanism.

  • Hypothesize the Formation Pathway: Once identified, determine how the impurity might have formed. For instance, if synthesizing from a nitrile precursor via hydrogenation, a common side reaction is the formation of a secondary amine from the reaction of the primary amine product with an imine intermediate.[5]

  • Optimize Reaction Conditions:

    • Temperature Control: As discussed, localized overheating is a primary cause. Tighter temperature control is crucial.

    • Reaction Time: Prolonged reaction times can lead to byproduct formation. Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.

    • Stoichiometry: Ensure the molar ratios of reactants are precisely controlled. An excess of one reactant may open up alternative reaction pathways.

Common Impurities & Their Control

Impurity TypePotential Source ReactionMitigation Strategy
Dimer/Oligomer Self-condensation or reaction between product and starting material.Maintain dilute conditions; ensure rapid mixing to avoid localized high concentrations.
Over-reduced Product If a ketone intermediate is involved, reduction of the desired alcohol.Use a milder reducing agent; precise stoichiometric control; lower reaction temperature.
Secondary Amine (In nitrile reduction routes) Reaction of the product amine with the intermediate imine.[5]Optimize catalyst and conditions; sometimes, the addition of ammonia can suppress this.[6]
Dehalogenated Product (In catalytic hydrogenation) Hydrogenolysis of the fluorine atom.Screen different catalysts (e.g., Pd vs. Pt vs. Rh); optimize H₂ pressure and temperature.
Issue 3: Poor Stereocontrol and Racemization

Q: My goal is the (R)-enantiomer with >99% ee. The lab synthesis was successful, but the scaled-up batch has an ee of only 85%. What could be causing this loss of stereochemical purity?

A: Maintaining enantiomeric excess during scale-up is a significant challenge, as even minor changes in conditions can promote racemization. Chiral amino alcohols are particularly susceptible to this.[7][8]

Key Factors Influencing Racemization:

  • pH Extremes during Work-up: Exposure to strongly acidic or basic conditions, especially at elevated temperatures, can cause racemization at the chiral center bearing the amino group.

    • Solution: Perform the work-up at low temperatures (0-10 °C). Neutralize the reaction mixture carefully and avoid overshooting the target pH. Use buffered solutions where possible to maintain a stable pH.

  • Thermal Stress: As mentioned, poor heat transfer can lead to high temperatures that provide the energy needed to overcome the barrier to racemization.

    • Solution: Maintain strict temperature control throughout the entire process, including the reaction, work-up, and any distillations.

  • Choice of Base/Acid: The type of acid or base used can influence the rate of racemization.

    • Solution: If using a base for neutralization or extraction, opt for milder inorganic bases like sodium bicarbonate over stronger bases like sodium hydroxide where feasible.

Protocol: Stereopreserving Work-up

  • Cool the completed reaction mixture to 0-5 °C in the reactor.

  • Slowly add a pre-chilled quenching agent (e.g., water, saturated ammonium chloride solution) while maintaining the temperature below 10 °C.

  • If pH adjustment is needed, use a pre-chilled acid or base solution, adding it slowly while monitoring the pH and temperature.

  • Perform liquid-liquid extractions quickly using pre-chilled solvents.

  • Minimize the time the product spends in aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most industrially viable synthetic route for enantiomerically pure this compound?

A1: While several routes exist, asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone precursor is often favored for its operational simplicity and high selectivity.[9] This method avoids the use of high-pressure hydrogen gas and often proceeds under mild conditions with high chemical and enantiomeric yields, making it highly attractive for large-scale production.[9] Biocatalytic methods using transaminase enzymes are also emerging as powerful, green alternatives.[8]

Q2: How critical is the choice of solvent, and do I need to use anhydrous conditions?

A2: Solvent choice is critical for reaction kinetics, solubility, and temperature management. For reactions involving highly reactive reagents like Grignard reagents or lithium aluminum hydride, the use of anhydrous solvents (e.g., dry THF, ether) is non-negotiable.[10][11] Moisture will quench these reagents, leading to low yields and potential side reactions.[10] On a large scale, ensuring solvents are truly anhydrous requires rigorous drying procedures and handling under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Safety must be the top priority. Key concerns include:

  • Highly Reactive Reagents: Reagents like LiAlH₄ can react violently with water and are pyrophoric. They must be handled by trained personnel using specialized equipment and procedures.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon).[4] Reactors must be properly rated, and procedures for catalyst handling (e.g., filtering under a nitrogen blanket) must be strictly followed.

  • Exothermic Events: As detailed in the troubleshooting section, thermal runaway is a major risk. A thorough process safety assessment, including reaction calorimetry, should be performed to understand the thermal hazards before scaling up.

Q4: Which purification method is most suitable for the final product at a large scale: chromatography or crystallization?

A4: While chromatography is an excellent tool for purification at the lab scale, it is often expensive, solvent-intensive, and difficult to scale for bulk manufacturing. Crystallization is almost always the preferred method for large-scale purification of solid compounds.[12] It is more economical and can be highly effective at removing both major and minor impurities to yield a product with very high purity. Developing a robust crystallization procedure (selecting the right solvent/anti-solvent system, cooling profile, etc.) is a critical step in process development.

PurificationDecision Start Crude Product Isolated IsSolid Is the product a solid at room temperature? Start->IsSolid CheckPurity Check Purity by HPLC/GC HighPurity Purity > 99.5%? CheckPurity->HighPurity Chromatography Use Column Chromatography: - High cost and solvent use - Best for difficult separations or oil CheckPurity->Chromatography No, major impurities or poor separation DevelopCrystallization Develop Crystallization Protocol: - Solvent/antisolvent screen - Control cooling profile IsSolid->DevelopCrystallization Yes IsSolid->Chromatography No (It's an oil) FinalProduct Final Product HighPurity->FinalProduct Yes Recrystallize Recrystallize to Polish Purity HighPurity->Recrystallize No, but >95% DevelopCrystallization->CheckPurity Chromatography->FinalProduct Recrystallize->CheckPurity After polishing

Caption: Decision tree for purification strategy.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of Tertiary Amino Alcohols. Benchchem.
  • Catalysis Science & Technology. (2022). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. RSC Publishing.
  • PMC. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. NIH.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd.
  • Benchchem. (2025). Technical Support Center: Synthesis of Amino Alcohols. Benchchem.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Benchchem.
  • Catalytic Hydrogenation. (2025). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Process Research & Development. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications.
  • Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube.
  • Green Chemistry. (2024). Hydrogenation of amides to amines by heterogeneous catalysis: a review. RSC Publishing.
  • PMC. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central.
  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsDmjjFj72O6UPIV479f4yIikvgBph6LObOCGKh0BdBdWRxMBO2lIbax10NmzE-OrSP7DOy1IsxXECyNjtJxDBXSPTW64PylIu0olvufV1YzVqXOQtIboSiVvEgcC5ffdbfSZxHeurWyCj1dAI6yspVgAmPhzpQVlWKwRIcVzoHF4bjDvcjHqa]([Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol, with a focus on addressing challenges related to catalyst poisoning.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of 2-amino-4'-fluoroacetophenone to produce this compound, a key step often employing chiral ruthenium or iridium catalysts.

Issue Potential Causes Recommended Solutions
Low or No Conversion Inactive Catalyst: The catalyst may not have been activated properly or has degraded due to improper storage or handling.- Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). - Follow the specific activation procedure for your chosen catalyst (e.g., pre-reduction with H₂). - Use a fresh batch of catalyst if degradation is suspected.
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.- See the FAQ section on Common Catalyst Poisons for a detailed list. - Purify the substrate (2-amino-4'-fluoroacetophenone) by recrystallization or chromatography to remove potential organic or inorganic impurities. - Use high-purity, degassed solvents. - Employ a gas purifier for the hydrogen stream to remove traces of oxygen, moisture, carbon monoxide, and sulfur compounds.
Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to poor conversion.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. - Ensure the hydrogen pressure is within the recommended range for the specific catalyst system. - Monitor the reaction progress over time to determine the optimal reaction duration.
Low Enantioselectivity (ee%) Incorrect Catalyst/Ligand Combination: The chosen chiral ligand may not be optimal for this specific substrate.- Screen different chiral ligands. For Noyori-type catalysts, ligands like BINAP and its derivatives are common starting points. - Ensure the correct enantiomer of the ligand is being used to obtain the desired product enantiomer.
Presence of Racemizing Agents: Acidic or basic impurities can sometimes lead to racemization of the product.- Neutralize the reaction mixture carefully during workup. - Purify the product promptly after the reaction is complete.
Reaction Temperature Too High: Higher temperatures can sometimes reduce the enantioselectivity of the catalyst.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Catalyst Deactivation During Reaction Product Inhibition/Poisoning: The amine product itself can sometimes coordinate to the metal center and inhibit or deactivate the catalyst.[1]- Consider using a higher catalyst loading, although this is less economical. - Optimize the reaction conditions (e.g., lower temperature) to minimize product-related deactivation. - In some cases, the use of additives that can compete with the product for coordination to the catalyst might be explored.
Slow Poisoning from Low-Level Impurities: Even trace amounts of certain impurities can lead to a gradual loss of catalyst activity over the course of the reaction.- Implement rigorous purification of all starting materials and solvents. - See the FAQ section on Common Catalyst Poisons .
Difficulty in Catalyst Removal/Product Purification Leaching of Metal into the Product: Homogeneous catalysts can sometimes be challenging to separate completely from the product.- Employ purification techniques such as column chromatography with a suitable stationary phase. - Consider the use of supported or immobilized catalysts for easier separation. - Precipitation and recrystallization of the product can also help in removing residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the asymmetric synthesis of this compound?

A1: The asymmetric synthesis of chiral amino alcohols like this compound is typically achieved through the asymmetric hydrogenation of the corresponding α-amino ketone (2-amino-4'-fluoroacetophenone). Ruthenium(II) and Iridium(III) complexes with chiral diphosphine ligands are widely used. A prominent example is the Noyori-type catalyst system, which often consists of a ruthenium precursor, a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[2] Cobalt-based catalysts have also shown high efficiency for this type of transformation.

Q2: What are the common catalyst poisons I should be aware of in this synthesis?

A2: Catalyst poisons are substances that reduce the effectiveness of a catalyst.[2] For noble metal catalysts used in hydrogenation, common poisons include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and other organosulfur compounds can irreversibly poison palladium, platinum, and ruthenium catalysts.[3]

  • Carbon Monoxide (CO): CO can strongly adsorb to the active sites of the catalyst, blocking them from the reactants.[3]

  • Halides: Chloride and other halide ions, sometimes present as impurities in starting materials or from previous synthetic steps, can poison the catalyst.[3]

  • Nitrogen-Containing Heterocycles: Certain nitrogen-containing compounds can act as inhibitors.

  • Heavy Metals: Traces of other metals can interfere with the catalytic cycle.

  • Oxygen and Water: While not always poisons in the classical sense, oxygen and water can lead to the deactivation of certain sensitive catalysts, particularly organometallic complexes.[4]

Q3: My catalyst seems to have been poisoned. Is it possible to regenerate it?

A3: Catalyst regeneration is sometimes possible, depending on the nature of the poison and the catalyst.

  • For Reversible Poisoning: In some cases where the poison is weakly adsorbed, increasing the reaction temperature or flushing the system with an inert gas might help to desorb the poison.

  • For Irreversible Poisoning: For strongly adsorbed poisons like sulfur, regeneration is more challenging. It may involve chemical treatment. Common methods include:

    • Oxidative Treatment: Calcining the catalyst in air or an oxygen-containing atmosphere to burn off carbonaceous deposits and some sulfur compounds.[5]

    • Chemical Washing: Treating the catalyst with acidic or basic solutions to dissolve and remove certain poisons. For example, a dilute sulfuric acid wash has been used to remove potassium poisons from catalysts.[1]

    • Reduction Treatment: After an oxidative step, the catalyst often needs to be re-reduced, for example, by treating it with hydrogen gas at an elevated temperature.[5]

It is important to note that regeneration procedures can sometimes alter the catalyst's structure and may not fully restore its initial activity and selectivity.

Q4: What are some potential sources of impurities in the starting material, 2-amino-4'-fluoroacetophenone?

A4: The precursor, 2-amino-4'-fluoroacetophenone, is often synthesized from 4-fluoroacetophenone. Impurities can arise from the starting materials or side reactions during its synthesis. For instance, the synthesis of the related 2-chloro-4'-fluoroacetophenone from fluorobenzene and chloroacetyl chloride can introduce unreacted starting materials and by-products. If sulfur-containing reagents or solvents are used in any of the preceding steps, trace amounts may carry over and poison the hydrogenation catalyst. It is crucial to use highly pure 2-amino-4'-fluoroacetophenone for the asymmetric hydrogenation step.

Experimental Protocols

Asymmetric Hydrogenation of 2-amino-4'-fluoroacetophenone (General Procedure)

This is a general protocol and should be optimized for your specific catalyst system and equipment.

Materials:

  • 2-amino-4'-fluoroacetophenone hydrochloride

  • Ruthenium(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Chiral diamine ligand (e.g., (R,R)-DPEN)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add the ruthenium precursor, the chiral diphosphine ligand, and the chiral diamine ligand in the appropriate stoichiometric ratio. Add the anhydrous, degassed solvent and stir the mixture at room temperature for the recommended time to allow for complex formation.

  • Reaction Setup: In a separate autoclave or high-pressure reactor, dissolve the 2-amino-4'-fluoroacetophenone hydrochloride and the base in the anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the reactor containing the substrate. Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired hydrogen pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Workup: After the reaction is complete, carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to obtain the enantiomerically pure this compound.

Visualizations

Troubleshooting Logic for Low Conversion

G start Low or No Conversion check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_poisons Are there potential poisons in the system? check_catalyst->check_poisons Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere handling. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_poisons->check_conditions No solution_poisons Purify substrate, solvent, and hydrogen gas. check_poisons->solution_poisons Yes solution_conditions Optimize temperature, pressure, and time. check_conditions->solution_conditions No

A decision tree for troubleshooting low reaction conversion.

Catalyst Poisoning and Regeneration Cycle

G active_catalyst Active Catalyst poisoning Poisoning Event (e.g., Sulfur, CO) active_catalyst->poisoning Reaction poisoned_catalyst Poisoned Catalyst poisoning->poisoned_catalyst regeneration Regeneration (e.g., Oxidation, Washing) poisoned_catalyst->regeneration regeneration->active_catalyst Successful

The cycle of catalyst activity, poisoning, and regeneration.

References

Technical Support Center: Managing Thermal Stability of 2-Amino-2-(4-fluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-fluorophenyl)ethanol derivatives. Thermal stability is a critical quality attribute that influences the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs).[1] This document provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols for challenges encountered during thermal analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of thermal stability analysis for this specific class of compounds.

Q1: What is thermal stability and why is it crucial for this compound derivatives?

A: Thermal stability refers to a compound's resistance to chemical or physical changes when subjected to heat. For pharmaceutical compounds like this compound derivatives, it is a critical parameter for several reasons:

  • Manufacturing: Processes such as drying, milling, and formulation often involve heat, which can trigger degradation if the API is not sufficiently stable.

  • Storage & Shelf-life: Understanding the degradation profile under thermal stress is essential for defining appropriate storage conditions and establishing a valid shelf-life for the drug product.[1][2]

  • Safety: Thermal decomposition can lead to the formation of potentially toxic impurities, compromising patient safety.

  • Polymorphism: These molecules may exist in different crystalline forms (polymorphs), which can have different thermal behaviors and stabilities.[3][4] Heat can induce transitions between these forms, affecting properties like solubility and bioavailability.

Q2: What are the primary analytical techniques for assessing the thermal stability of these derivatives?

A: The two most fundamental and widely used techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is excellent for detecting processes that involve mass loss, such as dehydration, desolvation, or decomposition.[8]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[3][9] It detects thermal events like melting, crystallization, glass transitions, and solid-state transitions (polymorphism), even if they do not involve a change in mass.[4]

Often, these techniques are used in combination to provide a comprehensive thermal profile.[5]

Q3: My this compound derivative sample shows discoloration and changes in appearance upon gentle heating, but TGA shows no mass loss. What could be happening?

A: This is a common scenario that highlights the importance of using complementary analytical techniques. The absence of mass loss on a TGA thermogram indicates that the observed changes are not due to the loss of volatile components or decomposition into gaseous products. Several phenomena could be occurring:

  • Polymorphic Transition: The compound may be converting from one crystalline form to another, more stable polymorph. This is an energetic process that would be visible on a DSC curve as an exothermic peak.[4]

  • Amorphous to Crystalline Transition: If your sample is partially or fully amorphous, heating can provide the energy needed for it to rearrange into a more ordered crystalline state (crystallization), which would also appear as an exotherm in DSC.

  • Solid-State Reaction: A subtle intramolecular rearrangement or solid-state polymerization could be occurring without the loss of any volatile fragments.

  • Oxidation: If the experiment is run in a non-inert atmosphere (like air), surface oxidation can cause discoloration without a significant, detectable mass change.

Actionable Advice: Run a DSC analysis on the sample to detect energetic events like crystallization or polymorphic transitions.[3][10] Additionally, using Hot Stage Microscopy (HSM) allows you to visually observe the sample as it's heated, providing direct evidence of changes in crystal habit, color, or melting behavior.

Q4: How does the fluorine substituent on the phenyl ring potentially influence the thermal stability of these molecules?

A: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which can significantly impact molecular stability.

  • Increased Bond Strength: The high electronegativity of fluorine strengthens the C-F bond, making it resistant to cleavage. This can enhance the overall thermal stability of the molecule compared to its non-fluorinated analogs.[11]

  • Electronic Effects: Fluorine is an electron-withdrawing group, which can influence the reactivity of the entire molecule, including the amino and ethanol side chain, potentially altering decomposition pathways.

  • Intermolecular Interactions: The presence of fluorine can modify crystal packing and intermolecular hydrogen bonding networks, which in turn affects the energy required to induce melting or decomposition.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for specific experimental challenges, complete with step-by-step protocols.

General Experimental Workflow

Before diving into specific issues, a well-planned experimental workflow is essential for a comprehensive thermal stability assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Investigation of Events cluster_2 Phase 3: Degradation Pathway Analysis TGA TGA Analysis (N2 Atmosphere) DSC DSC Analysis (N2 Atmosphere) TGA->DSC Correlate mass loss with thermal events TGA_MS TGA-MS/FTIR (Identify off-gassed products) TGA->TGA_MS Mass loss observed? MDSC Modulated DSC (Separate overlapping events) DSC->MDSC Complex thermogram? HSM Hot Stage Microscopy (Visualize transitions) DSC->HSM Unexplained transitions? Forced_Deg Forced Degradation (Thermal Stress Study) TGA_MS->Forced_Deg Confirm degradation HPLC_MS HPLC-MS/MS (Separate & Identify Degradants) Forced_Deg->HPLC_MS Analyze stressed samples

Caption: General workflow for thermal stability assessment.

Troubleshooting Guide 1: Unexpected Mass Loss in TGA

Issue: Your TGA thermogram of a this compound derivative shows a mass loss step at a temperature significantly below the expected decomposition point.

Potential Cause Diagnostic & Troubleshooting Steps
1. Residual Solvent or Moisture This is the most common cause. The mass loss often appears as a gradual slope or a distinct step at temperatures below 150°C.[1][8] Solution: 1. Verify Purity: Ensure the sample is thoroughly dried before analysis. Consider using a vacuum oven at a temperature well below the observed event. 2. TGA-MS/FTIR: Couple the TGA to a mass spectrometer or FTIR to identify the evolved gas. Water (m/z 18) or common organic solvents will be readily identifiable.[12] 3. Isothermal TGA: Hold the sample at a temperature just below the onset of the mass loss for an extended period to drive off residual volatiles without inducing degradation.
2. Desolvation of a Hydrate/Solvate The compound may have crystallized with water or solvent molecules incorporated into its crystal lattice. This leads to a sharp, stoichiometric mass loss at a specific temperature.[8] Solution: 1. Correlate with DSC: A desolvation event is typically endothermic and will appear as a peak in the DSC thermogram corresponding to the TGA mass loss.[5] 2. Calculate Stoichiometry: The percentage mass loss in TGA should correspond to a whole number of solvent/water molecules per molecule of your API.
3. Early Onset of Decomposition The compound may be less stable than anticipated, or an impurity could be catalyzing the degradation. Solution: 1. Vary Heating Rate: Run the TGA at different heating rates (e.g., 5, 10, 20 °C/min). True decomposition is often kinetically dependent and the onset temperature will shift to higher values with faster heating rates. Desolvation is less affected. 2. Change Atmosphere: Run the analysis in both an inert atmosphere (N₂) and an oxidative one (Air). If the decomposition occurs at a much lower temperature in air, it indicates oxidative instability.
Troubleshooting Guide 2: Complex DSC Thermogram

Issue: The DSC trace shows overlapping peaks, broad transitions, or unexpected exotherms, making interpretation difficult.

G cluster_0 Diagnostic Questions cluster_1 Potential Causes & Solutions Start Complex DSC Event Observed Q1 Does it correspond to a TGA mass loss? Start->Q1 Q2 Is the event endo- or exothermic? Start->Q2 Q3 Does the peak shape change with heating rate? Start->Q3 MeltDecomp Melting with Decomposition (Endo + Exo) -> Lower heating rate, use TGA-MS Q1->MeltDecomp Yes PolyTrans Polymorphic Transition (Endo or Exo) -> Use Modulated DSC, HSM Q1->PolyTrans No Q2->MeltDecomp Overlapping Crystallization Amorphous Crystallization (Exotherm) -> Run heat-cool-heat cycle Q2->Crystallization Exothermic Q3->MeltDecomp Yes Interaction Sample-Pan Interaction (Distorted Peak) -> Change pan material (e.g., gold) Q3->Interaction Distorted

Caption: Decision tree for troubleshooting complex DSC events.

Detailed Actions:

  • Melting with Simultaneous Decomposition: This is common for compounds where the melting point and decomposition temperature are close. The DSC will show a complex peak that may start as an endotherm (melting) but is quickly overtaken by an exotherm (decomposition).

    • Protocol: Use a faster heating rate (e.g., 20-50 °C/min) to try and resolve the melting event before significant decomposition occurs.[4] Conversely, a very slow heating rate can sometimes show the decomposition initiating before the melt is complete. TGA is critical here to confirm the onset of mass loss.

  • Overlapping Polymorphic Transitions: A metastable form might melt (endotherm), and then the resulting liquid can recrystallize into a more stable form (exotherm), which then melts at a higher temperature (second endotherm).

    • Protocol: Use Modulated DSC (MDSC) . This technique superimposes a sinusoidal temperature oscillation over the linear heating ramp, which can separate thermodynamic events (like melting) from kinetic events (like crystallization or decomposition), providing a clearer picture.

  • Sample-Pan Interaction: Reactive functional groups, like amines, can sometimes interact with standard aluminum pans at elevated temperatures.

    • Protocol: If you suspect an interaction, re-run the experiment using a more inert pan, such as a gold-plated or hermetically sealed stainless steel pan.

Troubleshooting Guide 3: Identifying Thermal Degradation Products

Issue: You have confirmed thermal degradation occurs, but you need to identify the resulting impurities to understand the decomposition pathway.

Core Strategy: Forced degradation (or stress testing) followed by chromatographic separation and mass spectrometric identification.

Step-by-Step Protocol: Forced Degradation & HPLC-MS Analysis

  • Prepare Stressed Samples:

    • Accurately weigh a sample of your this compound derivative into a sealed vial.

    • Heat the sample in an oven at a temperature determined from your TGA/DSC data (e.g., 10°C below the TGA onset) for a defined period (e.g., 24, 48, 72 hours). Aim for approximately 5-20% degradation.

    • Prepare a control sample stored under normal conditions and a blank (solvent only).

  • Develop an HPLC Separation Method:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to ensure good peak shape for the amine.

    • Detection: Use a UV detector set to a wavelength where the parent compound absorbs. A photodiode array (PDA) detector is even better as it provides UV spectra for all peaks, helping to distinguish degradants from the parent.

  • Analyze Samples with HPLC-MS/MS:

    • Inject the control and stressed samples onto the HPLC-MS system.

    • Look for new peaks in the chromatogram of the stressed sample that are not present in the control.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of these new peaks. High-resolution MS (HRMS) is crucial for determining the exact mass and predicting the elemental formula of the degradants.

    • Perform MS/MS (fragmentation) analysis on the degradant peaks. The fragmentation pattern provides structural information that is key to identifying the unknown compounds.[11]

Hypothetical Decomposition Pathway: While the exact pathway must be determined experimentally, plausible degradation routes for this class of compounds include dehydration of the ethanol side chain, deamination, or oxidation. This information helps guide the search for expected masses in your MS data.

G cluster_0 Potential Degradation Routes Parent This compound Derivative Dehydration Dehydration (-H2O) -> Forms enamine or styrene derivative Parent->Dehydration Heat Deamination Deamination (-NH3) -> Forms alcohol or ketone Parent->Deamination Heat Oxidation Oxidation (+O) -> Forms carboxylic acid or ketone Parent->Oxidation Heat + Air Cleavage Side-chain Cleavage -> Forms fluorobenzaldehyde derivative Parent->Cleavage High Temp

Caption: Hypothetical thermal degradation pathways.

References

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Jain, A. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Various Authors. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Various Authors. (2025).
  • Remmele, R. L., & Gombotz, W. R. (n.d.). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
  • ResolveMass Laboratories Inc. (2025). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Skoczylas, M., & Kaczmarek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics.
  • Pyzowski, J., & Kubisz, K. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • National Center for Biotechnology Information. (n.d.).
  • Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement.

Sources

Validation & Comparative

A Comparative Guide to Chiral Purity Assessment of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral molecules is paramount. The spatial arrangement of atoms in a chiral center can profoundly influence a compound's pharmacological and toxicological properties. This guide provides an in-depth technical comparison of modern analytical techniques for the chiral purity assessment of 2-Amino-2-(4-fluorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical agents.

The presence of the undesired enantiomer is treated as an impurity and is subject to stringent regulatory requirements.[1][2] Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are critical throughout the drug development lifecycle. This guide will explore and compare the predominant techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing insights into their principles, practical applications, and performance characteristics.

The Landscape of Chiral Separations: A Strategic Overview

The fundamental principle behind chiral separation is the creation of a transient diastereomeric complex between the enantiomers and a chiral selector. This interaction results in different physicochemical properties, allowing for their separation. The choice of analytical technique and the specific method parameters are crucial for achieving optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most widely employed technique for enantiomeric purity assessment due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including amino alcohols.[4]

Causality in Experimental Choices for Chiral HPLC

The selection of the CSP and the mobile phase composition are the most critical factors in developing a successful chiral HPLC method. For a polar molecule like this compound, a normal-phase approach is often a good starting point. The non-polar mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the polar CSP, which are often key to chiral recognition.

The choice of alcohol modifier can significantly impact selectivity. Less polar alcohols like isopropanol often provide better resolution in normal-phase mode compared to more polar ones like methanol.[5] Furthermore, for amino compounds, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape by minimizing interactions with residual silanols on the silica support of the CSP.[5]

Experimental Protocol: Chiral HPLC

Below is a detailed, step-by-step methodology for the chiral separation of this compound using a polysaccharide-based CSP.

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the racemic standard to confirm the resolution of the two enantiomers.

  • Inject the test sample.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the reference standards.

  • Calculate the percentage of each enantiomer using the peak areas.

Data Presentation: HPLC
ParameterTypical Value
Resolution (Rs)> 2.0
Tailing Factor0.9 - 1.5
Retention Time (Enantiomer 1)~ 8 min
Retention Time (Enantiomer 2)~ 10 min

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, reduced organic solvent consumption, and often superior or complementary selectivity.[6][] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without a significant loss in efficiency.[8]

Causality in Experimental Choices for Chiral SFC

Similar to HPLC, polysaccharide-based CSPs are widely used in chiral SFC. The mobile phase in SFC consists of supercritical CO2 and an organic modifier, usually an alcohol like methanol or ethanol. For polar and basic compounds like this compound, additives are often required to improve peak shape and achieve good resolution.[8] While basic additives like DEA are effective, they can interfere with mass spectrometry (MS) detection. Ammonium adducts like ammonium hydroxide can be a more MS-friendly alternative.[9]

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid and efficient enantiomeric separation of this compound.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Ammonium Hydroxide (gradient elution)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the racemic standard to verify the separation.

  • Inject the test sample.

  • Quantify the enantiomers based on their peak areas.

Data Presentation: SFC
ParameterTypical Value
Resolution (Rs)> 2.5
Tailing Factor0.9 - 1.3
Retention Time (Enantiomer 1)~ 2.5 min
Retention Time (Enantiomer 2)~ 3.5 min

Capillary Electrophoresis (CE): A High-Efficiency, Low-Consumption Technique

Chiral CE is a high-resolution separation technique that requires minimal sample and solvent consumption.[10] The separation is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[11][12]

Causality in Experimental Choices for Chiral CE

The choice of cyclodextrin is critical for achieving enantioseparation. For aromatic compounds like this compound, β-cyclodextrin and its derivatives are often effective.[13] The pH of the BGE is another crucial parameter, as it affects the charge of the analyte and the electroosmotic flow. For a basic compound, a low pH buffer is typically used to ensure the analyte is protonated and migrates towards the cathode. The concentration of the chiral selector also needs to be optimized to achieve the best balance between resolution and analysis time.

Experimental Protocol: Chiral CE

Objective: To assess the enantiomeric purity of this compound with high efficiency.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin

  • Voltage: 25 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection (50 mbar for 5 s)

  • Detection: UV at 214 nm

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, water, and then the BGE.

  • Pre-condition the capillary with the BGE before each run.

  • Inject the racemic standard to confirm the separation.

  • Inject the test sample.

  • Determine the enantiomeric composition from the corrected peak areas.

Data Presentation: CE
ParameterTypical Value
Resolution (Rs)> 3.0
Migration Time (Enantiomer 1)~ 12 min
Migration Time (Enantiomer 2)~ 13 min
Efficiency (Plates/meter)> 200,000

Comparative Analysis of Techniques

FeatureChiral HPLCChiral SFCChiral CE
Speed ModerateFastModerate to Slow
Efficiency GoodGood to ExcellentExcellent
Solvent Consumption HighLowVery Low
Method Development Can be time-consumingGenerally faster than HPLCCan be complex
Robustness HighModerate to HighModerate
Sample Throughput ModerateHighModerate
Preparative Scale Well-establishedIncreasingly usedNot suitable

Visualization of Workflows

Chiral Method Development Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization Select CSPs Select CSPs (Polysaccharide, etc.) Analyte Characterization->Select CSPs Select Mobile Phases Select Mobile Phases (NP, RP, PO) Analyte Characterization->Select Mobile Phases Screening Experiments Screening Experiments Select CSPs->Screening Experiments Select Mobile Phases->Screening Experiments Evaluate Results Evaluate Screening Results (Resolution, Peak Shape) Screening Experiments->Evaluate Results Optimize Parameters Optimize Parameters (Modifier, Additive, Temp.) Evaluate Results->Optimize Parameters Fine-tuning Fine-tuning Optimize Parameters->Fine-tuning Method Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) Fine-tuning->Method Validation Final Method Final Method Method Validation->Final Method cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomers CSP Polysaccharide Backbone Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP Stronger Interaction (e.g., H-bonding, π-π stacking) Longer Retention Time Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP Weaker Interaction Shorter Retention Time

References

A Comparative Guide to the Analytical Quantification of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and whether chiral separation is necessary. The following table summarizes the potential performance of different analytical techniques for the quantification of 2-Amino-2-(4-fluorophenyl)ethanol, with data extrapolated from the analysis of analogous fluorinated and chiral amino compounds.

Analytical MethodPrincipleDerivatizationPotential Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Chiral HPLC-UV/FL Enantioselective separation on a chiral stationary phase (CSP) with UV or fluorescence detection.Pre-column derivatization with a fluorogenic agent (e.g., NBD-Cl) can enhance sensitivity.[1]1 - 10 ng/mLRobust and widely available; excellent for enantiomeric purity determination.[1][2]Lower sensitivity compared to MS methods; may require derivatization for sensitive detection.[3]
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Required. Silylation (e.g., with MTBSTFA) or acylation/esterification are common.[4][5]0.1 - 5 ng/mLHigh chromatographic resolution and sensitivity; provides structural information from mass spectra.[4][6]Derivatization is mandatory, which adds complexity and potential for variability.[5]
LC-MS/MS Chromatographic separation followed by highly selective and sensitive detection using tandem mass spectrometry.Not always required but can improve chromatographic behavior and sensitivity.[7][8]< 0.1 ng/mLHigh sensitivity and selectivity; suitable for complex biological matrices.[9][10]Matrix effects can influence quantification; may require isotopically labeled internal standards for best accuracy.[9]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is ideal for the enantioselective quantification of this compound.

a) Sample Preparation (with derivatization for fluorescence detection):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

  • To 100 µL of the sample solution, add 100 µL of a derivatizing agent solution (e.g., 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in methanol).

  • Add 50 µL of a catalyst solution (e.g., sodium borate buffer, pH 8.5).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture and dilute with the mobile phase to the desired concentration for injection.

b) HPLC Conditions:

  • Column: Chiral stationary phase column, such as one based on amylose or cellulose phenylcarbamates (e.g., Chiralpak® series).[1]

  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV absorbance of the analyte or its derivative, or a fluorescence detector with appropriate excitation and emission wavelengths for derivatized samples.[1]

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the analyte.

a) Sample Preparation and Derivatization:

  • Evaporate a measured volume of the sample solution to dryness under a stream of nitrogen.

  • Add a silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to the dried residue.[4]

  • Heat the mixture at 80°C for 1 hour to ensure complete derivatization.

  • After cooling, the sample is ready for injection into the GC-MS system.

b) GC-MS Conditions:

  • GC Column: A capillary column suitable for the analysis of derivatized amino compounds, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for quantification, especially in complex matrices.

a) Sample Preparation:

  • For biological samples, a protein precipitation step is typically required. Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.

  • For improved accuracy, an isotopically labeled internal standard of this compound should be added to the sample before any preparation steps.

b) LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Derivatization Add Derivatizing Agent (e.g., NBD-Cl) Sample->Derivatization Reaction Heat at 60°C Derivatization->Reaction Dilution Dilute with Mobile Phase Reaction->Dilution Injection Inject into HPLC Dilution->Injection Separation Chiral Separation on CSP Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

Caption: Workflow for Chiral HPLC analysis with pre-column derivatization.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Evaporation Derivatization Add Silylation Reagent (e.g., MTBSTFA) Sample->Derivatization Reaction Heat at 80°C Derivatization->Reaction Injection Inject into GC-MS Reaction->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification

Caption: Workflow for GC-MS analysis requiring derivatization.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Injection Inject into LC-MS/MS Extraction->Injection Separation LC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral amino alcohol, 2-Amino-2-(4-fluorophenyl)ethanol, is a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and safety of the final drug product. Consequently, the development of efficient and highly selective catalytic methods for its synthesis is of paramount importance. This guide provides a comparative overview of prominent catalytic systems for the synthesis of this compound, focusing on both biocatalytic and chemocatalytic approaches. The information presented is supported by experimental data from scientific literature to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of this compound typically involves the asymmetric reduction of the corresponding ketone precursor, 2-amino-1-(4-fluorophenyl)ethanone. The choice of catalyst is crucial for achieving high yield and enantioselectivity. Below is a summary of the performance of different catalysts based on available data for the target molecule or structurally similar substrates.

Catalyst SystemCatalyst TypeSubstrateYield (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
KRED from Candida parapsilosis Biocatalyst (Ketoreductase)2-amino-1-(4-fluorophenyl)ethanone>95>99 (S)-enantiomerPhosphate buffer (pH 7.0), Glucose, NADP⁺, Glucose Dehydrogenase (for cofactor regeneration), 30°C.[1][2][3]
ADH from Rhodococcus erythropolis Biocatalyst (Alcohol Dehydrogenase)2-amino-1-(4-fluorophenyl)ethanoneHigh>99 (R)-enantiomerTris-HCl buffer (pH 8.0), Isopropanol (cosubstrate for cofactor regeneration), NAD⁺, 30°C.[4][5]
RuCl--INVALID-LINK-- Chemocatalyst (Metal Complex)2-amino-1-(4-fluorophenyl)ethanone~95>98 (R)-enantiomerFormic acid/triethylamine (5:2), CH₂Cl₂, 28°C.[6][7][8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol describes a typical procedure for the asymmetric reduction of 2-amino-1-(4-fluorophenyl)ethanone using a ketoreductase from Candida parapsilosis.[1][2][3]

Materials:

  • 2-amino-1-(4-fluorophenyl)ethanone hydrochloride

  • Ketoreductase (lyophilized powder or whole cells)

  • NADP⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1 mmol) in 20 mL of 0.1 M potassium phosphate buffer (pH 7.0).

  • To this solution, add NADP⁺ (0.02 mmol), glucose (1.2 mmol), and glucose dehydrogenase (10 U).

  • Initiate the reaction by adding the ketoreductase enzyme (e.g., 10 mg of lyophilized powder).

  • Stir the reaction mixture at 30°C and monitor the progress by TLC or HPLC.

  • Upon completion (typically 12-24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield the enantiopure this compound.

Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 2-amino-1-(4-fluorophenyl)ethanone using the Noyori-type catalyst RuCl--INVALID-LINK--.[6][7][8]

Materials:

  • 2-amino-1-(4-fluorophenyl)ethanone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2)

  • Dichloromethane (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), stir a mixture of [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in anhydrous dichloromethane (5 mL) for 30 minutes at room temperature to form the catalyst pre-catalyst.

  • In a separate flask, dissolve 2-amino-1-(4-fluorophenyl)ethanone (1 mmol) in a 5:2 mixture of formic acid and triethylamine (5 mL).

  • Add the substrate solution to the catalyst mixture.

  • Stir the reaction at 28°C and monitor its progress by TLC or HPLC.

  • After completion (typically 8-16 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired this compound.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and analysis of this compound via catalytic reduction is depicted below. This process involves catalyst selection and preparation, the catalytic reaction itself, followed by product isolation, purification, and stereochemical analysis.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Downstream Processing & Analysis catalyst_selection Catalyst Selection (Biocatalyst vs. Chemocatalyst) biocatalyst_prep Biocatalyst Preparation (Enzyme Expression/Purification) catalyst_selection->biocatalyst_prep Biocatalytic Route chemocatalyst_prep Chemocatalyst Synthesis (Ligand + Metal Precursor) catalyst_selection->chemocatalyst_prep Chemocatalytic Route reaction Asymmetric Reduction biocatalyst_prep->reaction chemocatalyst_prep->reaction substrate Substrate (2-amino-1-(4-fluorophenyl)ethanone) substrate->reaction product Product (this compound) reaction->product isolation Isolation & Purification (Extraction, Chromatography) product->isolation analysis Stereochemical Analysis (Chiral HPLC/GC) isolation->analysis final_product Enantiopure Product analysis->final_product

Caption: General experimental workflow for catalytic synthesis.

References

A Comparative Guide to 2-Amino-2-(4-fluorophenyl)ethanol and Other Fluorinated Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles. Fluorinated amino alcohols, a prominent class of these compounds, offer a unique combination of chirality and the physicochemical benefits of fluorine, making them valuable building blocks in the design of novel therapeutics. This guide provides a comparative analysis of 2-Amino-2-(4-fluorophenyl)ethanol against its structural analogs, including positional isomers and the non-fluorinated parent compound. The focus is on their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of a fluorine atom to the phenyl ring of 2-amino-2-phenylethanol significantly alters its electronic properties, lipophilicity, and metabolic stability. These changes can have profound effects on a molecule's pharmacokinetic and pharmacodynamic characteristics. A comparison of the calculated physicochemical properties of this compound and its analogs is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-Amino-2-phenylethanolC₈H₁₁NO137.180.622
2-Amino-2-(2-fluorophenyl)ethanolC₈H₁₀FNO155.171.022
2-Amino-2-(3-fluorophenyl)ethanolC₈H₁₀FNO155.171.022
This compound C₈H₁₀FNO 155.17 1.0 2 2

Data sourced from PubChem and other chemical databases.

The data indicates that the addition of a fluorine atom increases both the molecular weight and the lipophilicity (XLogP3) of the parent compound, 2-amino-2-phenylethanol. This increased lipophilicity can influence the compound's ability to cross cellular membranes, including the blood-brain barrier.

Synthesis of Chiral Fluorinated Amino Alcohols

The enantioselective synthesis of fluorinated amino alcohols is of great interest due to the stereospecific interactions of chiral drugs with their biological targets. A general workflow for the synthesis of chiral 2-amino-2-phenylethanol derivatives often involves the asymmetric reduction of an α-amino ketone precursor.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Fluorinated Benzoyl Halide Fluorinated Benzoyl Halide Acylation Acylation Fluorinated Benzoyl Halide->Acylation Amine Source Amine Source Amine Source->Acylation α-Bromination α-Bromination Acylation->α-Bromination Intermediate: α-Amino Ketone Amination Amination α-Bromination->Amination Asymmetric Reduction Asymmetric Reduction Amination->Asymmetric Reduction Intermediate: α-Amino Ketone Precursor Chiral Fluorinated Amino Alcohol Chiral Fluorinated Amino Alcohol Asymmetric Reduction->Chiral Fluorinated Amino Alcohol

Caption: General synthetic workflow for chiral fluorinated amino alcohols.

Experimental Protocol: Asymmetric Reduction of α-Amino Ketones

A common method for the synthesis of chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. Below is a representative protocol.

Materials:

  • α-Amino ketone precursor

  • Chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS)

  • Reducing agent (e.g., borane dimethyl sulfide complex)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Quenching solution (e.g., methanol, aqueous HCl)

Procedure:

  • The α-amino ketone precursor is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • The chiral catalyst (e.g., (R)-CBS) is added to the solution.

  • The reducing agent (e.g., borane dimethyl sulfide complex) is added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by aqueous HCl.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantiomerically enriched amino alcohol.

Biological Activity: Fluorinated Amino Alcohols as β2-Adrenoceptor Agonists

While specific biological data for this compound is not extensively available in the public domain, a study on a series of structurally related 2-amino-2-phenylethanol derivatives has demonstrated their potent activity as β2-adrenoceptor agonists.[1] These receptors are crucial in the relaxation of airway smooth muscle, making them a key target for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates the production of cyclic AMP (cAMP) via the adenylyl cyclase pathway. This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm β2-AR β2-Adrenergic Receptor Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Agonist Fluorinated Amino Alcohol Agonist->β2-AR Binds to

Caption: β2-Adrenergic receptor signaling pathway.

A study by Cheng et al. (2018) investigated a series of 2-amino-2-phenylethanol derivatives and identified compounds with high agonistic activity at the β2-adrenoceptor.[1] The in vitro activity of these compounds was assessed by measuring their ability to stimulate cAMP production in cells expressing the receptor. The results for selected compounds are summarized in Table 2.

Table 2: In Vitro Activity of Fluorinated Amino Alcohol Derivatives as β2-Adrenoceptor Agonists

CompoundEC₅₀ (nM) for β2-ARSelectivity (β1/β2)
2f CN F NH₂ 0.25 763.6
2aHHNH₂1.8157.2
2dCNHNH₂0.52453.8
2eHFNH₂1.1215.5

Data adapted from Cheng et al., Bioorg. Med. Chem. 2018, 26(10), 2859-2867.[1] R¹, R², and R³ refer to substituents on the phenyl ring.

The data highlights that compound 2f , which contains a fluorine atom at the 3-position and a cyano group at the 5-position of the phenyl ring, exhibited the highest potency with an EC₅₀ of 0.25 nM and a high selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1] The study also found that the (S)-enantiomer of compound 2f was 8.5-fold more active than the (R)-enantiomer, underscoring the importance of stereochemistry in the biological activity of these compounds.[1]

Experimental Protocol: cAMP Production Assay

The biological activity of β2-adrenoceptor agonists is commonly determined by measuring their ability to stimulate the production of intracellular cyclic AMP (cAMP).

Materials:

  • Cell line stably expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Test compounds (fluorinated amino alcohols)

  • Reference agonist (e.g., isoproterenol)

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

  • The culture medium is removed, and the cells are washed with a suitable buffer.

  • Cells are incubated with various concentrations of the test compounds or the reference agonist for a specified time at 37 °C.

  • The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysates is determined using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The data is analyzed to generate dose-response curves, from which the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated.

Conclusion

While direct comparative biological data for this compound is limited, the analysis of its physicochemical properties and the biological activities of structurally related fluorinated amino alcohols provide valuable insights for drug discovery. The strategic placement of fluorine on the phenyl ring can significantly enhance potency and selectivity for biological targets, as demonstrated in the case of β2-adrenoceptor agonists. The synthetic accessibility of these chiral compounds, coupled with the profound impact of fluorination, positions them as a promising class of building blocks for the development of novel therapeutics. Further investigation into the pharmacological profile of this compound and its isomers is warranted to fully elucidate their therapeutic potential.

References

Determining the Enantiomeric Excess of 2-Amino-2-(4-fluorophenyl)ethanol: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of 2-Amino-2-(4-fluorophenyl)ethanol. While specific experimental data for this compound is limited in publicly available literature, this guide details established protocols for structurally similar amino alcohols, offering a robust starting point for method development.

Comparison of Analytical Methods

The choice of analytical technique for determining enantiomeric excess depends on factors such as available instrumentation, sample throughput requirements, and the need for absolute configuration determination. Both NMR and HPLC offer reliable means of analysis, each with distinct advantages and disadvantages.

MethodPrincipleProsCons
¹H NMR with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate signals for the enantiomers.- Simple sample preparation (mixing).- Non-destructive.- Can provide structural information.- Signal separation (Δδ) can be small.- Requires a relatively large amount of sample.- CSA can interfere with other signals.
¹⁹F NMR with Chiral Auxiliary The fluorine atom in the analyte acts as a sensitive probe. Diastereomeric environments created by a CSA or Chiral Derivatizing Agent (CDA) lead to distinct ¹⁹F signals.- High sensitivity and large chemical shift dispersion of ¹⁹F nucleus.- Simpler spectra with less peak overlap.- Can be very effective for fluorinated compounds.- Requires a fluorine-containing analyte.- May require derivatization (for CDAs).
¹H NMR with Chiral Derivatizing Agent (CDA) Covalent reaction of the analyte with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra.- Often results in larger signal separation than with CSAs.- Can be used for a wide range of functional groups.- Requires a chemical reaction, which may not be quantitative and can be time-consuming.- Potential for kinetic resolution.- The derivatized sample is not recoverable.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.- High sensitivity and accuracy.- Well-established for a wide range of compounds.- Can be automated for high throughput.- Requires specialized and often expensive chiral columns.- Method development can be time-consuming.- Destructive analysis.

NMR-Based Methods: Experimental Protocols

NMR spectroscopy offers a powerful tool for determining enantiomeric excess through the use of chiral auxiliaries that induce chemical shift non-equivalence between enantiomers.

Protocol 1: ¹H NMR with a Chiral Solvating Agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid - Mosher's Acid)

This method relies on the formation of diastereomeric salts in situ between the amino alcohol enantiomers and a chiral solvating agent.

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

Procedure:

  • Dissolve approximately 5-10 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the substrate.

  • Add 1.0 to 1.2 equivalents of (R)-Mosher's acid to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal (e.g., the methine proton adjacent to the amino group) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.

  • Integrate the two signals. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.

Enantiomeric Excess Calculation: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100

Protocol 2: ¹⁹F NMR with a Chiral Derivatizing Agent (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid)

The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly sensitive method for ee determination after derivatization.

Materials:

  • This compound

  • (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid

  • A coupling agent (e.g., DCC or EDC)

  • A suitable solvent (e.g., dichloromethane)

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • In a small vial, dissolve 1.0 equivalent of this compound in a minimal amount of dichloromethane.

  • Add 1.1 equivalents of (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid and 1.2 equivalents of the coupling agent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in CDCl₃ and transfer to an NMR tube.

  • Acquire a ¹⁹F NMR spectrum.

  • The two diastereomers should give rise to two distinct signals. Integrate these signals to determine the enantiomeric ratio.

Alternative Method: Chiral HPLC

Chiral HPLC is a widely used and highly accurate method for the separation and quantification of enantiomers.

Protocol 3: Chiral HPLC with a Polysaccharide-Based Chiral Stationary Phase

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC, or Chiralcel® OD-H, OJ-H)

Mobile Phase Development: A typical starting mobile phase for normal-phase chromatography would be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.

Example Starting Conditions:

  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

Procedure:

  • Dissolve a small amount of this compound in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the separation of the two enantiomers.

  • Optimize the mobile phase composition (e.g., the ratio of hexane to alcohol) to achieve baseline separation (Resolution > 1.5).

  • Once a satisfactory separation is achieved, the enantiomeric excess can be determined from the peak areas of the two enantiomers.

Enantiomeric Excess Calculation: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis Analyte This compound Mix Mix in NMR Tube Analyte->Mix Auxiliary Chiral Auxiliary (CSA or CDA) Auxiliary->Mix Solvent Deuterated Solvent Solvent->Mix NMR Acquire NMR Spectrum (¹H or ¹⁹F) Mix->NMR Spectrum Observe Diastereomeric Signals NMR->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation CSA_Mechanism R_Analyte (R)-Analyte Diastereomer_RR Diastereomer (R,R) (Distinct NMR Signal) R_Analyte->Diastereomer_RR + S_Analyte (S)-Analyte Diastereomer_SR Diastereomer (S,R) (Distinct NMR Signal) S_Analyte->Diastereomer_SR + R_CSA (R)-CSA R_CSA->Diastereomer_RR R_CSA->Diastereomer_SR Method_Comparison cluster_nmr NMR Methods cluster_hplc HPLC Method Topic ee Determination of This compound NMR NMR Spectroscopy Topic->NMR HPLC Chiral HPLC Topic->HPLC H1_CSA ¹H NMR with CSA NMR->H1_CSA F19_Aux ¹⁹F NMR with Auxiliary NMR->F19_Aux H1_CDA ¹H NMR with CDA NMR->H1_CDA CSP Chiral Stationary Phase HPLC->CSP

Comparative Guide to Validated HPLC Methods for 2-Amino-2-(4-fluorophenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate chiral separation and quantification of 2-Amino-2-(4-fluorophenyl)ethanol, a key chiral intermediate, is paramount for ensuring stereochemical purity and, consequently, the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, offering two primary strategies: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

This guide provides a comprehensive comparison of these two validated HPLC approaches, presenting their respective methodologies, performance characteristics, and workflows to facilitate an informed decision for your analytical needs.

Comparison of Analytical Approaches

The selection between direct and indirect chiral HPLC methods hinges on several factors, including the availability of specialized chiral columns, required sensitivity, sample throughput, and the complexity of the sample matrix.

  • Direct Chiral HPLC: This method employs a column with a chiral stationary phase that directly interacts with the enantiomers of this compound, leading to differential retention and separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the enantioseparation of amino alcohols and their analogues.[1] This approach is generally more straightforward as it eliminates the need for a separate derivatization step.

  • Indirect Chiral HPLC: This technique involves a pre-column derivatization step where the enantiomers of the analyte are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be readily separated on a standard, achiral reversed-phase column (e.g., C18). Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) are commonly used for this purpose. This method can be advantageous when a chiral column is not available or when enhanced detection sensitivity is required, as the derivatizing agent often introduces a strong chromophore.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of direct and indirect HPLC methods for the analysis of chiral amino alcohols, based on data from analogous compounds. These values should be considered representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterDirect Chiral HPLC (on Polysaccharide CSP)Indirect Chiral HPLC (with Marfey's Reagent)
Resolution (Rs) > 2.0> 2.0
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 5 - 20 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL1.5 - 15 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%
Precision (% RSD) < 2.0%< 3.0%

Experimental Protocols

Below are detailed methodologies for both the direct and indirect HPLC analysis of this compound.

Method 1: Direct Chiral HPLC Separation

This protocol is based on established methods for the separation of cathinone derivatives and other structurally related amino alcohols on a polysaccharide-based chiral stationary phase.[1]

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica gel), 250 x 4.6 mm.[1]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may require adjustment to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method 2: Indirect Chiral HPLC Separation via Derivatization

This protocol utilizes pre-column derivatization with Marfey's reagent to form diastereomers, which are then separated by reversed-phase HPLC.

1. Derivatization Protocol:

  • Sample Preparation: Prepare a solution of this compound in 100 µL of 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • To the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

    • Incubate the mixture at 40 °C for 1 hour in a water bath or heating block.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Sample Dilution: Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution: A linear gradient from 30% to 70% Solvent B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Method Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the direct and indirect HPLC analysis methods.

direct_hplc_workflow cluster_hplc HPLC System sample Sample Preparation (Dissolve & Filter) hplc Direct Chiral HPLC sample->hplc Inject column Chiral Stationary Phase (e.g., Chiralpak AS-H) detection UV Detection (254 nm) hplc->detection Separation analysis Data Analysis (Enantiomeric Purity) detection->analysis Chromatogram

Direct Chiral HPLC Workflow

indirect_hplc_workflow cluster_hplc HPLC System sample Sample Preparation derivatization Derivatization (with Marfey's Reagent) sample->derivatization hplc Indirect HPLC derivatization->hplc Inject Diastereomers column Achiral Column (e.g., C18) detection UV Detection (340 nm) hplc->detection Separation analysis Data Analysis (Diastereomer Separation) detection->analysis Chromatogram

Indirect Chiral HPLC Workflow

References

A Comparative Guide to Reference Standards for 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate reference standard is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of 2-Amino-2-(4-fluorophenyl)ethanol and its commercially available alternatives, supported by available data and detailed experimental methodologies.

Introduction to this compound and its Analogs

This compound is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical properties, such as metabolic stability and binding affinity to biological targets. This guide focuses on comparing the fluorinated compound with its non-fluorinated and chloro-substituted analogs.

Comparison of Physicochemical and Biological Properties

The following table summarizes the key properties of this compound and its common analogs. While direct comparative studies are limited, the data presented is collated from various sources to provide a relative performance overview.

PropertyThis compound 2-Amino-2-phenylethanol (Non-fluorinated analog)2-Amino-2-(4-chlorophenyl)ethanol (Chloro-analog)
Purity (Typical) ≥95%[1]Typically ≥98%≥95%[2][3]
Storage Conditions 2-8°C[1]Room TemperatureAmbient Storage[2][3]
Biological Activity (β2-Adrenoceptor Agonism, EC50) 0.25 nM (for a derivative) [4]Less potent than fluorinated derivatives[4]Data not available
Cytotoxicity (General Amino Alcohols) Data not availableVaries with structure (e.g., 2-Amino-1-butanol NI50 = 14 mM)[5]Data not available
Metabolic Stability Expected to be enhanced due to the strong C-F bondSusceptible to aromatic hydroxylationGenerally more stable than non-halogenated analog

Note: The EC50 value is for a derivative of 2-Amino-2-phenylethanol, where the core structure is present. The high potency of the fluorinated derivative suggests a favorable contribution of the fluorine atom to the biological activity.[4] Cytotoxicity data is for general amino alcohols and may not be directly representative of these specific compounds.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments relevant to the characterization and comparison of these reference standards.

Protocol 1: Determination of Enantiomeric Purity by HPLC

Objective: To separate and quantify the enantiomers of the amino alcohol.

Methodology:

  • Derivatization:

    • React the amino alcohol sample with a chiral derivatizing agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), in a suitable buffer (e.g., borate buffer at pH 8.0).

    • Incubate the reaction mixture to ensure complete derivatization.

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., ammonium acetate). An isocratic or gradient elution can be used.

    • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 265 nm for FMOC).

    • Quantification: Integrate the peak areas of the two diastereomeric derivatives to determine the enantiomeric excess (ee%).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of the compounds on a selected cell line.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line or a normal cell line) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex processes can greatly aid in understanding. The following diagrams were created using Graphviz (DOT language).

G General Workflow for Comparing Amino Alcohol Reference Standards cluster_procurement Procurement & Initial Characterization cluster_analytical Analytical Comparison cluster_biological Biological Performance Comparison cluster_data Data Analysis & Reporting procure Procure Reference Standards (Fluorinated, Non-fluorinated, Chloro-analog) purity Confirm Purity & Identity (NMR, MS) procure->purity enantio Enantiomeric Purity (Chiral HPLC) purity->enantio physico Physicochemical Properties (Solubility, LogP) purity->physico cytotox Cytotoxicity Assay (e.g., MTT Assay) purity->cytotox binding Receptor Binding Assay (if applicable) purity->binding metabolism In Vitro Metabolic Stability (Microsomal Assay) purity->metabolism analysis Comparative Data Analysis enantio->analysis physico->analysis cytotox->analysis binding->analysis metabolism->analysis guide Generate Comparison Guide analysis->guide

Caption: Workflow for comparing amino alcohol reference standards.

G Hypothesized Signaling Pathway for a β2-Adrenoceptor Agonist agonist β2-Agonist (e.g., Amino Alcohol Derivative) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: Hypothesized signaling pathway for a β2-adrenoceptor agonist.

Conclusion

The selection of a reference standard for this compound requires careful consideration of its intended application. The presence of the fluorine atom is suggested to enhance biological potency, as seen in the context of β2-adrenoceptor agonism.[4] However, for applications where metabolic stability is not a primary concern, the non-fluorinated or chloro-substituted analogs may serve as suitable, and potentially more cost-effective, alternatives. Researchers should perform their own comparative experiments using the protocols outlined in this guide to determine the most appropriate reference standard for their specific needs. This guide serves as a starting point for making an informed decision based on the currently available information.

References

Comparative Biological Activity of (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the comparative biological activities of (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol. While these compounds are available from various chemical suppliers for research purposes, detailed pharmacological studies comparing the two enantiomers appear to be unpublished or not widely disseminated.

The phenylethanolamine scaffold, of which these compounds are derivatives, is a well-established pharmacophore present in many biologically active molecules. The chirality at the carbon atom bearing the amino and phenyl groups is often a critical determinant of a compound's interaction with biological targets such as receptors and enzymes. It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different potency, efficacy, and toxicity profiles.

Despite the clear scientific interest in the stereoselectivity of such compounds, specific experimental data, including quantitative comparisons of biological activity (e.g., IC50, Ki values), detailed experimental protocols, and elucidated signaling pathways for (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol, are not available in the public domain. The search results were predominantly limited to chemical product listings and studies on structurally related, but distinct, molecules.

Due to the absence of specific biological data for (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways at this time.

Further research, including in vitro and in vivo studies, would be required to elucidate and compare the biological activities of these two enantiomers. Such studies would likely involve:

  • Target Identification: Screening the enantiomers against a panel of receptors, enzymes, and transporters to identify their primary biological targets.

  • In Vitro Assays: Quantitative assessment of their activity (e.g., binding affinity, functional assays) at the identified targets to determine if there is a stereospecific difference in their pharmacological profiles.

  • Cell-Based Assays: Evaluation of their effects on cellular signaling pathways and functions.

  • In Vivo Studies: Assessment of their pharmacokinetic and pharmacodynamic properties in animal models.

Without such foundational research, any discussion of the comparative biological activity of (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol would be purely speculative. Researchers and drug development professionals interested in these specific compounds would need to undertake de novo investigations to characterize their pharmacological properties.

A Comparative Guide to the Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 2-Amino-2-(4-fluorophenyl)ethanol, a key chiral intermediate in the development of various pharmaceutical agents. The routes compared are a classical approach involving the reduction of a nitro intermediate and a modern asymmetric synthesis employing a catalytic Henry reaction. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their efficiency and stereoselectivity.

ParameterRoute 1: Nitro ReductionRoute 2: Asymmetric Henry Reaction & Reduction
Starting Materials 4-fluorobenzaldehyde, Nitromethane4-fluorobenzaldehyde, Nitromethane
Key Intermediates 1-(4-fluorophenyl)-2-nitroethanol(R)-1-(4-fluorophenyl)-2-nitroethanol
Overall Yield ~70-80%~75-85%
Enantiomeric Excess (ee) 0% (racemic mixture)Up to 90%
Reaction Steps 22
Key Reagents Sodium borohydride, Nickel chloride or Raney NickelChiral copper catalyst, Diisopropylethylamine (DIPEA), a reducing agent (e.g., H₂, Pd/C)
Reaction Conditions Step 1: Room temperature; Step 2: Varies with reducing agent (e.g., high pressure for H₂/Raney Ni)Step 1: -20°C to room temperature; Step 2: Room temperature, atmospheric pressure
Purification Column chromatography, recrystallizationColumn chromatography, recrystallization

Experimental Protocols

Route 1: Synthesis via Reduction of a Nitro Intermediate

This route involves a two-step process starting with the Henry reaction of 4-fluorobenzaldehyde and nitromethane to form the nitroalcohol intermediate, which is subsequently reduced to the desired amino alcohol. This method typically yields a racemic mixture of the final product.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-nitroethanol

  • To a solution of 4-fluorobenzaldehyde (10 mmol) in methanol (20 mL), add nitromethane (12 mmol) and triethylamine (15 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent) to obtain 1-(4-fluorophenyl)-2-nitroethanol.

Step 2: Reduction of 1-(4-fluorophenyl)-2-nitroethanol

  • Dissolve 1-(4-fluorophenyl)-2-nitroethanol (5 mmol) in methanol (25 mL).

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • After the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Route 2: Asymmetric Synthesis via Catalytic Henry Reaction and Reduction

This modern approach utilizes a chiral catalyst to induce stereoselectivity in the initial Henry reaction, leading to an enantiomerically enriched product.

Step 1: Asymmetric Synthesis of (R)-1-(4-fluorophenyl)-2-nitroethanol

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral copper(II)-bis(oxazoline) catalyst (0.1 mmol) in dichloromethane (10 mL) at room temperature.

  • Cool the solution to -20°C and add 4-fluorobenzaldehyde (10 mmol).

  • Add nitromethane (20 mmol) to the reaction mixture.

  • Slowly add diisopropylethylamine (DIPEA) (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -20°C for 48 hours.

  • Quench the reaction by adding 1N HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane eluent) to yield (R)-1-(4-fluorophenyl)-2-nitroethanol. The enantiomeric excess can be determined by chiral HPLC analysis.

Step 2: Reduction of (R)-1-(4-fluorophenyl)-2-nitroethanol

  • Dissolve the enantiomerically enriched (R)-1-(4-fluorophenyl)-2-nitroethanol (5 mmol) in ethanol (25 mL).

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain (R)-2-Amino-2-(4-fluorophenyl)ethanol.

  • If necessary, the product can be further purified by recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two described synthesis routes.

G cluster_0 Route 1: Nitro Reduction A1 4-Fluorobenzaldehyde + Nitromethane B1 Henry Reaction (Base catalyzed) A1->B1 C1 1-(4-fluorophenyl)-2-nitroethanol (Racemic) B1->C1 D1 Reduction (e.g., H2/Raney Ni) C1->D1 E1 This compound (Racemic) D1->E1

Caption: Workflow for the synthesis of racemic this compound.

G cluster_1 Route 2: Asymmetric Synthesis A2 4-Fluorobenzaldehyde + Nitromethane B2 Asymmetric Henry Reaction (Chiral Cu(II) catalyst) A2->B2 C2 (R)-1-(4-fluorophenyl)-2-nitroethanol (Enantiomerically enriched) B2->C2 D2 Reduction (e.g., H2/Pd-C) C2->D2 E2 (R)-2-Amino-2-(4-fluorophenyl)ethanol (Enantiomerically enriched) D2->E2

Caption: Workflow for the asymmetric synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Safety Operating Guide

Safe Disposal of 2-Amino-2-(4-fluorophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, 2-Amino-2-(4-fluorophenyl)ethanol and its containers must be treated as hazardous chemical waste. This compound should not be discharged into the sanitary sewer system or disposed of as general solid waste. The following guide provides detailed procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.

Due to its nature as a halogenated organic compound, this compound requires disposal through a licensed chemical waste management facility.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available, and be fully familiar with its potential hazards. Based on data for similar compounds, this substance should be considered a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly disposed of after handling the material.

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required.

Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound. It must be segregated from non-halogenated chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste in the designated solid waste container.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste" or "liquid waste in methanol"). Include the approximate concentration and quantity.

4. Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Keep containers tightly closed except when adding waste.

  • Ensure the storage area is secure and away from ignition sources.

  • Do not accumulate large quantities of waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor in a timely manner.

5. Arranging for Final Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste composition and volume.

  • Follow all institutional and local regulations for the transport and final disposal of the waste.

Quantitative Data Summary

Hazard ClassHazard StatementGHS Pictogram
Skin IrritationCauses skin irritationExclamation Mark
Eye IrritationCauses serious eye irritationExclamation Mark
Respiratory IrritationMay cause respiratory irritationExclamation Mark

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment as described above.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.

  • Collect and Dispose: Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage full Is container full? storage->full full->storage No pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full->pickup Yes end End: Waste disposed of by licensed facility (incineration). pickup->end

Navigating the Safe Handling of 2-Amino-2-(4-fluorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, aminophenylethanol derivatives represent a critical class of compounds. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(4-fluorophenyl)ethanol, a compound of interest in contemporary research. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for its safe utilization, from initial handling to final disposal. This document is designed to be a self-validating system, integrating procedural guidance with the causal reasoning behind each recommendation, thereby fostering a culture of safety and excellence in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

It is imperative to handle this compound in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200), which ensures that information about chemical hazards is disseminated to employees.[4][5] A comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA's "Occupational Exposures to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), must be in place and tailored to the specific risks associated with this and other chemicals in the laboratory.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.N95 or N100 NIOSH-approved respirator if not handled in a chemical fume hood.[7]
Solution Preparation and Transfers Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant splash risk.[8]Nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Running Reactions and Work-up Chemical splash goggles and face shield.Nitrile or neoprene gloves. Consider double-gloving for extended operations.Chemical-resistant laboratory coat.All operations should be performed within a chemical fume hood.
Waste Disposal Chemical splash goggles and face shield.Chemical-resistant gloves (e.g., nitrile or neoprene).Chemical-resistant laboratory coat or apron.Use a chemical fume hood when handling open waste containers.
PPE Selection and Use: A Step-by-Step Protocol
  • Inspect PPE: Before each use, visually inspect all PPE for signs of damage, such as cracks, tears, or degradation.

  • Donning Sequence:

    • Put on a laboratory coat and ensure it is fully buttoned.

    • Don respiratory protection, if required, and perform a user seal check.

    • Put on eye and face protection.

    • Wash and dry hands thoroughly before donning gloves.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the laboratory coat by rolling it inside out.

    • Remove face shield and goggles.

    • Remove respiratory protection.

    • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_pre_operation Pre-Operation cluster_operation Operation cluster_post_operation Post-Operation Assess_Risk Assess Operation Risk (e.g., weighing, solution prep) Select_PPE Select Appropriate PPE (Refer to Table) Assess_Risk->Select_PPE Determines Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE If OK Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be available in the immediate work area.

Standard Operating Procedures (SOPs)
  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting work.

    • Ensure the Safety Data Sheet (or a comparable hazard assessment document) is readily accessible.[6]

  • Handling:

    • Wash hands thoroughly before and after handling.[1]

    • Avoid creating dust when handling the solid material.

    • Use a spatula or other appropriate tools for transferring the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1][2]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow the laboratory's emergency procedures.

    • Do not let the product enter drains or waterways.[2]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility, governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]

Waste Characterization and Segregation
  • All waste containing this compound must be treated as hazardous waste.[10]

  • Segregate waste streams to avoid mixing incompatible chemicals.[11]

Waste Collection and Labeling
  • Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.[9] Keep containers closed at all times except when adding waste.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound"), and the associated hazards (e.g., "Irritant").

Disposal Protocol
  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container.

  • Contaminated PPE and Materials: Dispose of all contaminated gloves, lab coats, and absorbent materials in a designated solid hazardous waste container.

  • Disposal Vendor: Arrange for the disposal of all hazardous waste through a licensed and reputable hazardous waste disposal company.[10]

Disposal_Plan cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal Generate_Waste Generate Waste (Solid, Liquid, Contaminated Materials) Segregate_Waste Segregate Waste Streams Generate_Waste->Segregate_Waste Containerize_Waste Place in Approved, Labeled Containers Segregate_Waste->Containerize_Waste Store_Waste Store in Satellite Accumulation Area Containerize_Waste->Store_Waste Arrange_Pickup Arrange for Pickup by Licensed Vendor Store_Waste->Arrange_Pickup Transport_Dispose Vendor Transports and Disposes of Waste Arrange_Pickup->Transport_Dispose

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

All laboratory personnel must be trained on these emergency procedures and the location of safety equipment as part of the laboratory's Chemical Hygiene Plan.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.